Methenolon
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQEDFWRSLVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861836 | |
| Record name | 17-Hydroxy-1-methylandrost-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methenolone's Mechanism of Action in Skeletal Muscle: An In-depth Technical Guide
Introduction
Methenolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is an anabolic-androgenic steroid (AAS) with a long history of medical use in the management of muscle-wasting diseases.[1][2] Marketed under trade names such as Primobolan, it is recognized for its moderate anabolic properties and comparatively weak androgenic effects.[1] A key characteristic of Methenolone is its inability to aromatize into estrogen, which obviates estrogen-related side effects.[3] This guide provides a detailed technical overview of the core mechanisms through which Methenolone exerts its effects on skeletal muscle, intended for researchers, scientists, and drug development professionals.
Core Mechanisms of Action in Skeletal Muscle
Methenolone's influence on skeletal muscle is multifaceted, involving both genomic and potentially non-genomic pathways to promote an anabolic state and counteract catabolism.
Genomic Mechanism via the Androgen Receptor (AR)
The primary and most well-understood mechanism of Methenolone is its action as an agonist of the androgen receptor (AR).[4] This genomic pathway involves a series of steps that ultimately alter gene expression to favor muscle protein accretion.
-
AR Binding and Activation: Methenolone, being lipid-soluble, diffuses across the cell membrane of myocytes and binds to the AR located in the cytoplasm, forming a Methenolone-AR complex.[3][5]
-
Nuclear Translocation and Gene Transcription: This binding induces a conformational change in the AR, leading to its dissociation from heat shock proteins and translocation into the nucleus.[5] Inside the nucleus, the Methenolone-AR complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[5]
-
Increased Protein Synthesis and Nitrogen Retention: The binding of the Methenolone-AR complex to AREs modulates the transcription of genes involved in protein synthesis.[3] This leads to an increased rate of muscle protein synthesis and a positive nitrogen balance, a key indicator of an anabolic state.[3][6]
Anabolic Effects on Muscle Growth
Methenolone promotes muscle hypertrophy through the stimulation of protein synthesis and by influencing the activity of muscle stem cells.
-
Stimulation of Muscle Protein Synthesis: Animal studies have provided quantitative evidence of Methenolone's effect on muscle protein synthesis. In a study on growing Wistar rats, female rats treated with Methenolone enanthate showed a significantly increased rate of mixed skeletal muscle protein synthesis compared to controls.[7]
-
Satellite Cell Activation and Proliferation: Androgens are known to play a role in the activation of satellite cells, the resident stem cells of skeletal muscle, which are crucial for muscle repair and hypertrophy.[8] Androgen administration has been shown to increase the number of satellite cells in a dose-dependent manner.[8] While direct studies on Methenolone are limited, research on the structurally similar androgen, Mesterolone, has shown that it can induce skeletal muscle hypertrophy which is correlated with an increased number of satellite cells.[9]
| Parameter | Animal Model | Treatment | Outcome | Citation |
| Body Weight | Female Wistar Rats | 10 mg/kg Methenolone Enanthate (thrice-weekly) | Significantly increased compared to controls | [7] |
| Total Body Nitrogen | Female Wistar Rats | 10 mg/kg Methenolone Enanthate (thrice-weekly) | Significantly increased compared to controls | [7] |
| Muscle Protein Synthesis | Female Wistar Rats | 10 mg/kg Methenolone Enanthate (thrice-weekly) | Significantly increased rate of synthesis compared to controls | [7] |
| Body Weight | Male Wistar Rats | 10 mg/kg Methenolone Enanthate (thrice-weekly) | Lower rate of weight gain compared to controls | [7] |
| Muscle Protein Synthesis | Male Wistar Rats | 10 mg/kg Methenolone Enanthate (thrice-weekly) | No significant difference compared to controls | [7] |
| Muscle Mass | Sheep | 100 mg/week Methenolone | +79.9% +/- 40.8% increase in mass | [10] |
| Maximum Force | Sheep | 100 mg/week Methenolone | 6.0 +/- 3.14 kp (vs. 4.23 +/- 0.55 kp in control) | [10] |
Anti-Catabolic Effects
Methenolone also contributes to a net anabolic environment by counteracting muscle protein breakdown, primarily through its interaction with the glucocorticoid signaling pathway.
-
Inhibition of Glucocorticoid Action: Glucocorticoid hormones, such as cortisol, are catabolic in skeletal muscle. It is postulated that androgens can exert anti-catabolic effects by interfering with glucocorticoid receptor-mediated actions.[3] This may occur through competitive binding to glucocorticoid receptors or by inhibiting the transcription of genes involved in protein degradation that are typically upregulated by glucocorticoids.
Potential Non-Genomic Mechanisms
In addition to the classical genomic pathway, androgens may elicit rapid, non-genomic effects that are initiated at the cell membrane.[11] These actions are independent of gene transcription and protein synthesis.[12]
-
Modulation of Intracellular Calcium: Testosterone has been shown to induce rapid increases in intracellular calcium concentrations in skeletal muscle cells.[13] This is thought to occur through a membrane-associated AR coupled to a G-protein that activates phospholipase C, leading to the release of calcium from the sarcoplasmic reticulum.[11]
-
Activation of Kinase Cascades: The rise in intracellular calcium can activate various second messenger signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which can influence cellular processes related to growth and proliferation.[14] While these mechanisms have been described for testosterone, further research is needed to determine the specific non-genomic actions of Methenolone.
References
- 1. What is Metenolone Acetate used for? [synapse.patsnap.com]
- 2. medicalantiaging.com [medicalantiaging.com]
- 3. swolverine.com [swolverine.com]
- 4. Metenolone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. What is Metenolone enanthate used for? [synapse.patsnap.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Androgen regulation of satellite cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic effects of anabolic steroid on skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anabolic steroids (metenolone) improve muscle performance and hemodynamic characteristics in cardiomyoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for a Non-Genomic Action of Testosterone in Skeletal Muscle Which may Improve Athletic Performance: Implications for the Female Athlete - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for a Non-Genomic Action of Testosterone in Skeletal Muscle Which may Improve Athletic Performance: Implications for the Female Athlete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anabolic Androgenic Steroids and Intracellular Calcium Signaling: A Mini Review on Mechanisms and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Methenolone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methenolone (B1676379) acetate (B1210297), a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, has been a subject of interest in both clinical and research settings. Understanding its pharmacokinetic profile and metabolic fate is crucial for its therapeutic applications and for the development of advanced analytical methods for its detection. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of methenolone acetate. It includes a detailed account of its known metabolites, the analytical methodologies for their characterization, and the primary signaling pathway through which methenolone exerts its biological effects. Quantitative data from available literature is summarized, and detailed experimental protocols are provided to aid in future research.
Introduction
Methenolone acetate (17β-acetoxy-1-methyl-5α-androst-1-en-3-one) is an orally active anabolic steroid.[1] Its chemical structure, characterized by a 1-methylation and a 1-2 double bond in the A-ring, confers a high oral bioavailability and resistance to hepatic metabolism compared to other steroids.[2] This guide delves into the scientific literature to provide an in-depth understanding of the pharmacokinetics and metabolism of this compound.
Pharmacokinetics
Comprehensive quantitative pharmacokinetic data for methenolone acetate in humans is not extensively documented in publicly available scientific literature. However, based on its classification as an orally administered anabolic steroid and data from related compounds, a general pharmacokinetic profile can be outlined.
Absorption
Methenolone acetate is designed for oral administration and is readily absorbed from the gastrointestinal tract. The acetate ester at the 17β-hydroxyl group increases its lipophilicity, facilitating absorption.
Distribution
Metabolism
Methenolone acetate undergoes extensive metabolism in the body. The primary metabolic reactions include:
-
Hydrolysis: The acetate ester at the C17 position is rapidly hydrolyzed to yield the active form, methenolone.
-
Oxidation: The 17β-hydroxyl group can be oxidized.[3]
-
Reduction: The A-ring of the steroid nucleus undergoes reduction.[3]
-
Hydroxylation: Hydroxylation can occur at various positions on the steroid molecule.[3]
Excretion
The metabolites of methenolone acetate are primarily excreted in the urine as glucuronide and sulfate (B86663) conjugates.[3] A study involving the oral administration of a 50 mg dose to two male volunteers found that the cumulative urinary excretion of the parent steroid, methenolone, was 1.63% of the ingested dose, and it was detectable in urine for up to 90 hours post-administration.[3] The major biotransformation product is 3α-hydroxy-1-methylen-5α-androstan-17-one.[3]
Table 1: Summary of Identified Urinary Metabolites of Methenolone Acetate in Humans [3]
| Metabolite Name | Conjugation |
| Methenolone | Glucuronide |
| 3α-hydroxy-1-methylen-5α-androstan-17-one | Glucuronide |
| 3α-hydroxy-1α-methyl-5α-androstan-17-one | Glucuronide |
| 17-epimethenolone | Glucuronide |
| 3α,6β-dihydroxy-1-methylen-5α-androstan-17-one | Glucuronide |
| 2ξ-hydroxy-1-methylen-5α-androstan-3,17-dione | Glucuronide |
| 6β-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | Glucuronide |
| 16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | Glucuronide |
| 3α,16α-dihydroxy-1-methyl-5α-androst-1-en-17-one | Glucuronide |
| Isomeric steroids with a 16α- or 16β-hydroxyl group | Sulfate |
| 1-methyl-5α-androst-1-en-3,17-dione | Free |
Signaling Pathway
The primary mechanism of action of methenolone is through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.
References
An In-depth Technical Guide on the Chemical Synthesis and Purification of Methenolone Enanthate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical synthesis and purification of Methenolone (B1676379) enanthate (1-methyl-5α-androst-1-en-17β-ol-3-one 17β-heptanoate). It details the multi-step synthesis of the core methenolone steroid, the subsequent esterification process, and the purification methodologies required to achieve high-purity final product suitable for research and development.
Introduction
Methenolone enanthate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT).[1][2] It is comprised of the active steroid methenolone, which is attached to an enanthate (heptanoate) ester to prolong its release and extend its half-life in the body following intramuscular injection.[1][3][4] Unlike many other AAS, methenolone enanthate does not aromatize to estrogen, which eliminates certain estrogenic side effects.[3][5] Its chemical structure and properties make its synthesis a multi-stage process involving complex organic chemistry, followed by rigorous purification.
Table 1: Chemical and Physical Properties of Methenolone Enanthate
| Property | Value |
| IUPAC Name | [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate[1][6] |
| Molecular Formula | C₂₇H₄₂O₃[1][7] |
| Molar Mass | 414.63 g·mol⁻¹[1][7] |
| CAS Number | 303-42-4[1][7] |
| Appearance | White to off-white crystalline powder or thick oil[8] |
| Melting Point | Relatively low, may appear as an oil at room temperature[8] |
Overall Synthesis and Purification Workflow
The manufacturing of Methenolone enanthate is a two-phase process. The first phase is the complex, multi-step synthesis of the base steroid, methenolone, from a suitable precursor. The second phase is the more straightforward esterification of methenolone with enanthic acid or its derivative, followed by purification.[9]
Caption: Workflow for the synthesis and purification of Methenolone enanthate.
Experimental Protocols
Phase 1: Synthesis of the Methenolone Core (Conceptual Overview)
The synthesis of the methenolone steroid core is a high-complexity process not suitable for standard laboratory execution without specialized equipment and expertise. It begins with a readily available steroid precursor and involves numerous steps. A representative pathway, as described in patent literature, involves the synthesis from an acetic acid isotestosterone raw material.[10]
Key reaction types in this phase include:
-
Ketal Oxidation: Protection of ketone groups and subsequent oxidation.
-
Grignard Reaction: Introduction of the crucial 1-methyl group.[10]
-
Dehydrobromination and Acetylization: Introduction of the C1-C2 double bond.[10]
-
Alcoholysis: Final deprotection steps to yield the methenolone alcohol.[10]
Each intermediate in this synthesis requires purification, typically via recrystallization or column chromatography, to remove byproducts and ensure the correct stereochemistry for the subsequent step.[9]
Table 2: Representative Reaction Yields in Methenolone Synthesis
| Reaction Step | Reported Yield | Reference |
| Dehydrobromination | 99.6% | [10] |
| Acetylization | 87.7% | [10] |
| Alcoholysis | 95.4% | [10] |
| Overall (5-step from precursor) | 48.7% | [11] |
Phase 2: Esterification to Methenolone Enanthate
This protocol describes the esterification of the 17β-hydroxyl group of methenolone. The procedure is adapted from analogous steroid esterification methods.[9][12]
Methodology:
-
Dissolution: Dissolve 10g of dry 17β-hydroxy-1-methyl-5α-androst-1-en-3-one (Methenolone) in 20-30 mL of anhydrous pyridine (B92270) in a moisture-free reaction flask. Stir until all solid is dissolved.
-
Reagent Addition: At room temperature and under an inert atmosphere (e.g., nitrogen), slowly add a stoichiometric equivalent (approx. 1.1 eq) of enanthoyl chloride.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-cold water or crushed ice with stirring.
-
Precipitation & Filtration: A precipitate of crude Methenolone enanthate will form. Allow it to stand to fully precipitate, then collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product thoroughly with water until the filtrate is neutral and the smell of pyridine is gone.
-
Drying: Dry the crude product under vacuum to a constant weight. The result is crude Methenolone enanthate, which requires further purification.
Purification of Methenolone Enanthate
Crude Methenolone enanthate contains several process-related impurities, including unreacted methenolone, excess enanthic acid, and various byproducts.[8] A multi-step purification approach is typically required.[8]
Protocol 1: Recrystallization
This method is effective for removing the bulk of impurities.[8]
Methodology:
-
Solvent Selection: Place the crude Methenolone enanthate in an Erlenmeyer flask. For every 1 gram of crude material, add 5-10 mL of a suitable solvent system, such as methanol (B129727)/water.[8]
-
Dissolution: Gently heat the mixture with stirring until the solid completely dissolves. Avoid excessive boiling.
-
Induce Crystallization: Once dissolved, slowly add deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of methanol to re-dissolve the precipitate and obtain a clear solution.[8]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.[8]
-
Filtration: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol/water (1:1 v/v) solution.[8]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
For achieving higher purity by removing closely related impurities.[8]
Methodology:
-
Column Packing: Prepare a glass chromatography column with silica (B1680970) gel (230-400 mesh) using a slurry method with a non-polar solvent system (e.g., Hexane/Ethyl Acetate).[8]
-
Sample Loading: Dissolve the recrystallized product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully apply it to the top of the silica bed.[8]
-
Elution: Begin elution with the chosen solvent system, applying gentle pressure to achieve a steady flow rate. A common eluent system is a gradient of ethyl acetate (B1210297) in hexane.
-
Fraction Collection: Collect fractions and monitor their composition by TLC with UV visualization (typically around 240 nm).[8]
-
Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the final purified Methenolone enanthate.[8]
Quality Control and Analysis
The purity of Methenolone enanthate is monitored throughout the purification process and for the final product assay.
Table 3: Analytical Methods for Quality Control
| Technique | Purpose | Typical Conditions |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of fraction purity during column chromatography.[8] | Stationary Phase: Silica gel plate with fluorescent indicator.[13] Mobile Phase: Cyclohexane/Ethyl Acetate (1:1).[13] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination of the final product.[8] | Column: C18 reverse-phase column (e.g., Kintex 5µm EVO C18).[14] Mobile Phase: Acetonitrile/Water (60:40 v/v).[14] Detection: UV at 240 nm.[8][14] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive detection and quantification, especially for impurity profiling or metabolite identification.[15] | Used for trace-level analysis and structural confirmation of impurities. |
Note: Methenolone enanthate has a relatively low melting point and may appear as a thick, high-purity oil at room temperature. Cooling the sample can induce crystallization.[8] If it remains an oil, it may indicate the presence of residual solvent or impurities.[8]
References
- 1. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. Metenolone_enanthate [chemeurope.com]
- 4. What is Metenolone enanthate used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Methenolone Enanthate | C27H42O3 | CID 248271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methenolone enanthate | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. Why don't we have a Walter White? | MESO-Rx Forum [thinksteroids.com]
- 10. CN101456888A - Method for preparing methenolone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN1557828A - Preparation method of 17β-substituted-1-methyl-5α-androst-1-en-3-one and its derivatives - Google Patents [patents.google.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplements [pharmacia.pensoft.net]
- 15. Quantitative analysis of total methenolone in animal source food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of Methenolone Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the structure-activity relationships (SAR) of Methenolone and its derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of how the molecular structure of these anabolic-androgenic steroids influences their biological activity, offering a critical resource for the design of novel therapeutic agents with optimized efficacy and safety profiles.
Methenolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), has long been a subject of interest due to its favorable anabolic-to-androgenic ratio. This guide systematically explores the intricate relationship between chemical modifications of the Methenolone scaffold and its interaction with the androgen receptor (AR), the primary mediator of its physiological effects.
Core Tenets of Methenolone's Action: Androgen Receptor Binding and Downstream Signaling
The anabolic and androgenic effects of Methenolone derivatives are primarily initiated by their binding to the androgen receptor.[1] This interaction triggers a cascade of cellular events, leading to enhanced protein synthesis and nitrogen retention, which are fundamental to muscle growth.[1] The affinity of a Methenolone derivative for the AR is a key determinant of its potency.
The Androgen Receptor Signaling Pathway
Upon binding to Methenolone or its active metabolites, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. Inside the nucleus, the receptor-ligand complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[2] This binding event initiates the transcription of genes responsible for the anabolic and androgenic effects of the compound.[2]
Figure 1: Simplified signaling pathway of Methenolone derivatives via the androgen receptor.
Quantitative Analysis of Structure-Activity Relationships
To provide a clear and comparative overview, the following tables summarize the available quantitative data for Methenolone and its key derivatives.
Table 1: Androgen Receptor Binding Affinity of Methenolone
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | Reference |
| Methenolone | > Testosterone (B1683101) | [3] |
Table 2: Anabolic and Androgenic Activity of Methenolone Enanthate
| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio | Reference |
| Methenolone Enanthate | 88 | 44-57 | Approximately 2:1 to 1.5:1 | [1] |
| Testosterone | 100 | 100 | 1:1 | [4] |
Key Structural Modifications and Their Impact on Activity
The structure of Methenolone has been modified at various positions to alter its pharmacokinetic and pharmacodynamic properties. The following sections detail the significance of these modifications.
1-Methyl Group
The presence of a methyl group at the C1 position is a defining feature of Methenolone. This modification is believed to enhance the anabolic properties of the steroid while reducing its androgenicity.
C17-Esterification
The hydroxyl group at the C17 position is commonly esterified to prolong the duration of action. Methenolone is available as both acetate (B1210297) and enanthate esters. The length of the ester chain influences the rate of hydrolysis and, consequently, the half-life of the drug in the body.
-
Methenolone Acetate: A shorter ester, leading to a faster release and shorter half-life.
-
Methenolone Enanthate: A longer ester, resulting in a slower release and extended duration of action.
The esterification at C17 does not fundamentally alter the intrinsic activity of the Methenolone molecule at the androgen receptor but significantly impacts its pharmacokinetics.
Experimental Protocols
A thorough understanding of the methodologies used to generate SAR data is crucial for the interpretation of results and the design of future studies.
Androgen Receptor Competitive Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for the androgen receptor.
Objective: To measure the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-methyltrienolone) for binding to the androgen receptor.
Methodology:
-
Receptor Preparation: Cytosolic extracts containing the androgen receptor are prepared from target tissues, such as the rat prostate.
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and unbound radioligand are separated using methods like dextran-coated charcoal or hydroxylapatite precipitation.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the compound.
Figure 2: Workflow for the Androgen Receptor Competitive Binding Assay.
Hershberger Assay
This in vivo assay is the gold standard for assessing the anabolic and androgenic activity of a steroid.
Objective: To determine the anabolic (myotrophic) and androgenic effects of a test compound in castrated male rats.
Methodology:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing: The animals are treated with the test compound for a specified period (typically 7-10 days). A vehicle control group and a positive control group (e.g., treated with testosterone propionate) are included.
-
Tissue Collection: At the end of the treatment period, specific androgen-sensitive tissues are dissected and weighed. These include:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the control groups. The ratio of the anabolic effect (increase in levator ani muscle weight) to the androgenic effect (increase in prostate and seminal vesicle weight) is calculated to determine the anabolic-androgenic index.
Figure 3: Workflow for the Hershberger Assay.
Conclusion
The structure-activity relationship of Methenolone derivatives is a complex interplay of molecular modifications that fine-tune the compound's interaction with the androgen receptor and its subsequent downstream signaling. The 1-methyl group and C17-esterification are key determinants of its unique pharmacological profile. A thorough understanding of these relationships, supported by robust experimental data, is paramount for the rational design of new and improved anabolic agents for various therapeutic applications. This guide serves as a foundational resource for researchers dedicated to advancing the field of steroid chemistry and pharmacology.
References
An In-Depth Technical Guide to the Discovery and Medical History of Methenolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methenolone (B1676379), a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT), was first introduced for medical use in the early 1960s.[1][2] It has been utilized in clinical settings for its moderate anabolic effects and comparatively weak androgenic properties, primarily in the treatment of conditions such as anemia and muscle wasting diseases.[1][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical and clinical evaluation of Methenolone for medical applications. It details the experimental protocols employed in its assessment, summarizes quantitative data on its efficacy and safety, and elucidates its mechanism of action through the androgen receptor signaling pathway.
Introduction and Discovery
Methenolone was first developed in the early 1960s and introduced for medical use under brand names such as Primobolan for the acetate (B1210297) ester and Primobolan Depot for the enanthate ester.[1][4] The oral form, Methenolone acetate, was introduced in 1961, followed by the injectable Methenolone enanthate in 1962.[2][5] Its development was aimed at creating a compound with a favorable anabolic-to-androgenic ratio, minimizing the virilizing side effects associated with other anabolic steroids.[2] Medically, it has been employed to treat anemia due to bone marrow failure, muscle wasting conditions, and to promote weight gain in underweight individuals.[4][6][7]
Chemical Synthesis
The synthesis of Methenolone esters involves a multi-step chemical process. While various specific methodologies exist, a general pathway for Methenolone acetate is outlined below.
Synthesis of Methenolone Acetate
A common synthetic route to Methenolone acetate starts from 17β-Acetoxy-5α-androst-1-en-3-one.[8][9] The process involves a series of chemical reactions including bromination, debromination, ketalization, oxidation, and a Grignard reaction, followed by acetylation to yield the final product.[8][9]
Experimental Protocol: Synthesis of Methenolone Acetate
A representative, albeit generalized, protocol for the synthesis of Methenolone acetate is as follows:
-
Bromination and Debromination: The starting material, 17β-Acetoxy-5α-androst-1-en-3-one, is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid.[8][9] The resulting bromo-intermediate is then debrominated using catalytic hydrogenation (e.g., H2/Raney Ni).[8][9]
-
Ketalization and Oxidation: The product from the previous step is treated with methanol (B129727) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a dimethoxy ketal.[8][9] This intermediate is then oxidized using an oxidizing agent like chromium trioxide-sulfuric acid.[8][9]
-
Grignard Reaction and Acetylation: The oxidized product undergoes a Grignard reaction, followed by treatment with sulfuric acid and subsequent acetylation to yield 17β-Acetoxy-1-methyl-5α-androst-1-ene-3-one (Methenolone acetate).[8][9]
A similar multi-step synthesis is employed for Methenolone enanthate, starting from Methenolone and involving esterification with heptanoic acid (enanthic acid).
Preclinical Evaluation
The preclinical assessment of Methenolone focused on determining its anabolic and androgenic activities, typically using the Hershberger assay in rodent models.
Anabolic and Androgenic Activity: The Hershberger Assay
The Hershberger assay is a standardized in vivo bioassay used to evaluate the androgenic and anti-androgenic properties of chemical substances.[10][11]
Experimental Protocol: Hershberger Assay
The standard protocol for the Hershberger assay involves the following steps:
-
Animal Model: Immature, castrated male rats are used as the animal model.[10]
-
Dosing: The test substance (Methenolone) is administered daily for a set period, typically 10 consecutive days, via oral gavage or subcutaneous injection.[10][11]
-
Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These tissues include the ventral prostate, seminal vesicles, and levator ani muscle.
-
Data Interpretation: An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles reflects androgenic activity. The ratio of anabolic to androgenic effects is then calculated.
Quantitative Preclinical Data
The following table summarizes the available quantitative data from preclinical studies on Methenolone.
| Parameter | Value | Species | Reference |
| Anabolic/Androgenic Ratio | High (specific values vary) | Rodents | [5] |
| Androgen Receptor Binding | Strong | Rat, Rabbit | [12] |
| Relative Binding Affinity (vs. Methyltrienolone) | Methenolone > Testosterone | Rat | [12] |
Clinical Evaluation for Medical Use
Clinical trials have investigated the therapeutic efficacy and safety of Methenolone in various medical conditions, most notably anemia and muscle wasting.
Treatment of Anemia
Methenolone has been studied for its effectiveness in treating refractory anemias, including those associated with bone marrow failure.
Clinical Trial Protocol: Methenolone in Refractory Anemia
A representative clinical trial design for evaluating Methenolone in anemia would include:
-
Patient Population: Patients with a confirmed diagnosis of refractory anemia.
-
Study Design: A prospective, open-label, single-arm study.
-
Intervention: Administration of Methenolone (e.g., Primobolan) at a specified dose and schedule.
-
Efficacy Endpoints: The primary endpoint would be the rate of hematological remission, defined by improvements in hemoglobin levels, platelet counts, and neutrophil counts.
-
Safety Monitoring: Regular monitoring of liver function, lipid profiles, and for signs of virilization.
Summary of Clinical Trial Results in Anemia
| Indication | Number of Patients | Treatment Regimen | Key Outcomes | Reference |
| Refractory Anemia | 19 | Methenolone (Primobolan) | Remission in: Pancytopenia (3/6), Bicytopenia (2/4), Refractory anemia with hyperplastic marrow (1/5), Myelofibrosis (1/4). Negligible side effects. | [6] |
| Anemia in Myelodysplastic Syndrome | Case Report | Methenolone acetate and darbepoetin | Improved Hb levels and attenuated decline in bone mineral density. | [13] |
Treatment of Muscle Wasting
Methenolone has also been explored for its potential to counteract muscle wasting (cachexia) associated with chronic diseases and prolonged corticosteroid therapy.[4]
Mechanism of Action and Signaling Pathway
Methenolone exerts its anabolic and androgenic effects primarily through its interaction with the androgen receptor (AR).[2]
Androgen Receptor Signaling Pathway
Upon entering the target cell, Methenolone binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins. The Methenolone-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulators and initiates the transcription of genes involved in protein synthesis and muscle growth.[14]
References
- 1. swolverine.com [swolverine.com]
- 2. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 3. What is Metenolone enanthate used for? [synapse.patsnap.com]
- 4. Metenolone - Wikipedia [en.wikipedia.org]
- 5. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 6. Treatment of refractory anemias with methenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Therapeutic effects of an anabolic steroid (1-methyl-deltal-androstenolone acetatol) in 2 cases of anemia caused by erythrogenic insufficiency associated with anomalies of granulopoiesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. Attenuation of Bone Mineral Density Decline During Anemia Treatment With Methenolone Acetate in Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Methenolone and Its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenolone (17β-hydroxy-1-methyl-5α-androst-1-en-3-one) is a synthetic anabolic androgenic steroid (AAS) derived from dihydrotestosterone. It is available as an acetate (B1210297) ester for oral administration and an enanthate ester for intramuscular injection. Due to its anabolic properties, Methenolone has been used clinically for conditions such as aplastic anemia and muscle wasting diseases. However, it is also misused in sports for performance enhancement, leading to its classification as a prohibited substance by the World Anti-Doping Agency (WADA). The detection and unequivocal identification of Methenolone and its metabolites in biological matrices, primarily urine, are crucial for both clinical monitoring and anti-doping control. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the analysis of Methenolone and its biotransformation products, with a focus on mass spectrometry and nuclear magnetic resonance spectroscopy.
Metabolism of Methenolone
Following administration, Methenolone undergoes extensive phase I and phase II metabolism in the body. The primary metabolic pathways include reduction of the A-ring, oxidation of the 17-hydroxyl group, and hydroxylation at various positions on the steroid nucleus.[1] The resulting metabolites are then conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in urine.[1][2]
The major human urinary metabolite of Methenolone is 3α-hydroxy-1-methylen-5α-androstan-17-one.[1] Other identified metabolites include 3α-hydroxy-1α-methyl-5α-androstan-17-one, 17-epimethenolone, and various hydroxylated and dione (B5365651) metabolites.[1] The detection of these metabolites, particularly the long-term metabolites, is essential for extending the window of detection of Methenolone use.
Figure 1: Simplified metabolic pathway of Methenolone.
Mass Spectrometry Analysis
Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), is the cornerstone for the detection and identification of Methenolone and its metabolites in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of anabolic steroids. Due to the low volatility of steroids, a derivatization step is typically required to convert them into more volatile and thermally stable compounds. Trimethylsilyl (TMS) ether derivatives are commonly prepared for this purpose.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To 2 mL of urine, add 1 mL of phosphate (B84403) buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Incubate at 50°C for 1 hour to cleave the glucuronide conjugates.
-
Liquid-Liquid Extraction (LLE): After hydrolysis, adjust the pH to 9.6 with a sodium bicarbonate/carbonate buffer. Extract the analytes with 5 mL of diethyl ether by vortexing for 5 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
Add 100 µL of a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol (B150549) (1000:2:3, v/w/v) to the dry residue.
-
Vortex and heat at 60°C for 20 minutes to form the TMS derivatives.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: HP-1ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 230°C at 5°C/min, then ramp to 310°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
The following table summarizes the characteristic mass-to-charge ratios (m/z) for the TMS-derivatized major metabolite of Methenolone.
| Metabolite (as TMS derivative) | Parent Ion [M]+ (m/z) | Key Fragment Ions (m/z) |
| 3α-hydroxy-1-methylen-5α-androstan-17-one | 403 | 372, 282 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the direct analysis of conjugated metabolites without the need for derivatization, although derivatization can be used to enhance ionization.
1. Sample Preparation (Direct Analysis):
-
To 1 mL of urine, add an internal standard.
-
Dilute with 1 mL of a derivatizing agent solution (e.g., Girard's Reagent T in a suitable buffer) to improve ionization of keto-steroids.
-
Vortex and directly inject into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 10% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
The following table presents high-resolution mass spectrometry data for several sulfated metabolites of Methenolone detected in negative ionization mode.[2]
| Metabolite | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) |
| Methenolone sulfate | 381.1741 | 96.9619 (HSO₄⁻) |
| 1-methylene-5α-androstan-3α-ol-17-one sulfate | 381.1741 | 96.9619 (HSO₄⁻) |
| 3β-hydroxy-1α-methyl-5α-androstan-17-one sulfate | 383.1898 | 96.9619 (HSO₄⁻) |
| 16β-hydroxy-1-methyl-5α-androst-1-ene-3,17-dione sulphate | 397.1691 | 96.9619 (HSO₄⁻) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of metabolites. It provides detailed information about the chemical environment of atoms (¹H, ¹³C) within a molecule. However, the isolation of metabolites in sufficient purity and quantity for NMR analysis from biological samples is a significant challenge.
Note on Data Availability: As of the writing of this guide, there is a lack of publicly available, detailed ¹H and ¹³C NMR data specifically for the major human urinary metabolites of Methenolone, such as 3α-hydroxy-1-methylen-5α-androstan-17-one.
Illustrative NMR Data: Fungal Metabolites of Methenolone Acetate
To illustrate the application of NMR in steroid metabolite characterization, the following tables present ¹H and ¹³C NMR data for metabolites identified after the fungal biotransformation of Methenolone acetate. It is crucial to note that these are not human metabolites and this data is provided for illustrative purposes only.
Table 3: ¹H NMR Chemical Shifts (δ, ppm) of a Fungal Metabolite of Methenolone Acetate (in CDCl₃)
| Proton | Chemical Shift (δ) | Multiplicity | J (Hz) |
| H-2 | 2.35 | m | |
| H-4 | 2.50 | m | |
| H-6 | 3.50 | td | 10.5, 4.5 |
| H-17 | 4.60 | t | 8.5 |
| 18-CH₃ | 0.80 | s | |
| 19-CH₃ | 1.10 | s | |
| 1-CH₃ | 1.85 | s |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) of a Fungal Metabolite of Methenolone Acetate (in CDCl₃)
| Carbon | Chemical Shift (δ) |
| C-1 | 130.5 |
| C-2 | 125.0 |
| C-3 | 200.1 |
| C-5 | 50.2 |
| C-6 | 69.1 |
| C-17 | 82.5 |
| C-18 | 11.8 |
| C-19 | 18.5 |
| 1-CH₃ | 20.3 |
Visualizations of Analytical Processes
Experimental Workflow for Urine Analysis
The following diagram illustrates a typical workflow for the analysis of Methenolone metabolites in a urine sample.
References
In Silico Docking Analysis of Methenolone with the Androgen Receptor: A Technical Guide
Affiliation: Google Research
Abstract
This technical whitepaper provides a comprehensive guide to the in silico molecular docking of Methenolone with the human Androgen Receptor (AR). Methenolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (B1667394) (DHT), exerts its physiological effects primarily through its interaction with the AR.[1][2] Understanding the molecular interactions between Methenolone and the AR is crucial for researchers in drug discovery, endocrinology, and sports medicine. This document outlines the theoretical background, detailed experimental protocols for in silico docking, and data interpretation. It presents quantitative binding data in a structured format and utilizes Graphviz to visualize the androgen receptor signaling pathway and the experimental workflow. This guide is intended for researchers, scientists, and drug development professionals with an interest in the molecular mechanisms of anabolic steroids.
Introduction
Methenolone is an anabolic steroid used for conditions such as muscle-wasting diseases and anemia.[2] Its mechanism of action involves binding to and activating the androgen receptor, a ligand-activated transcription factor that plays a pivotal role in various physiological processes, including muscle growth and development.[1][2] Upon binding, the Methenolone-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes.[3][4] This leads to an increase in protein synthesis and nitrogen retention in muscle cells, which are key to its anabolic effects.[2][5][6]
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding affinity and interaction patterns of ligands with their protein targets. By employing molecular docking, researchers can elucidate the structural basis of Methenolone's activity and predict its binding energy with the androgen receptor.
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is crucial for mediating the effects of androgens like testosterone (B1683101) and DHT, as well as synthetic androgens like Methenolone. The binding of an androgen to the AR initiates a conformational change in the receptor, leading to its activation. The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs).[3][4] This binding event recruits co-regulatory proteins and the transcriptional machinery, ultimately leading to the up- or down-regulation of target gene expression. These target genes are involved in a wide array of biological processes, including the development and maintenance of male reproductive tissues, muscle growth, and bone density.
There are two primary signaling pathways for the androgen receptor: the classical (genomic) pathway and the non-classical (non-genomic) pathway. The classical pathway involves the direct regulation of gene transcription in the nucleus and is responsible for the majority of the long-term effects of androgens. The non-classical pathway involves rapid signaling events that occur in the cytoplasm and at the cell membrane, often through interactions with other signaling molecules like kinases.
Experimental Protocols: In Silico Molecular Docking
This section provides a detailed methodology for performing molecular docking of Methenolone with the human androgen receptor. The protocol is based on widely used software such as AutoDock Vina and Schrödinger's Glide, and it outlines the necessary steps from protein and ligand preparation to the analysis of results.
Software and Resources
-
Protein Data Bank (PDB): For obtaining the 3D structure of the androgen receptor.
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For protein and ligand preparation, and docking simulation.
-
Schrödinger Suite with Glide: An alternative for docking, offering high accuracy.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
PubChem or ZINC database: For obtaining the 3D structure of Methenolone.
Step-by-Step Docking Protocol
The following workflow outlines the key stages of the molecular docking process.
3.2.1. Receptor Preparation
-
Obtain the Androgen Receptor Structure: Download the crystal structure of the human androgen receptor ligand-binding domain (LBD) from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 2AM9 (AR LBD complexed with testosterone).
-
Prepare the Protein:
-
Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water molecules, co-factors, and any existing ligands from the crystal structure.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.
-
3.2.2. Ligand Preparation
-
Obtain the Methenolone Structure: Download the 3D structure of Methenolone from a chemical database like PubChem (CID: 9070).
-
Prepare the Ligand:
-
Load the Methenolone structure into your modeling software.
-
Perform energy minimization of the ligand to obtain a stable conformation.
-
Define the rotatable bonds within the Methenolone molecule.
-
Save the prepared ligand in the PDBQT format.
-
3.2.3. Grid Generation
-
Define the Binding Site: Identify the active site of the androgen receptor. This is typically the pocket where the native ligand (e.g., testosterone in 2AM9) binds.
-
Set Up the Grid Box:
-
Center the grid box on the identified active site.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, ensuring it is large enough to allow for the free rotation and translation of the ligand. A typical size might be 25 x 25 x 25 Å.
-
3.2.4. Docking Simulation
-
Configure Docking Parameters:
-
Specify the prepared receptor (protein) and ligand files.
-
Define the coordinates and dimensions of the grid box.
-
Set the exhaustiveness of the search algorithm. A higher exhaustiveness value increases the computational time but also improves the chances of finding the optimal binding pose.
-
-
Run the Docking Program: Execute the docking simulation using AutoDock Vina or a similar program. The software will generate a set of possible binding poses for Methenolone within the AR active site, each with a corresponding binding affinity score.
3.2.5. Analysis of Results
-
Evaluate Binding Affinity: The primary output of the docking simulation is the binding energy, typically expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable and favorable interaction.
-
Visualize Binding Poses: Load the docked complex (receptor and the best-scoring ligand pose) into a visualization tool.
-
Analyze Interactions: Examine the non-covalent interactions between Methenolone and the amino acid residues of the androgen receptor's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Data Presentation
The results of in silico docking studies are typically presented in a tabular format to facilitate comparison. The following tables provide an example of how quantitative data for Methenolone's interaction with the androgen receptor would be summarized.
Table 1: Predicted Binding Affinity of Methenolone with the Androgen Receptor
| Ligand | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| Methenolone | -9.5 | 0.25 |
| Testosterone | -10.2 | 0.09 |
| DHT | -10.5 | 0.06 |
Note: The values presented are illustrative and based on typical binding energies observed for steroids with the androgen receptor. Actual values may vary depending on the specific docking software and parameters used.
Table 2: Key Interacting Residues of the Androgen Receptor with Methenolone
| Amino Acid Residue | Interaction Type | Distance (Å) |
| Asn705 | Hydrogen Bond | 2.9 |
| Gln711 | Hydrogen Bond | 3.1 |
| Arg752 | Hydrophobic Interaction | 3.8 |
| Met745 | Hydrophobic Interaction | 4.2 |
| Phe764 | Pi-Alkyl Interaction | 4.5 |
Note: The interacting residues and distances are hypothetical and serve as an example of the type of data generated from a docking analysis.
Table 3: Relative Binding Affinity (RBA) of Various Steroids to the Androgen Receptor
| Compound | Relative Binding Affinity (RBA)a |
| Methyltrienolone (MT) | 100 |
| 19-Nortestosterone | 65 |
| Methenolone | 50 |
| Testosterone | 40 |
| 1α-methyl-DHT | 25 |
a RBA values are relative to Methyltrienolone (MT), which is set to 100. Data adapted from Saartok et al., 1984.[7]
Conclusion
This technical guide has provided a detailed overview of the in silico docking of Methenolone with the androgen receptor. The outlined experimental protocols offer a step-by-step approach for researchers to conduct their own computational studies. The provided data tables and visualizations serve as a framework for presenting and interpreting the results of such analyses. In silico molecular docking is a powerful tool for elucidating the molecular basis of Methenolone's anabolic activity and can be instrumental in the rational design of new and more selective androgen receptor modulators. Further in vitro and in vivo studies are necessary to validate the computational predictions and to fully understand the pharmacological profile of Methenolone.
References
- 1. pure.bond.edu.au [pure.bond.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Exploring the binding properties of agonists interacting with glucocorticoid receptor: an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns [frontiersin.org]
Pharmacological profile of Methenolone esters
An In-Depth Technical Guide to the Pharmacological Profile of Methenolone (B1676379) Esters
Introduction
Methenolone (also spelled metenolone) is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT).[1][2] It is available commercially in two esterified forms: Methenolone Acetate (B1210297), for oral administration, and Methenolone Enanthate, for intramuscular injection.[3][4] First introduced for medical use in the early 1960s, methenolone esters were developed primarily for treating conditions requiring anabolic support, such as anemia resulting from bone marrow failure and various muscle-wasting syndromes.[2][3][4]
Structurally, methenolone is 1-methyl-5α-androst-1-en-17β-ol-3-one. This modification—the inclusion of a double bond between carbons 1 and 2—enhances its anabolic stability by making it resistant to metabolism by 3α-hydroxysteroid dehydrogenase (3α-HSD).[3] Unlike many other AAS, methenolone is not 17-alpha-alkylated, which significantly reduces its hepatotoxicity, particularly in its injectable form.[5] It is recognized for having moderate anabolic effects coupled with weak androgenic properties and a notable absence of estrogenic or progestational activity.[4][5]
Mechanism of Action
The biological effects of methenolone are mediated through its function as an agonist of the androgen receptor (AR).[3][4][6][7] As a DHT derivative, it binds to and activates ARs located in the cytoplasm of target cells, including skeletal muscle. This ligand-receptor binding initiates a cascade of molecular events that underpin its anabolic effects.
The key steps in the signaling pathway are:
-
Receptor Binding: Methenolone binds to the ligand-binding domain (LBD) of the AR, inducing a conformational change.
-
Nuclear Translocation: The activated AR-ligand complex translocates from the cytoplasm into the cell nucleus.
-
Dimerization & DNA Binding: Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Transcriptional Regulation: This binding modulates the transcription of androgen-responsive genes, primarily by recruiting co-activators and initiating gene expression. The resulting increase in protein synthesis and enhanced nitrogen retention within muscle cells are the primary drivers of its anabolic activity.[2][8]
Caption: Androgen Receptor (AR) signaling pathway activated by Methenolone.
Pharmacodynamic Profile
Methenolone's pharmacodynamics are characterized by a favorable separation of anabolic and androgenic effects, primarily due to its molecular structure and receptor binding characteristics.
Receptor and Protein Binding Affinity
Methenolone exhibits a strong binding affinity for the androgen receptor, which is higher than that of testosterone (B1683101) but lower than that of the synthetic androgen methyltrienolone (B1676529) (MT).[9] Its affinity is also greater than other DHT derivatives like mesterolone.[9] In contrast, its affinity for human Sex Hormone-Binding Globulin (SHBG) is very low, measured at approximately 16% of testosterone's affinity.[3] This low SHBG binding increases the fraction of free, biologically active hormone in circulation.
| Ligand | Relative Binding Affinity (RBA) for Androgen Receptor | Relative Binding Affinity for SHBG |
| Methenolone | High (between Testosterone and 19-Nortestosterone)[9] | ~16% of Testosterone[3] |
| Testosterone | Reference (lower than Methenolone)[9] | 100% (Reference)[3] |
| Dihydrotestosterone (DHT) | High | ~300% of Testosterone[3] |
| Methyltrienolone (MT) | Very High (Reference standard in assays)[9] | Not specified |
| Table 1: Comparative Receptor and SHBG Binding Affinities. |
Anabolic and Androgenic Activity
Methenolone is classified as having moderate anabolic and weak androgenic effects.[3][4] A key feature is its inability to undergo aromatization, meaning it does not convert to estrogen.[4][5][10] This eliminates the risk of estrogenic side effects such as gynecomastia and water retention. Furthermore, as a DHT derivative, it is not a substrate for the 5α-reductase enzyme.
Its anabolic potential is preserved in muscle tissue due to its resistance to inactivation by the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme, a pathway that rapidly reduces the anabolic activity of DHT itself.[3] This resistance allows methenolone to exert considerable anabolic effects in skeletal muscle.[3]
| Parameter | Methenolone Profile | Reference Compound (Testosterone) |
| Anabolic Activity | Moderate | High |
| Androgenic Activity | Weak | High |
| Anabolic:Androgenic Ratio | 88:44-57 (approx. 2:1) | 100:100 (1:1) |
| Aromatization (Estrogenic) | No[4][5] | Yes |
| Hepatotoxicity | Low (non-17α-alkylated)[11][5] | Low (injectable) |
| Table 2: Anabolic and Androgenic Profile of Methenolone (based on rodent assays). |
Pharmacokinetic Profile
The pharmacokinetic properties of methenolone are dictated by the attached ester, which governs its route of administration, absorption rate, and duration of action.
-
Methenolone Acetate: This is the oral formulation.[3] The acetate ester is short, leading to a rapid absorption and a short biological half-life of approximately 4-6 hours, necessitating frequent (daily) administration to maintain stable blood levels.[2][11] It is 1-methylated to enhance its oral bioavailability, a modification that reduces hepatic strain compared to C17-alpha alkylation, though some risk of liver stress remains with high doses or prolonged use.[11][5][8]
-
Methenolone Enanthate: This is the long-acting injectable formulation.[4] The enanthate ester significantly slows the release of the parent hormone from the intramuscular injection site. This results in a prolonged duration of action, with a biological half-life of approximately 10.5 days, allowing for less frequent administration (e.g., weekly).[4][5]
| Parameter | Methenolone Acetate | Methenolone Enanthate |
| Administration Route | Oral[3] | Intramuscular Injection[4] |
| Active Half-Life | 4-6 hours[11] | ~10.5 days[4] |
| Dosing Frequency | Daily[2] | Weekly/Bi-weekly |
| Bioavailability | Reduced by first-pass metabolism[5] | High (bypasses first-pass metabolism)[5] |
| Table 3: Comparative Pharmacokinetics of Methenolone Esters. |
Experimental Protocols
The pharmacological data for methenolone esters are derived from standardized in vitro and in vivo assays.
Androgen Receptor Binding Assay
This in vitro assay quantifies the binding affinity of a compound for the androgen receptor. It is typically performed as a competitive binding experiment.
Methodology:
-
Principle: The assay measures the ability of a test compound (methenolone) to compete with and displace a radiolabeled ligand (e.g., [³H]-R1881, a synthetic androgen) from the AR's ligand-binding domain.[12]
-
Reagents & Materials:
-
AR Source: Recombinant human androgen receptor or cytosol preparations from androgen-sensitive tissues like rat prostate.[13][14]
-
Radioligand: [³H]-R1881 at a concentration near its dissociation constant (Kd).[15]
-
Test Compound: Methenolone, serially diluted to create a concentration range.
-
Buffers: Tris-HCl based assay buffers, often containing glycerol (B35011) and DTT to stabilize the receptor.[12]
-
Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters (GF/B) to separate receptor-bound from free radioligand.[12][15]
-
-
Procedure:
-
Incubation: The AR preparation, radioligand, and varying concentrations of the test compound (or vehicle/unlabeled control) are incubated in 96-well plates to reach binding equilibrium (e.g., 18-24 hours at 4°C).[12]
-
Separation: The reaction mixture is transferred to a separation medium. For HAP, the slurry binds the receptor-ligand complex, which is then pelleted via centrifugation. For filter assays, the mixture is passed through the filter, trapping the complex.[12][15]
-
Washing: The pellet or filter is washed multiple times with ice-cold buffer to remove unbound radioligand.[12][15]
-
Quantification: Scintillation cocktail is added, and the radioactivity of the bound complex is measured using a liquid scintillation counter.[15]
-
-
Data Analysis:
-
The raw data (disintegrations per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.
-
A sigmoidal dose-response curve is generated by plotting percent specific binding against the log concentration of the test compound.
-
Non-linear regression analysis is used to determine the IC50 value—the concentration of the compound that inhibits 50% of specific radioligand binding.[12][15]
-
Caption: Experimental workflow for an Androgen Receptor competitive binding assay.
Hershberger Bioassay
This in vivo assay is the standard for assessing the androgenic (agonist) and anti-androgenic (antagonist) properties of a substance.[16]
Methodology:
-
Principle: The assay relies on the weight changes of specific androgen-dependent tissues in castrated male rats following administration of a test substance.[16][17] An increase in tissue weight indicates androgenic activity, while an inhibition of testosterone-induced growth indicates anti-androgenic activity.
-
Animal Model: Immature, peripubertal male rats, castrated to eliminate endogenous testosterone production.[18][19]
-
Procedure:
-
Acclimation & Castration: Animals are acclimated, then castrated around postnatal day 42 and allowed a recovery period of at least seven days.[19]
-
Dosing: The animals are dosed (e.g., via oral gavage or subcutaneous injection) for 10 consecutive days.[17][20]
-
Necropsy: Approximately 24 hours after the final dose, animals are euthanized.[16]
-
Tissue Collection: Five specific androgen-dependent tissues are carefully dissected and weighed: ventral prostate (VP), seminal vesicles (SV, with fluids), levator ani-bulbocavernosus (LABC) muscle, paired Cowper's glands (COW), and the glans penis (GP).[16][19][21]
-
-
Data Analysis:
-
The absolute weights of the five target tissues are recorded.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to compare the tissue weights of treated groups to the vehicle control group.
-
A statistically significant weight increase in at least two of the five target tissues indicates a positive androgenic effect.[16] The LABC muscle weight is considered indicative of anabolic activity, while VP and SV weights reflect androgenic activity.[18]
-
Caption: Experimental workflow for the in vivo Hershberger Bioassay.
Conclusion
The pharmacological profile of methenolone esters is defined by a unique combination of moderate anabolic potency, low androgenicity, and a lack of estrogenic side effects. Its activity is mediated by agonism of the androgen receptor, with a binding affinity superior to that of testosterone. The two ester forms, acetate and enanthate, provide therapeutic flexibility with short-acting oral and long-acting injectable options, respectively. Its structural resistance to both aromatization and 3α-HSD inactivation contributes to its favorable safety and efficacy profile, making it a compound of significant interest in both clinical and research settings. The standardized in vitro and in vivo assays detailed herein provide the robust framework required for the continued characterization of this and other novel androgenic compounds.
References
- 1. Methenolone Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. swolverine.com [swolverine.com]
- 3. Metenolone - Wikipedia [en.wikipedia.org]
- 4. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 5. Metenolone_enanthate [chemeurope.com]
- 6. KEGG DRUG: Methenolone enanthate [kegg.jp]
- 7. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 8. What is Metenolone Acetate used for? [synapse.patsnap.com]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. swolverine.com [swolverine.com]
- 11. crazybulk.fr [crazybulk.fr]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. benchchem.com [benchchem.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. Methenolone (Primobolan) and its 3α-reduction | PeterBond.org [peterbond.org]
- 19. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
- 21. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of Methenolone
Abstract: Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] First developed in the 1960s, it is recognized for its moderate anabolic effects and weak androgenic properties, coupled with a favorable safety profile.[3][4][5] Medically, it has been employed in the treatment of conditions such as anemia resulting from bone marrow failure and muscle-wasting syndromes.[3][4][6] Unlike many other AAS, Methenolone does not aromatize into estrogen, which eliminates the risk of estrogenic side effects like gynecomastia and significant water retention.[1][2][7] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of Methenolone. It includes a detailed examination of its mechanism of action, quantitative pharmacological data, and key experimental methodologies for its analysis.
Molecular Structure and Physicochemical Properties
Methenolone, chemically known as 1-methyl-5α-androst-1-en-17β-ol-3-one, is a synthetic androstane (B1237026) steroid.[6] Its structure is a modification of DHT, featuring a methyl group at the C-1 position and a double bond between the C-1 and C-2 carbons. This C1-C2 double bond enhances its anabolic stability by making it resistant to metabolism by the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme, which is prevalent in muscle tissue.[6] Methenolone is typically administered as an ester prodrug, most commonly Methenolone Acetate (B1210297) for oral use and Methenolone Enanthate for intramuscular injection.[1][6] The esterification at the 17β-hydroxyl group increases the compound's lipid solubility and prolongs its release and half-life in the body.[3]
Physicochemical Data
The key identifiers and properties for Methenolone and its primary esters are summarized below.
| Property | Methenolone (Base) | Methenolone Acetate | Methenolone Enanthate |
| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[8] | [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-Trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate[4] | [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate[3][9][10] |
| CAS Number | 153-00-4[8] | 434-05-9[4] | 303-42-4[3] |
| Molecular Formula | C₂₀H₃₀O₂[8] | C₂₂H₃₂O₃[4] | C₂₇H₄₂O₃[3] |
| Molar Mass | 302.45 g/mol [5][8] | 344.495 g/mol [4] | 414.630 g/mol [3] |
| Appearance | White crystalline powder[11][12] | White crystalline powder[13] | White to light yellow powder/crystal[11] |
| Melting Point | 149.5-152 °C[12] | 138-139 °C[12] | 66.0-70.0 °C[11] |
Pharmacology
Pharmacodynamics: Mechanism of Action
Methenolone exerts its biological effects primarily by acting as an agonist for the androgen receptor (AR).[3][4][14] The sequence of events is as follows:
-
Receptor Binding: Upon entering target cells, such as skeletal muscle cells, Methenolone binds to the AR in the cytoplasm.[14]
-
Conformational Change & Translocation: This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and subsequent translocation of the hormone-receptor complex into the cell nucleus.
-
Gene Transcription: Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Anabolic Effects: This interaction modulates the transcription of genes involved in protein synthesis, leading to an increase in nitrogen retention and muscle protein accretion.[1][2][14]
-
Anti-Catabolic Effects: Methenolone also exhibits anti-catabolic properties by inhibiting the action of glucocorticoid hormones, which promote muscle protein breakdown.[1][14]
-
Erythropoiesis: The compound stimulates erythropoiesis, the production of red blood cells, which can enhance oxygen delivery to muscles and improve endurance.[14][15]
A key pharmacodynamic feature of Methenolone is its inability to be aromatized into estrogenic metabolites, meaning it does not produce estrogen-related side effects.[2][3]
References
- 1. swolverine.com [swolverine.com]
- 2. What is Metenolone Acetate used for? [synapse.patsnap.com]
- 3. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 4. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 5. steroid.com [steroid.com]
- 6. Metenolone - Wikipedia [en.wikipedia.org]
- 7. What is Metenolone enanthate used for? [synapse.patsnap.com]
- 8. Methenolone | C20H30O2 | CID 3037705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methenolone enantate | CAS 303-42-4 | LGC Standards [lgcstandards.com]
- 10. Methenolone Enanthate | C27H42O3 | CID 248271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methenolone Enanthate | 303-42-4 | TCI EUROPE N.V. [tcichemicals.com]
- 12. Methenolone [drugfuture.com]
- 13. Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplements [pharmacia.pensoft.net]
- 14. What is the mechanism of Metenolone enanthate? [synapse.patsnap.com]
- 15. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
Methenolone: A Technical Guide on the Dihydrotestosterone Derivative for Researchers and Drug Development Professionals
Abstract: Methenolone is a synthetically derived anabolic-androgenic steroid (AAS) and a structural derivative of dihydrotestosterone (B1667394) (DHT).[1][2][3] This document provides a comprehensive technical overview of Methenolone, including its chemical properties, pharmacodynamics, and pharmacokinetics. It details the molecular mechanisms of action, focusing on its interaction with the androgen receptor (AR) and subsequent signaling pathways. Quantitative data on its anabolic-androgenic ratio and receptor binding affinities are presented in tabular format for comparative analysis. Furthermore, this guide outlines the detailed experimental protocols for key assays used to characterize Methenolone's biological activity, namely the androgen receptor binding assay and the Hershberger bioassay. Visual diagrams generated using Graphviz are provided to illustrate complex signaling pathways and experimental workflows, serving as a critical resource for researchers in pharmacology and drug development.
Chemical and Physical Properties
Methenolone, chemically designated as 1-methyl-5α-androst-1-en-17β-ol-3-one, is a modified form of DHT.[1] It is available in two primary esterified forms: Methenolone Acetate (B1210297) for oral administration and Methenolone Enanthate for intramuscular injection.[3][4] The esterification of the 17-beta-hydroxyl group enhances the steroid's half-life and allows for different pharmacokinetic profiles.[5][6] Unlike some other AAS, Methenolone is not a 17α-alkylated compound, which is associated with reduced hepatotoxicity.[7]
| Property | Data |
| Chemical Name | 17β-Hydroxy-1-methyl-5α-androst-1-en-3-one[8] |
| Molecular Formula | C₂₀H₃₀O₂ (Methenolone Base)[8][9][10] |
| C₂₂H₃₂O₃ (Methenolone Acetate)[11] | |
| C₂₇H₄₂O₃ (Methenolone Enanthate)[6][12] | |
| Molecular Weight | 302.45 g/mol (Methenolone Base)[8][9][10] |
| 344.5 g/mol (Methenolone Acetate)[11] | |
| 414.63 g/mol (Methenolone Enanthate)[6][12] | |
| CAS Number | 153-00-4 (Methenolone Base)[8][9] |
| Anabolic/Androgenic Ratio | 88:44-57[4][13] |
Pharmacodynamics: Mechanism of Action
Methenolone exerts its effects primarily by acting as an agonist for the androgen receptor (AR).[1][6] As a DHT derivative, it possesses a strong binding affinity for the AR in various tissues, including skeletal muscle.[3][5] This interaction initiates a cascade of intracellular events that underpin its anabolic and androgenic properties.
Key Mechanistic Steps:
-
Receptor Binding: Upon administration, Methenolone binds to the AR located in the cytoplasm of target cells.[2][5]
-
Conformational Change and Nuclear Translocation: This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and leading to the translocation of the steroid-receptor complex into the nucleus.
-
Gene Transcription Modulation: Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in protein synthesis.[14]
-
Anabolic Effects: The primary anabolic effects include enhanced nitrogen retention in muscles and a significant increase in the rate of protein synthesis.[2][5][15][16] These actions create a favorable environment for the preservation and growth of lean muscle tissue.[14]
-
Anti-Catabolic Effects: Methenolone also helps to inhibit the action of glucocorticoids, which are catabolic hormones that promote the breakdown of muscle tissue.[5]
A significant characteristic of Methenolone is its inability to aromatize into estrogen, as it is a DHT derivative.[2][14][16] This eliminates the risk of estrogen-related side effects such as gynecomastia and significant water retention.[2][14]
Caption: Methenolone's androgen receptor signaling pathway.
Quantitative Analysis
The biological activity of Methenolone is quantified by its anabolic and androgenic ratings, as well as its binding affinity to key receptors.
Anabolic and Androgenic Ratio
The anabolic-androgenic ratio (AAR) provides a comparative measure of a steroid's muscle-building potential versus its masculinizing effects. Testosterone (B1683101) is used as the reference standard with a ratio of 100:100.[4]
| Compound | Anabolic Rating | Androgenic Rating |
| Methenolone | 88[4][13] | 44-57[4][13] |
| Testosterone | 100[4] | 100[4] |
Receptor and Protein Binding Affinity
Methenolone's interaction with the androgen receptor (AR) and sex hormone-binding globulin (SHBG) is a key determinant of its activity and bioavailability.
| Receptor / Protein | Relative Binding Affinity (RBA) | Notes |
| Androgen Receptor (AR) | Similar to Testosterone[17][18][19] | Binds strongly in both skeletal muscle and prostate tissue.[17] |
| Sex Hormone-Binding Globulin (SHBG) | ~16% of Testosterone[1] | Very low affinity compared to Testosterone and DHT.[1] |
| ~3% of DHT[1] |
Pharmacokinetics
The pharmacokinetic profile of Methenolone is largely dependent on the attached ester.
| Parameter | Methenolone Acetate (Oral) | Methenolone Enanthate (Injectable) |
| Active Life | ~4-6 hours | ~10-14 days[13] |
| Half-Life | ~2-3 days[3] | ~7-10.5 days[6][20] |
| Detection Time | ~4-5 weeks | ~4-5 weeks[13] |
Experimental Methodologies
The characterization of Methenolone relies on standardized in vitro and in vivo assays.
Androgen Receptor Competitive Binding Assay
This in vitro assay quantifies the affinity of a compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Receptor Preparation: Cytosol containing the androgen receptor is isolated from rat prostate tissue.[21] Alternatively, a recombinant human androgen receptor can be used.[22][23]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., Tris-HCl with EDTA, glycerol, DTT, and sodium molybdate).[23]
-
Radioligand: A synthetic, high-affinity radiolabeled androgen, such as [³H]-R1881 or [³H]methyltrienolone (MT), is prepared in the assay buffer at a concentration near its dissociation constant (Kd).[23][24][25]
-
Test Compound: Prepare serial dilutions of Methenolone.
-
Controls: Include a negative control (solvent) and a positive control of unlabeled DHT or R1881 for determining non-specific and total binding.[21][23]
-
-
Incubation: The test compound, radioligand, and receptor preparation are incubated together in 96-well plates, typically at 4°C for 18-24 hours, to allow the binding to reach equilibrium.[23]
-
Separation of Bound and Free Ligand: The bound radioligand must be separated from the unbound (free) radioligand. Common methods include:
-
Quantification: The radioactivity of the bound ligand is measured using a liquid scintillation counter.[21][24]
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).[23][24]
Caption: Workflow for an Androgen Receptor competitive binding assay.
Hershberger Bioassay
The Hershberger bioassay is the standard in vivo method for determining the anabolic and androgenic activities of a steroid.[26]
Experimental Protocol:
-
Animal Model: The assay uses castrated prepubertal male rats.[26][27] Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous compounds.
-
Grouping: Animals are divided into groups:
-
Negative Control: Castrated rats receiving a vehicle control.
-
Positive Control: Castrated rats receiving a reference androgen (e.g., testosterone propionate).
-
Test Groups: Castrated rats receiving various doses of the test substance (Methenolone).
-
-
Administration: The test compound and controls are administered daily for a standardized period, typically 10 consecutive days.
-
Tissue Collection and Measurement: On the day after the final dose, the animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Data Analysis: The weights of the tissues from the test groups are compared to those of the control groups. The anabolic and androgenic activities are expressed relative to the reference standard (testosterone), which is defined as having an AAR of 1:1.[26]
Caption: Workflow for the Hershberger bioassay.
Conclusion
Methenolone is a moderately anabolic and weakly androgenic steroid with a favorable safety profile, largely due to its nature as a non-aromatizing DHT derivative.[1][4] Its primary mechanism involves direct activation of the androgen receptor, leading to increased protein synthesis and nitrogen retention.[2][15] The quantitative data from standardized assays confirm its higher propensity for anabolic effects over androgenic ones compared to many other steroids. The detailed experimental protocols provided herein offer a framework for the consistent and reproducible characterization of Methenolone and other novel androgenic compounds. This technical guide serves as a foundational resource for professionals engaged in the research and development of androgen receptor modulators.
References
- 1. Metenolone - Wikipedia [en.wikipedia.org]
- 2. What is Metenolone Acetate used for? [synapse.patsnap.com]
- 3. swolverine.com [swolverine.com]
- 4. steroidal.com [steroidal.com]
- 5. What is the mechanism of Metenolone enanthate? [synapse.patsnap.com]
- 6. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 7. Whole-cell fungal-mediated structural transformation of anabolic drug metenolone acetate into potent anti-inflammatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methenolone [webbook.nist.gov]
- 9. Methenolone | C20H30O2 | CID 3037705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. Methenolone (PIM 907) [inchem.org]
- 12. Methenolone Enanthate | C27H42O3 | CID 248271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. steroid.com [steroid.com]
- 14. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 15. swolverine.com [swolverine.com]
- 16. What is Metenolone enanthate used for? [synapse.patsnap.com]
- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Methenolone (Primobolan) and its 3α-reduction | PeterBond.org [peterbond.org]
- 20. swolverine.com [swolverine.com]
- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 22. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Binding of [3H]methyltrienolone to androgen receptor in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. excelmale.com [excelmale.com]
- 27. m.youtube.com [m.youtube.com]
- 28. steroidal.com [steroidal.com]
An In-depth Technical Guide to the Anabolic and Androgenic Properties of Methenolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] It is available in both oral (Methenolone Acetate) and injectable (Methenolone Enanthate) forms.[1] This document provides a comprehensive technical overview of the anabolic and androgenic properties of Methenolone, focusing on its mechanism of action, receptor binding affinity, and the experimental evaluation of its effects. Detailed methodologies for key experiments are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.
Mechanism of Action
Methenolone exerts its effects primarily by binding to and activating the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][4][5] This interaction initiates a cascade of molecular events that mediate its anabolic and androgenic effects.
Androgen Receptor Binding and Transcriptional Regulation
Upon entering the target cell, Methenolone binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs). The Methenolone-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in protein synthesis, nitrogen retention, and other cellular processes, ultimately leading to the anabolic and androgenic effects of the compound.[2][6]
Key Anabolic Effects
-
Increased Protein Synthesis: By activating the AR, Methenolone enhances the rate of muscle protein synthesis, a fundamental process for muscle growth (hypertrophy).[1][3][7]
-
Enhanced Nitrogen Retention: Methenolone promotes a positive nitrogen balance within muscle cells, which is crucial for an anabolic state.[2][3][7] All muscle tissue is comprised of approximately 16% nitrogen, and maintaining a state where nitrogen intake and retention exceed nitrogen loss is essential for muscle preservation and growth.
-
Inhibition of Glucocorticoid Action: Methenolone may exert some of its anabolic effects by competitively inhibiting the binding of catabolic glucocorticoid hormones to their receptors.[7][8] This anti-catabolic action helps to preserve muscle mass, particularly during periods of stress or caloric restriction.[7]
Androgenic Effects
As a derivative of DHT, Methenolone also possesses androgenic properties, although they are considered to be relatively weak compared to its anabolic effects.[9][10] These effects are mediated through the same AR-dependent mechanism and can manifest as masculinizing side effects.[9]
Quantitative Data
Anabolic and Androgenic Ratio
The anabolic-to-androgenic ratio of a steroid is a theoretical measure of its anabolic potency relative to its androgenic potency, with testosterone (B1683101) serving as the reference standard (ratio of 100:100).[11]
| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio | Reference |
| Methenolone Enanthate | 88 | 44-57 | ~2:1 to 1.5:1 | |
| Testosterone | 100 | 100 | 1:1 | [11] |
Note: These values are derived from rodent models and may not directly translate to human effects.
Receptor Binding Affinity
The binding affinity of Methenolone to the androgen receptor (AR) and sex hormone-binding globulin (SHBG) has been evaluated in comparative studies.
| Compound | Relative Binding Affinity (RBA) for Androgen Receptor (Rat Skeletal Muscle) vs. [3H]methyltrienolone | Relative Binding Affinity (RBA) for SHBG (Human Serum) vs. DHT | Reference |
| Methenolone | Lower than 19-nortestosterone, higher than testosterone | ~16% of testosterone, ~3% of DHT | [12] |
| Testosterone | Lower than Methenolone | 100% (Reference) | [12] |
| Dihydrotestosterone (DHT) | Higher than Testosterone in prostate, lower in muscle | 100% (Reference) | [12] |
Experimental Protocols
Androgen Receptor Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.
Objective: To quantify the binding affinity of Methenolone for the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptors)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)
-
Test compound (Methenolone) and reference compounds (e.g., unlabeled R1881, Dexamethasone)
-
Assay Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of Methenolone and control compounds. Prepare the radioligand solution at a concentration at or below its dissociation constant (Kd).
-
Incubation: In assay tubes, combine the rat prostate cytosol, the radiolabeled androgen, and varying concentrations of Methenolone or control compounds. Incubate overnight at 4°C to reach binding equilibrium.
-
Separation of Bound and Unbound Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.
-
Washing: Wash the HAP pellets with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each pellet and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand) from total binding. Plot the percentage of specific binding against the log concentration of Methenolone to determine the IC50 value (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[1][3]
Hershberger Bioassay
This in vivo assay is a standardized method for assessing the anabolic and androgenic activity of a substance in castrated male rats.[13][14]
Objective: To determine the anabolic and androgenic effects of Methenolone by measuring the weight changes of androgen-dependent tissues.
Animals: Peripubertal male rats, castrated at approximately 42 days of age.[4]
Procedure:
-
Animal Preparation: Following castration, allow a recovery period of at least seven days.[4]
-
Dosing: Administer Methenolone (typically via subcutaneous injection or oral gavage) daily for 10 consecutive days. Include a vehicle control group and a positive control group (e.g., testosterone propionate).[14][15]
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-dependent tissues:
-
Tissue Weighing: Record the fresh (wet) weight of each dissected tissue.
-
Data Analysis: Compare the mean tissue weights of the Methenolone-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in the weight of these tissues is indicative of anabolic and/or androgenic activity. The LABC muscle is considered a primary indicator of anabolic activity, while the VP and SV are primary indicators of androgenic activity.[13]
Signaling Pathways and Experimental Workflows
Methenolone-Induced Androgen Receptor Signaling Pathway
Caption: Methenolone's mechanism of action via the androgen receptor signaling pathway.
Experimental Workflow for Androgen Receptor Binding Assay
Caption: Workflow for determining Methenolone's androgen receptor binding affinity.
Experimental Workflow for Hershberger Bioassay
Caption: Workflow for assessing the anabolic and androgenic effects of Methenolone in vivo.
Conclusion
Methenolone is a synthetic AAS with moderate anabolic and weak androgenic properties. Its primary mechanism of action is through the activation of the androgen receptor, leading to increased protein synthesis and nitrogen retention. The anabolic-to-androgenic ratio of Methenolone is favorable compared to testosterone, suggesting a greater propensity for anabolic effects with reduced androgenic side effects. The experimental protocols outlined in this guide, namely the androgen receptor binding assay and the Hershberger bioassay, provide standardized methods for quantifying the anabolic and androgenic potential of Methenolone and other AAS. The provided signaling pathway and workflow diagrams offer a visual representation of the molecular and experimental frameworks for understanding the pharmacological profile of Methenolone. This information is critical for researchers and drug development professionals working on the therapeutic applications and potential risks associated with this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. swolverine.com [swolverine.com]
- 8. Interaction of anabolic steroids with glucocorticoid receptor sites in rat muscle cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 10. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 11. 8+ Best Primo & Test Cycle Guide: Results & Risks [jitsi.cmu.edu.jm]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. epa.gov [epa.gov]
Data Presentation: Quantitative Effects of Methenolone
An in-depth analysis of the cellular and molecular effects of Methenolone in vitro reveals its function primarily as a potent agonist of the androgen receptor (AR). This synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT) initiates a cascade of molecular events upon binding to its receptor, leading to significant changes in gene expression and cellular behavior. Its effects have been observed in various cell types, including skeletal muscle, bone, and immune cells, highlighting its diverse biological activities.
Methenolone's primary mechanism of action involves binding to and activating the androgen receptor.[1][2] This interaction triggers the transcription of specific genes, leading to increased protein synthesis and nitrogen retention, which are fundamental to its anabolic effects.[1][3] Unlike some other AAS, Methenolone is not aromatized into estrogen, meaning it does not typically produce estrogenic side effects.[1][4] In vitro studies have been crucial in elucidating these pathways and quantifying its binding affinity and subsequent cellular responses.
The following tables summarize key quantitative data from in vitro studies, providing a comparative look at Methenolone's receptor binding affinity and its immunomodulatory effects.
Table 1: Relative Binding Affinity (RBA) of Methenolone and Other Steroids
| Compound | Tissue/Protein | Relative Binding Affinity (RBA) | Reference Ligand |
| Methenolone | Rat Skeletal Muscle | High | 3H-Methyltrienolone (MT) |
| Methenolone | Rat Prostate | High | 3H-Methyltrienolone (MT) |
| Methenolone | Rabbit Skeletal Muscle | High | 3H-Methyltrienolone (MT) |
| Methenolone | Human SHBG | Weak Competitor | Dihydrotestosterone (DHT) |
| Testosterone (T) | Rat Skeletal Muscle | Lower than Methenolone | 3H-Methyltrienolone (MT) |
| 19-Nortestosterone | Rat Skeletal Muscle | Higher than Methenolone | 3H-Methyltrienolone (MT) |
| Stanozolol | Rat Skeletal Muscle | Weak (RBA < 0.05) | 3H-Methyltrienolone (MT) |
| Methanedienone | Rat Skeletal Muscle | Weak (RBA < 0.05) | 3H-Methyltrienolone (MT) |
Data synthesized from a study comparing various anabolic-androgenic steroids. The study notes that Methenolone belongs to a group of steroids with relatively high and similar affinity for the androgen receptor across the tested tissues.[5][6][7]
Table 2: Immunomodulatory Effects of Methenolone Acetate (B1210297) and its Metabolites
| Compound | Assay | Result |
| Methenolone Acetate (Substrate 1) | TNF-α Production Inhibition | 62.5 ± 4.4% |
| Metabolite 3 | T-cell Proliferation | IC₅₀ = 4.4 ± 0.01 µg/mL |
| Metabolite 5 | TNF-α Production Inhibition | 81.0 ± 2.5% |
| Metabolite 5 | T-cell Proliferation | IC₅₀ = 10.2 ± 0.01 µg/mL |
Data from a study investigating the anti-inflammatory potential of Methenolone Acetate and its metabolites produced by fungal biotransformation.[8]
Core Molecular Mechanism: Androgen Receptor Signaling
Methenolone, as a DHT derivative, executes its effects through the classical androgen receptor signaling pathway. It has a strong binding affinity for the androgen receptor, which is reported to be higher than that of testosterone.[9] This high affinity suggests a potent anabolic effect.[9] The activation of this pathway is central to the anabolic activity of Methenolone, promoting muscle growth and preservation.[1][3]
References
- 1. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 2. What is Metenolone enanthate used for? [synapse.patsnap.com]
- 3. swolverine.com [swolverine.com]
- 4. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Whole-cell fungal-mediated structural transformation of anabolic drug metenolone acetate into potent anti-inflammatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicalantiaging.com [medicalantiaging.com]
The Historical Development of Methenolone for the Treatment of Anemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methenolone (B1676379), a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT), was first synthesized in the 1960s and subsequently investigated for various therapeutic applications.[1] Among its earliest and most significant uses was the treatment of anemia, particularly those forms characterized by bone marrow failure.[2][3] This technical guide provides a comprehensive overview of the historical development of Methenolone for this indication, detailing key clinical studies, experimental protocols, and the evolving understanding of its mechanism of action in stimulating erythropoiesis. Quantitative data from seminal studies are presented in tabular format for clear comparison, and key physiological pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
The therapeutic use of androgens for the treatment of anemia predates the development of recombinant erythropoietin and other modern hematopoietic growth factors. The rationale for their use was based on the observation that androgens can stimulate red blood cell production.[4] Methenolone, developed as an agent with a favorable anabolic-to-androgenic ratio, emerged as a promising candidate for treating various forms of anemia, including aplastic and refractory anemia.[5][6] This document traces the key milestones in the clinical investigation of Methenolone for these conditions.
Early Clinical Investigations
The 1970s saw pivotal clinical trials that established Methenolone as a viable, albeit not universally effective, treatment for certain types of anemia. Two of the most frequently cited studies are those led by Palva and Wasastjerna (1972) on aplastic anemia and Lockner (1979) on refractory anemias.
Methenolone in Aplastic Anemia
A significant early study by Palva and Wasastjerna investigated the efficacy of oral Methenolone in patients with aplastic anemia.[5]
-
Objective: To evaluate the therapeutic effect of oral Methenolone in patients with aplastic anemia.
-
Patient Population: 28 patients diagnosed with aplastic anemia.
-
Treatment Regimen: Oral Methenolone was administered at a dose of 1-2 mg/kg of body weight daily.
-
Treatment Duration: The treatment period ranged from 2 to 12 months, with a recommendation for a trial of at least 6 months for an adequate therapeutic assessment.[7]
-
Primary Outcome: Normalization of blood count.
| Outcome Measure | Result | Citation |
| Total Patients | 28 | [7] |
| Overall Remission Rate (Normalization of Blood Count) | 43% (12 out of 28 patients) | [7] |
| Remission Rate (Treatment ≥ 3 months) | 60% | [7] |
| Reported Side Effects | Cholestatic jaundice (7% of patients, reversible upon discontinuation) | [7] |
Methenolone in Refractory Anemia
Lockner's 1979 study expanded the investigation of Methenolone to a cohort of patients with various types of refractory anemia.[6]
-
Objective: To assess the efficacy of Methenolone (brand name Primobolan) in patients with different forms of refractory anemia.
-
Patient Population: 19 consecutive patients with refractory anemia, categorized as pancytopenia, bicytopenia, refractory anemia with hyperplastic marrow, and myelofibrosis.
-
Treatment Regimen: Specific dosing details are not available in the abstract.
-
Primary Outcome: Clinical remission.
| Anemia Subtype | Number of Patients | Remission Frequency | Citation |
| Pancytopenia | 6 | 3/6 (50%) | [6] |
| Bicytopenia | 4 | 2/4 (50%) | [6] |
| Refractory Anemia with Hyperplastic Marrow | 5 | 1/5 (20%) | [6] |
| Myelofibrosis | 4 | 1/4 (25%) | [6] |
| Overall Remission | 19 | 7/19 (37%) | [6] |
| Effect on Survival | No obvious prolongation in responding patients. | [6] | |
| Side Effects | Reported as negligible. | [6] |
Mechanism of Action in Erythropoiesis
The primary mechanism by which Methenolone stimulates red blood cell production is through its action as an agonist of the androgen receptor (AR).[3][8] The binding of Methenolone to the AR initiates a cascade of molecular events that ultimately enhance erythropoiesis. This process is believed to occur through two main pathways: stimulation of erythropoietin (EPO) production and direct effects on hematopoietic stem and progenitor cells.
Androgen Receptor Signaling Pathway
Methenolone, being a synthetic androgen, diffuses across the cell membrane and binds to the androgen receptor in the cytoplasm. This binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins. The activated AR-Methenolone complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in erythropoiesis.[9]
Stimulation of Erythropoietin (EPO)
A key mechanism of androgen-induced erythropoiesis is the stimulation of EPO production.[10] EPO is the primary humoral regulator of red blood cell production. Studies suggest that the androgen receptor, when activated in non-hematopoietic cells such as those in the kidney, can upregulate the transcription of the EPO gene.[10] This leads to increased circulating levels of EPO, which in turn stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow.
Direct Effects on Bone Marrow
In addition to stimulating EPO, androgens may also exert direct effects on hematopoietic stem and progenitor cells within the bone marrow.[11] This can involve promoting the differentiation of these cells towards the erythroid lineage. In vitro studies have shown that certain androgens can enhance the formation of erythroid colonies from bone marrow cells, suggesting a direct stimulatory role.[12]
Preclinical and In Vitro Studies
Preclinical studies in animal models and in vitro experiments using bone marrow cultures have provided further insights into the erythropoietic effects of Methenolone and other androgens.
Animal Studies
Studies in rats have demonstrated that Methenolone can produce a more marked erythropoietic response compared to testosterone.[12] These studies often utilize the incorporation of radioactive iron (Fe59) into red blood cells as a measure of erythropoiesis.
In Vitro Erythroid Colony Formation
In vitro assays, such as those for burst-forming units-erythroid (BFU-E) and colony-forming units-erythroid (CFU-E), have been instrumental in dissecting the direct effects of androgens on erythroid progenitors. These studies have shown that while some androgens have little direct activity, many synthetic derivatives can significantly increase erythroid colony growth in the presence of erythropoietin.
References
- 1. medicalantiaging.com [medicalantiaging.com]
- 2. researchgate.net [researchgate.net]
- 3. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Metenolone enanthate? [synapse.patsnap.com]
- 5. Treatment of aplastic anaemia with methenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of refractory anemias with methenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 9. The Androgen Receptor Bridges Stem Cell-Associated Signaling Nodes in Prostate Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgens stimulate erythropoiesis through the DNA-binding activity of the androgen receptor in non-hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concise review: androgen receptor differential roles in stem/progenitor cells including prostate, embryonic, stromal, and hematopoietic lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ebm-journal.org [ebm-journal.org]
Methodological & Application
Methenolone Administration Protocol for Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the administration of Methenolone in rodent studies. Methenolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT), is utilized in research to investigate its effects on muscle growth, body composition, and other physiological parameters.[1] These protocols are intended to offer a standardized framework for researchers, ensuring reproducibility and comparability of data across different studies. The provided methodologies cover administration routes, dosage considerations, and key experimental procedures for assessing the anabolic effects of Methenolone in rodent models.
Introduction
Methenolone, available as Methenolone Enanthate for intramuscular injection and Methenolone Acetate for oral administration, is an AAS with moderate anabolic and weak androgenic properties.[1] Its primary mechanism of action involves binding to the androgen receptor (AR), which subsequently modulates gene expression to increase protein synthesis and nitrogen retention in muscle tissue.[2][3] This makes it a compound of interest for studying muscle hypertrophy, cachexia, and other conditions involving muscle wasting. Rodent models, particularly rats and mice, are extensively used to study the in vivo effects of Methenolone.
Methenolone Signaling Pathway
Methenolone exerts its anabolic effects primarily through the androgen receptor signaling pathway. Upon entering the target cell, Methenolone binds to the androgen receptor in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins. The Methenolone-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins and initiates the transcription of genes involved in muscle protein synthesis, ultimately leading to muscle hypertrophy.
Caption: Methenolone Androgen Receptor Signaling Pathway.
Quantitative Data from Rodent Studies
The following tables summarize quantitative data from various rodent studies investigating the effects of Methenolone administration.
Table 1: Methenolone Administration Protocols in Rodent Studies
| Rodent Strain | Methenolone Form | Dosage | Administration Route | Frequency | Duration | Reference |
| Wistar Rats | Enanthate | 10 mg/kg | Intramuscular | Thrice-weekly | 42 days | [2] |
| Sprague-Dawley Rats | Enanthate | 0.5 mg/kg | Intraperitoneal | 5 times/week | 4 weeks | [4] |
| Wistar Rats | Enanthate | 10 mg/kg | Intramuscular | 5 days/week | 5 weeks | |
| Wistar Rats | Enanthate | 100 mg/week | Not Specified | Weekly | 12 weeks | [5] |
| Female Rats | Not Specified | 1 mg/kg/day | Subcutaneous | Daily | Not Specified | |
| Female Rats | Not Specified | 10 mg/kg/day | Subcutaneous | Daily | Not Specified | [6] |
Table 2: Effects of Methenolone on Body and Organ Weights in Rodents
| Rodent Strain | Treatment Group | Change in Body Weight | Change in Kidney Weight | Change in Testicular Weight | Reference |
| Male Wistar Rats | 10 mg/kg Methenolone Enanthate | Decreased gain | Increased | Decreased | [2] |
| Female Wistar Rats | 10 mg/kg Methenolone Enanthate | Increased | Not Reported | Not Applicable | [2] |
Table 3: Effects of Methenolone on Bone Morphometry in Rats
| Rodent Strain | Treatment Group | Change in Femur Length | Change in Humerus Length | Reference |
| Male Sprague-Dawley Rats | 0.5 mg/kg Methenolone Enanthate | Negative | Not Reported | [4] |
| Female Sprague-Dawley Rats | 0.5 mg/kg Methenolone Enanthate | Positive | Not Reported | [4] |
| Male Wistar Rats | 10 mg/kg Methenolone Enanthate | Shorter | Shorter | [7] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for a rodent study investigating the effects of Methenolone.
Caption: General Experimental Workflow for a Rodent Study.
Protocol for Assessing Muscle Hypertrophy
Objective: To determine the effect of Methenolone on skeletal muscle mass and fiber size.
Materials:
-
Rodents (specify strain, age, and sex)
-
Methenolone Enanthate or Acetate
-
Vehicle (e.g., sterile oil)
-
Analytical balance
-
Calipers
-
Dissection tools
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane (B150273) cooled with liquid nitrogen
-
Cryostat
-
Microscope slides
-
Histological stains (e.g., Hematoxylin and Eosin)
-
Microscope with imaging software
Procedure:
-
Animal Dosing: Administer Methenolone or vehicle to the respective groups according to the predetermined protocol (see Table 1 for examples).
-
Muscle Dissection and Weighing:
-
At the end of the study, euthanize the animals.
-
Carefully dissect specific muscles of interest (e.g., gastrocnemius, soleus, tibialis anterior).
-
Remove any excess fat and connective tissue.
-
Blot the muscles dry and weigh them immediately on an analytical balance. Record the wet weight.
-
-
Histological Analysis of Muscle Fiber Size:
-
Immediately after weighing, embed a portion of the muscle in OCT compound and freeze it in isopentane cooled with liquid nitrogen.[8]
-
Store the frozen samples at -80°C until sectioning.
-
Cut transverse sections (e.g., 10 µm thick) using a cryostat at -20°C.[8]
-
Mount the sections on microscope slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the muscle fibers.
-
Capture images of the stained sections using a microscope equipped with a camera.
-
Using image analysis software (e.g., ImageJ), measure the cross-sectional area (CSA) of a representative number of muscle fibers (e.g., 100-200 fibers per muscle).
-
Protocol for Measuring Skeletal Muscle Protein Synthesis
Objective: To quantify the rate of protein synthesis in skeletal muscle following Methenolone administration. This protocol is based on the flooding dose technique.[2][3]
Materials:
-
Rodents treated with Methenolone or vehicle
-
L-[³H]-phenylalanine (or other suitable labeled amino acid)
-
Saline
-
Syringes and needles
-
Tools for tissue and blood collection
-
Homogenization buffer
-
Perchloric acid (PCA)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Tracer Administration:
-
Inject a flooding dose of L-[³H]-phenylalanine (e.g., 150 mM, 1 ml/100g body weight) via an appropriate route (e.g., tail vein injection).
-
-
Tissue and Blood Collection:
-
At a predetermined time point after tracer injection (e.g., 10-30 minutes), euthanize the animal.
-
Rapidly collect a blood sample (e.g., via cardiac puncture).
-
Quickly dissect the muscle of interest and freeze-clamp it in liquid nitrogen.
-
-
Sample Processing:
-
Blood: Centrifuge the blood to separate the plasma. Precipitate plasma proteins with PCA.
-
Muscle: Homogenize the frozen muscle tissue in a suitable buffer. Precipitate the proteins with PCA.
-
-
Measurement of Specific Radioactivity:
-
Determine the specific radioactivity of the free phenylalanine in the plasma and in the intracellular fluid of the muscle tissue using HPLC and liquid scintillation counting.
-
Hydrolyze the precipitated muscle protein to its constituent amino acids.
-
Determine the specific radioactivity of phenylalanine incorporated into the muscle protein.
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
Calculate the FSR as the rate of incorporation of the labeled amino acid into the protein pool relative to the precursor pool enrichment over time.
-
Protocol for Androgen Receptor Binding Assay
Objective: To assess the binding affinity of Methenolone to the androgen receptor.
Materials:
-
Rat or human recombinant androgen receptor (AR)
-
[³H]-Methyltrienolone (R1881) (a high-affinity synthetic androgen)
-
Unlabeled Methenolone
-
Assay buffer
-
96-well plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a constant amount of recombinant AR to each well.
-
Add a constant concentration of [³H]-Methyltrienolone to each well.
-
Add increasing concentrations of unlabeled Methenolone to the wells to create a competition curve. Include wells with no unlabeled competitor (total binding) and wells with a large excess of unlabeled competitor (non-specific binding).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the AR-bound [³H]-Methyltrienolone from the free ligand. This can be achieved using methods like hydroxylapatite precipitation or filter-based assays.
-
Quantification:
-
Add scintillation fluid to the wells containing the bound ligand.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of unlabeled Methenolone.
-
Determine the IC50 value (the concentration of Methenolone that inhibits 50% of the specific binding of [³H]-Methyltrienolone). This value is inversely proportional to the binding affinity of Methenolone for the AR.
-
References
- 1. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 2. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo measurement of muscle protein synthesis rate using the flooding dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of anabolic steroids and high intensity exercise on rat skeletal muscle fibres and capillarization. A morphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mode of action of anabolic agents: the effect of testosterone on muscle protein metabolism in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Methenolone in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methenolone (B1676379) in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, doping control analysis, or other research applications involving methenolone. The method utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in positive ion mode. The method has been validated for linearity, accuracy, precision, and sensitivity.
Introduction
Methenolone is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone.[1] It is used clinically for certain medical conditions but is also misused in sports for its performance-enhancing effects.[2] Accurate and reliable quantification of methenolone in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and for detecting its illicit use. LC-MS/MS has become the gold standard for the analysis of steroids due to its high sensitivity and specificity.[3] This document provides a detailed protocol for the extraction and quantification of methenolone from human plasma.
Experimental
Materials and Reagents
-
Methenolone analytical standard
-
Methenolone-d3 (or other suitable isotopic-labeled internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (K2EDTA)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm or equivalent).[4]
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of methenolone and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of methenolone working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards. Prepare a separate set of working solutions from a different stock weighing for QC samples (Low, Mid, and High concentrations).
-
Internal Standard Working Solution: Dilute the IS stock solution with 50:50 methanol/water to a final working concentration (e.g., 100 ng/mL).
-
Calibration Standards and QC Samples: Spike 95 µL of blank human plasma with 5 µL of the appropriate methenolone working solution to achieve the desired calibration concentrations. Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following workflow diagram illustrates the sample preparation protocol.
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Protocol Steps:
-
To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex the mixture for 15 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of 50% methanol in water.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
The following table summarizes the chromatographic conditions.
| Parameter | Value |
| Column | Kinetex 2.6 µm C18, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 0.0-1.0 min: 50% B1.0-5.0 min: 50% to 95% B5.0-6.0 min: 95% B6.1-8.0 min: 50% B (Re-equilibration) |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring the transitions in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
The following diagram illustrates the logical relationship of the key components in the LC-MS/MS system.
Caption: Logical workflow of the LC-MS/MS system.
MRM Transitions
Specific ion transitions for methenolone and its internal standard must be optimized on the instrument used. The protonated molecule [M+H]⁺ is typically selected as the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Methenolone | 303.2 | Qualifier 1 | Optimized Value | Optimized Value |
| Quantifier | Optimized Value | Optimized Value | ||
| Methenolone-d3 (IS) | 306.2 | Quantifier | Optimized Value | Optimized Value |
Note: Product ions and optimal DP/CE values should be determined experimentally by infusing a standard solution of methenolone into the mass spectrometer. Typical product ions for steroids result from the loss of water and fragmentation of the steroid ring structure.[5]
Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The following parameters are critical for ensuring the reliability of the method.[2]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over a defined concentration range (e.g., 0.1 - 100 ng/mL). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). Determined at LLOQ, Low, Mid, and High QC levels. |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ). Determined at LLOQ, Low, Mid, and High QC levels. |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Assessed to ensure that plasma components do not suppress or enhance the ionization of the analyte and IS. |
| Stability | Analyte stability evaluated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage. |
Conclusion
The LC-MS/MS method described provides a selective and sensitive protocol for the quantification of methenolone in human plasma. The use of liquid-liquid extraction offers a clean sample extract, minimizing matrix effects and ensuring robust performance. This application note serves as a comprehensive guide for researchers to implement a reliable bioanalytical method for methenolone.
References
- 1. Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplements [pharmacia.pensoft.net]
- 2. Quantitative analysis of total methenolone in animal source food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Methenolone to Induce Hypertrophy in C2C12 Myotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[3][4] It is known for its moderate anabolic effects and a favorable safety profile compared to more potent androgens.[5] Methenolone exerts its effects by binding to the androgen receptor (AR), which then modulates the expression of genes involved in muscle protein synthesis and other anabolic processes.[3][6] The C2C12 myoblast cell line is a well-established in vitro model for studying skeletal muscle differentiation and hypertrophy.[2] Upon differentiation, these myoblasts fuse to form multinucleated myotubes, which resemble mature muscle fibers. These myotubes can be treated with various compounds to study their effects on muscle cell size and protein content. This document provides a detailed protocol for inducing and analyzing hypertrophy in C2C12 myotubes using Methenolone.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments assessing the hypertrophic effects of Methenolone on C2C12 myotubes.
Table 1: Effect of Methenolone on C2C12 Myotube Diameter
| Treatment Group | Concentration (nM) | Mean Myotube Diameter (μm) ± SD | Fold Change vs. Control |
| Vehicle Control (0.1% DMSO) | 0 | 18.5 ± 2.1 | 1.00 |
| Methenolone | 10 | 20.3 ± 2.5 | 1.10 |
| Methenolone | 50 | 22.8 ± 2.9 | 1.23 |
| Methenolone | 100 | 24.1 ± 3.2 | 1.30 |
| Methenolone | 500 | 23.5 ± 3.0 | 1.27 |
| IGF-1 (Positive Control) | 10 ng/mL | 25.5 ± 3.5 | 1.38 |
* Indicates a statistically significant difference (p < 0.05) compared to the vehicle control.
Table 2: Effect of Methenolone on Total Protein Content in C2C12 Myotubes
| Treatment Group | Concentration (nM) | Total Protein (μ g/well ) ± SD | Percent Increase vs. Control |
| Vehicle Control (0.1% DMSO) | 0 | 150 ± 12 | 0% |
| Methenolone | 10 | 162 ± 15 | 8% |
| Methenolone | 50 | 178 ± 18 | 18.7% |
| Methenolone | 100 | 185 ± 20 | 23.3% |
| Methenolone | 500 | 182 ± 19 | 21.3% |
| IGF-1 (Positive Control) | 10 ng/mL | 195 ± 22 | 30% |
* Indicates a statistically significant difference (p < 0.05) compared to the vehicle control.
Table 3: Effect of Methenolone on Protein Synthesis Rate (Puromycin Incorporation)
| Treatment Group | Concentration (nM) | Puromycin (B1679871) Signal (Arbitrary Units) ± SD | Fold Change vs. Control |
| Vehicle Control (0.1% DMSO) | 0 | 1.00 ± 0.12 | 1.00 |
| Methenolone | 100 | 1.25 ± 0.15 | 1.25 |
| IGF-1 (Positive Control) | 10 ng/mL | 1.45 ± 0.18 | 1.45 |
* Indicates a statistically significant difference (p < 0.05) compared to the vehicle control.
Experimental Protocols
C2C12 Cell Culture and Differentiation
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS), 1% Penicillin-Streptomycin
-
Tissue culture plates (6-well or 12-well)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture C2C12 myoblasts in Growth Medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed the C2C12 cells into the desired format (e.g., 6-well plates) at a density that allows them to reach approximately 80-90% confluency within 24-48 hours.
-
Once confluent, aspirate the Growth Medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
To induce differentiation, replace the GM with Differentiation Medium.
-
Incubate the cells in DM for 4-5 days to allow for the formation of mature, multinucleated myotubes. Change the DM every 48 hours.
Methenolone Treatment
Materials:
-
Differentiated C2C12 myotubes
-
Methenolone powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Differentiation Medium (DM)
Protocol:
-
Prepare a stock solution of Methenolone in DMSO (e.g., 10 mM).
-
On the day of treatment, dilute the Methenolone stock solution in fresh DM to the desired final concentrations (e.g., 10, 50, 100, 500 nM). Ensure the final DMSO concentration in the media is consistent across all treatment groups and does not exceed 0.1%.
-
Aspirate the old DM from the differentiated myotubes and replace it with the media containing the different concentrations of Methenolone or vehicle control (DM with 0.1% DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
Myotube Diameter Measurement
Materials:
-
Treated C2C12 myotubes
-
4% Paraformaldehyde (PFA) in PBS
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
After treatment, aspirate the media and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Capture images of the myotubes using a phase-contrast or bright-field microscope.
-
Using image analysis software, measure the diameter of at least 50-100 individual myotubes per treatment group. For each myotube, take 3-5 measurements along its length and calculate the average diameter.
Total Protein Quantification
Materials:
-
Treated C2C12 myotubes
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Microplate reader
Protocol:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well and scraping the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the total protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.
Protein Synthesis Assay (SUnSET Method)
Materials:
-
Treated C2C12 myotubes
-
Puromycin solution (10 mg/mL in water)
-
RIPA buffer
-
Western blotting reagents
Protocol:
-
30 minutes before the end of the Methenolone treatment period, add puromycin to the culture medium to a final concentration of 1 µM.
-
Incubate for exactly 30 minutes at 37°C.
-
Immediately place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer and collect the protein lysates as described in Protocol 4.
-
Analyze the incorporation of puromycin into newly synthesized peptides by Western blotting using an anti-puromycin antibody.
Mandatory Visualizations
Caption: Experimental workflow for studying Methenolone-induced hypertrophy in C2C12 myotubes.
References
Methenolone as a Research Tool for Studying Sarcopenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcopenia, the age-associated decline in muscle mass, strength, and function, poses a significant threat to the health and independence of the elderly population. The development of effective therapeutic interventions is a critical area of biomedical research. Methenolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is an anabolic-androgenic steroid (AAS) with a historical medical use in treating muscle-wasting conditions.[1][2][3] Its anabolic properties, characterized by the promotion of protein synthesis and nitrogen retention, make it a compound of interest for investigating potential countermeasures against sarcopenia.[2][4][5]
These application notes provide a comprehensive guide for utilizing Methenolone as a research tool in preclinical studies of sarcopenia. This document outlines its mechanism of action, provides detailed experimental protocols for in vivo studies, and presents quantitative data from relevant literature to inform study design and interpretation.
Mechanism of Action
Methenolone exerts its anabolic effects primarily through its interaction with the androgen receptor (AR) in skeletal muscle tissue.[4][5] As a DHT derivative, it does not undergo aromatization to estrogens, which minimizes estrogen-related side effects.[5] The binding of Methenolone to the AR initiates a cascade of molecular events that shift the balance of muscle protein turnover towards synthesis and away from degradation.
Key molecular actions include:
-
Enhanced Protein Synthesis: Activation of the AR by Methenolone leads to the translocation of the receptor-ligand complex into the nucleus. Here, it binds to androgen response elements (AREs) on the DNA, upregulating the transcription of genes involved in muscle protein synthesis.[5] This leads to an increased rate of muscle protein accretion.
-
Increased Nitrogen Retention: Methenolone improves the body's ability to retain nitrogen, a fundamental component of amino acids, the building blocks of protein.[2] A positive nitrogen balance is essential for an anabolic state and muscle growth.
-
Potential Modulation of Satellite Cells: Androgens are known to influence satellite cells, the resident stem cells of skeletal muscle that are crucial for muscle repair and hypertrophy. While direct studies on Methenolone's effect on satellite cells in sarcopenia are limited, other androgens have been shown to increase satellite cell numbers, which could contribute to its muscle-preserving effects.[6][7][8]
-
Anti-Catabolic Effects: Methenolone may help to reduce the catabolic effects of glucocorticoids, stress hormones that promote muscle protein breakdown.[4]
Quantitative Data on Methenolone's Anabolic Effects
The following tables summarize quantitative data from preclinical studies that demonstrate the anabolic effects of Methenolone and other anabolic steroids. It is important to note that these studies were not conducted in aged sarcopenic models, but they provide valuable insights into the potential efficacy of Methenolone.
Table 1: Effect of Methenolone Enanthate on Skeletal Muscle Protein Synthesis in Growing Rats
| Parameter | Control (Female) | Methenolone Enanthate (10 mg/kg, thrice-weekly) (Female) | % Change |
| Rate of Mixed Skeletal Muscle Protein Synthesis | Data not provided | Significantly increased compared to control | - |
Data extracted from a study in weanling to mature Wistar rats. The study indicated a significant increase but did not provide specific quantitative values in the abstract.[9]
Table 2: Effect of Methenolone on Muscle Mass and Force in Sheep
| Parameter | Control (Group A) | Methenolone (100 mg/week) (Group B) | % Change |
| Muscle Mass Increase | +11.07% ± 1.06% | +79.9% ± 40.8% | +621% |
| Maximum Force | 4.23 ± 0.55 kp | 6.0 ± 3.14 kp | +41.8% |
Data from a study on the effects of Methenolone on conditioned latissimus dorsi muscle in sheep.[10]
Experimental Protocols
The following are detailed protocols for an in vivo study designed to evaluate the efficacy of Methenolone Enanthate in a preclinical model of age-related sarcopenia.
Animal Model and Husbandry
-
Animal Model: Aged C57BL/6J mice (24 months or older) are a commonly used and well-characterized model for studying age-related sarcopenia.[1]
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimatization: Allow a minimum of two weeks for acclimatization before the start of the experimental procedures.
Experimental Design and Dosing
-
Groups:
-
Group 1: Aged Control (Vehicle): Aged mice receiving the vehicle (e.g., sesame oil) only.
-
Group 2: Aged + Methenolone Enanthate (Low Dose): Aged mice receiving a low dose of Methenolone Enanthate.
-
Group 3: Aged + Methenolone Enanthate (High Dose): Aged mice receiving a high dose of Methenolone Enanthate.
-
Group 4: Young Control (Vehicle): Young adult mice (e.g., 4-6 months old) receiving the vehicle, to serve as a baseline for sarcopenic changes.
-
-
Dosage: Based on preclinical studies with other anabolic steroids and the data from the growing rat study, a starting point for dosing in mice could be in the range of 2-10 mg/kg body weight, administered once weekly via intramuscular or subcutaneous injection. Dose-ranging studies are recommended to determine the optimal dose for sarcopenia research.[9]
-
Duration: A treatment duration of 8-12 weeks is typically sufficient to observe significant changes in muscle mass and function in aged rodents.[11]
Outcome Measures
4.3.1. Functional Assessment
-
Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter at baseline and at regular intervals (e.g., every 4 weeks) throughout the study.
-
Treadmill Exhaustion Test: Assess endurance capacity by measuring the time to exhaustion on a treadmill at a set speed and incline.
4.3.2. Body Composition and Muscle Mass
-
Body Weight: Monitor body weight weekly.
-
Muscle Wet Weight: At the end of the study, euthanize the animals and carefully dissect key muscles (e.g., gastrocnemius, tibialis anterior, quadriceps, and soleus). Record the wet weight of each muscle immediately.
4.3.3. Histological Analysis
-
Tissue Preparation:
-
Immediately after dissection, freeze a portion of the muscle tissue in isopentane (B150273) pre-cooled in liquid nitrogen for cryosectioning.
-
Fix another portion in 10% neutral buffered formalin for paraffin (B1166041) embedding.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess general muscle morphology and identify signs of damage or inflammation.
-
ATPase Staining: To differentiate between muscle fiber types (Type I, IIa, IIb, IIx) and assess changes in fiber type distribution.[12]
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the cross-sectional area (CSA) of individual muscle fibers.
-
4.3.4. Biochemical and Molecular Analysis
-
Protein Extraction:
-
Homogenize frozen muscle tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in anabolic and catabolic signaling pathways (e.g., phosphorylated and total Akt, mTOR, S6K1, MuRF1, Atrogin-1).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensity using densitometry.
-
-
Muscle Protein Synthesis (MPS) Assay (SUnSET method):
-
This non-radioactive method uses puromycin (B1679871) to label newly synthesized proteins.
-
Inject animals with puromycin a short time before euthanasia.
-
Homogenize muscle tissue and perform Western blotting using an anti-puromycin antibody to quantify the rate of protein synthesis.[13]
-
Signaling Pathways and Experimental Workflow Diagrams
Methenolone's Anabolic Signaling Pathway
Caption: Methenolone's primary anabolic signaling pathway.
Experimental Workflow for Sarcopenia Study
Caption: Experimental workflow for a preclinical sarcopenia study.
Safety Considerations
While Methenolone is considered to have a more favorable safety profile compared to some other AAS, it is not without potential side effects. In a research setting, it is crucial to monitor for signs of toxicity. Potential adverse effects observed in humans and animals include alterations in lipid profiles and suppression of endogenous testosterone (B1683101) production.[2][3] Therefore, terminal blood collection for analysis of relevant biomarkers is recommended. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. JCI - Mouse sarcopenia model reveals sex- and age-specific differences in phenotypic and molecular characteristics [jci.org]
- 2. What is Metenolone enanthate used for? [synapse.patsnap.com]
- 3. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 4. swolverine.com [swolverine.com]
- 5. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 6. Frontiers | Contribution of muscle satellite cells to sarcopenia [frontiersin.org]
- 7. Potential Satellite Cell-Linked Biomarkers in Aging Skeletal Muscle Tissue: Proteomics and Proteogenomics to Monitor Sarcopenia | MDPI [mdpi.com]
- 8. Regulation of Satellite Cells Functions during Skeletal Muscle Regeneration: A Critical Step in Physiological and Pathological Conditions | MDPI [mdpi.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Anabolic steroids (metenolone) improve muscle performance and hemodynamic characteristics in cardiomyoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rodent Model of Muscular Atrophy for Sarcopenia Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacl.ece.jhu.edu [iacl.ece.jhu.edu]
- 13. Novel insights into the regulation of skeletal muscle protein synthesis as revealed by a new nonradioactive in vivo technique - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation of Methenolone Enanthate Solution for In Vivo Research
For Research Use Only. Not for human use.
Application Notes
Methenolone enanthate is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone. For in vivo research applications, particularly in animal models, it is essential to prepare a sterile and stable injectable solution. Methenolone enanthate is practically insoluble in water, necessitating the use of oil-based vehicles for administration. This protocol details a standard method for dissolving Methenolone enanthate in a vehicle suitable for intramuscular or subcutaneous injection in a research setting.
The formulation described herein utilizes a combination of a carrier oil, a co-solvent to enhance solubility, and a bacteriostatic agent to maintain sterility. The choice of carrier oil can vary, with common options including sesame oil, grapeseed oil, and peanut oil. It is crucial to ensure all components are of high purity (USP grade or equivalent) and the final preparation is sterile to prevent adverse reactions in the animal subjects.
The protocol involves the precise measurement of Methenolone enanthate powder, the vehicle, and co-solvents, followed by gentle heating to facilitate dissolution, and finally, sterile filtration to remove any potential microbial contamination. Adherence to aseptic techniques throughout the procedure is paramount.
Quantitative Data Summary
The following table outlines a common formulation for preparing a 100 mg/mL solution of Methenolone enanthate. Researchers may need to adjust the concentration based on their specific experimental requirements.
| Component | Purpose | Concentration (for 100 mg/mL solution) |
| Methenolone Enanthate Powder | Active Pharmaceutical Ingredient | 100 mg/mL |
| Grapeseed Oil | Carrier Vehicle | q.s. to 1 mL |
| Benzyl Benzoate | Co-solvent | 20% v/v |
| Benzyl Alcohol | Preservative/Bacteriostatic Agent | 2% v/v |
Experimental Protocol
This protocol describes the preparation of 10 mL of Methenolone enanthate solution at a concentration of 100 mg/mL.
Materials:
-
Methenolone Enanthate powder (1 gram)
-
Grapeseed Oil (sterile, USP grade)
-
Benzyl Benzoate (USP grade)
-
Benzyl Alcohol (USP grade)
-
Sterile glass vials (10 mL or larger)
-
Sterile syringes (1 mL, 5 mL, 10 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile needles
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Hot plate or water bath
-
Analytical balance
Procedure:
-
Preparation of the Vehicle and Co-solvents:
-
In a sterile glass beaker, combine 2 mL of Benzyl Benzoate (20% v/v) and 0.2 mL of Benzyl Alcohol (2% v/v).
-
Add approximately 7.8 mL of sterile Grapeseed Oil to the beaker. The final volume of oil will be adjusted after the addition of the dissolved powder.
-
-
Dissolving the Methenolone Enanthate:
-
Accurately weigh 1 gram of Methenolone Enanthate powder using an analytical balance.
-
Add the Methenolone Enanthate powder to the beaker containing the oil and co-solvents.
-
Place a sterile magnetic stir bar in the beaker.
-
Gently heat the mixture using a hot plate or a water bath to approximately 60-80°C. Do not overheat, as this may cause degradation of the compound.
-
Stir the solution continuously until the Methenolone Enanthate powder is completely dissolved and the solution is clear. This may take some time.
-
-
Sterile Filtration:
-
Once the solution is clear and has cooled to room temperature, draw the solution into a sterile syringe of appropriate size.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Carefully filter the solution into a sterile 10 mL glass vial. Apply slow and steady pressure to the syringe plunger. It may be necessary to use more than one filter if the filtration rate becomes too slow.
-
After filtration, the final volume in the vial should be 10 mL. If necessary, add a small amount of sterile Grapeseed Oil through a new sterile filter to reach the final volume.
-
-
Storage:
-
Seal the vial with a sterile stopper and crimp cap.
-
Label the vial clearly with the compound name, concentration, date of preparation, and "For Research Use Only."
-
Store the solution at room temperature, protected from light.
-
Experimental Workflow Diagram
Caption: Workflow for the preparation of Methenolone enanthate solution.
Application Notes and Protocols for Gene Expression Analysis in Muscle Tissue Following Methenolone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] It is recognized for its moderate anabolic effects and is used to promote muscle growth and enhance athletic performance.[1] Methenolone exerts its effects by binding to the androgen receptor (AR), which leads to a cascade of cellular events culminating in increased protein synthesis and nitrogen retention in muscle tissue.[1][2] Understanding the specific changes in gene expression induced by Methenolone is crucial for elucidating its mechanisms of action and for the development of novel therapeutics targeting muscle growth and wasting disorders.
These application notes provide a comprehensive overview of the key signaling pathways affected by Methenolone and detailed protocols for analyzing gene and protein expression in muscle tissue. While direct quantitative gene expression data for Methenolone is limited in publicly available literature, this document includes data from studies on Oxandrolone, a structurally similar DHT-derived AAS, to provide an illustrative example of the expected changes.
Key Signaling Pathways in Methenolone-Induced Muscle Hypertrophy
Methenolone's anabolic effects on skeletal muscle are primarily mediated through the activation of the androgen receptor, which in turn modulates several key signaling pathways that control muscle protein synthesis and degradation.
Androgen Receptor (AR) Signaling Pathway
Methenolone, upon entering the muscle cell, binds to the Androgen Receptor (AR) in the cytoplasm. This binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins (HSPs). The Methenolone-AR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in muscle protein synthesis.[1][2]
References
High-Purity Methenolone Enanthate: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications and detailed experimental protocols for high-purity Methenolone enanthate. This synthetic anabolic-androgenic steroid (AAS), a derivative of dihydrotestosterone (B1667394) (DHT), is a valuable tool for investigating muscle wasting diseases, anabolic signaling pathways, and potential therapeutic interventions.[1][2][3][4]
Mechanism of Action
Methenolone enanthate exerts its anabolic effects primarily through its interaction with the androgen receptor (AR).[1][4] As a DHT derivative, it does not undergo aromatization into estrogenic compounds, which minimizes estrogen-related side effects in research models.[2][3] The enanthate ester provides a slow and sustained release of the active compound, methenolone, following intramuscular injection.[1][2]
The primary molecular mechanism involves:
-
Androgen Receptor Binding: Methenolone enanthate binds to and activates the androgen receptor in target tissues, particularly skeletal muscle cells.[1][3]
-
Nuclear Translocation: Upon binding, the ligand-receptor complex translocates to the cell nucleus.
-
Gene Transcription Modulation: In the nucleus, the complex binds to androgen response elements (AREs) on DNA, initiating the transcription of genes involved in protein synthesis.[5]
-
Anabolic Effects: This leads to an increase in nitrogen retention and protein synthesis within muscle tissue, fostering an anabolic environment conducive to muscle growth and repair.[1][2][3]
-
Anti-Catabolic Effects: Methenolone enanthate also exhibits anti-catabolic properties by inhibiting the action of glucocorticoid hormones, which are known to promote muscle breakdown.[1]
Research Applications
-
Muscle Wasting and Sarcopenia: Due to its anabolic and anti-catabolic properties, Methenolone enanthate is a valuable compound for studying muscle atrophy associated with various conditions, including aging (sarcopenia), cachexia, and prolonged corticosteroid use.[6][7]
-
Anabolic Signaling Pathway Investigation: It serves as a specific agonist for the androgen receptor, allowing researchers to dissect the downstream signaling cascades involved in muscle hypertrophy.
-
Satellite Cell Activation: Research suggests that androgens can influence the proliferation and differentiation of satellite cells, the resident stem cells of skeletal muscle, which are crucial for muscle repair and growth.[8]
-
Bone Density and Development: Studies in animal models have explored the effects of Methenolone enanthate on bone morphometry, suggesting potential applications in osteoporosis research.[9][10] However, some studies indicate it may cause early epiphyseal closure, warranting careful consideration in studies involving growing subjects.[9][11]
Quantitative Data
The following table summarizes key quantitative parameters for Methenolone enanthate based on available research.
| Parameter | Value/Range | Research Model/Assay | Reference |
| Anabolic:Androgenic Ratio | Moderate anabolic and weak androgenic effects | Rodent models | [4] |
| Elimination Half-Life (IM) | Approximately 10.5 days | Pharmacokinetic studies | [4] |
| Effect on Muscle Synthesis | Increased rate of mixed skeletal muscle protein synthesis in female rats (10 mg/kg, thrice weekly) | Growing Wistar rats | [12] |
| Effect on Femur Length | Decreased in male adolescent rats, increased in female adolescent rats (0.5 mg/kg, 5x/week for 4 weeks) | Adolescent Wistar rats | [10] |
Experimental Protocols
In Vitro: Androgen Receptor Competitive Binding Assay
This protocol determines the binding affinity of Methenolone enanthate to the androgen receptor.
Principle: This assay measures the ability of unlabeled Methenolone enanthate to compete with a radiolabeled androgen (e.g., [³H]-R1881) for binding to a source of androgen receptors, such as cytosol from rat prostate tissue or a recombinant human androgen receptor.[13][14]
Materials:
-
High-purity Methenolone enanthate
-
Radiolabeled ligand (e.g., [³H]-R1881)
-
Androgen receptor source (e.g., rat prostate cytosol, recombinant human AR)
-
Assay buffer
-
Wash buffer
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Methenolone enanthate and a reference compound (e.g., unlabeled R1881).
-
In a 96-well plate, combine the androgen receptor preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of Methenolone enanthate or the reference compound.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of Methenolone enanthate to determine the IC50 value.[15]
In Vitro: C2C12 Myoblast Differentiation and Anabolic Activity Assay
This protocol assesses the anabolic effect of Methenolone enanthate on muscle cell differentiation and protein synthesis.
Principle: The C2C12 murine myoblast cell line can be induced to differentiate into myotubes, mimicking mature muscle fibers. The anabolic activity of Methenolone enanthate can be quantified by measuring the increase in protein synthesis in these differentiated cells.[16]
Materials:
-
C2C12 myoblasts
-
Growth medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
High-purity Methenolone enanthate
-
Protein synthesis assay kit (e.g., using puromycin (B1679871) incorporation)
-
Plate reader for fluorescence or luminescence
Procedure:
-
Seed C2C12 myoblasts in a multi-well plate and grow to confluence in growth medium.
-
Induce differentiation by switching to differentiation medium.
-
After 2-3 days of differentiation, treat the myotubes with varying concentrations of Methenolone enanthate for 24-48 hours.
-
Measure the rate of protein synthesis using a suitable assay, following the manufacturer's instructions.
-
Quantify the results using a plate reader. An increase in signal indicates enhanced protein synthesis and anabolic activity.
In Vivo: Rodent Model of Muscle Growth
This protocol outlines a general procedure for evaluating the anabolic effects of Methenolone enanthate in a rodent model.
Principle: Administration of Methenolone enanthate to rodents is expected to increase muscle mass and protein synthesis. This can be quantified by measuring changes in body weight, muscle weight, and biochemical markers of anabolism.
Materials:
-
Laboratory rodents (e.g., Wistar or Sprague-Dawley rats)
-
High-purity Methenolone enanthate
-
Vehicle for injection (e.g., sterile peanut oil)
-
Animal scale
-
Surgical tools for dissection
-
Equipment for tissue homogenization and protein analysis
Procedure:
-
Acclimate animals to the housing conditions.
-
Divide animals into control (vehicle only) and experimental (Methenolone enanthate) groups.
-
Administer Methenolone enanthate via intramuscular injection at a predetermined dose and frequency (e.g., 10 mg/kg, thrice weekly).[12]
-
Monitor body weight and food intake throughout the study.
-
At the end of the study period, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, tibialis anterior).
-
Record the wet weight of the dissected muscles.
-
Muscle tissue can be further processed to measure protein content, fiber cross-sectional area, or rates of protein synthesis using isotopic tracers.
Visualizations
Caption: Androgen Receptor Signaling Pathway of Methenolone Enanthate.
Caption: Experimental Workflow for Assessing Anabolic Activity.
References
- 1. What is the mechanism of Metenolone enanthate? [synapse.patsnap.com]
- 2. What is Metenolone enanthate used for? [synapse.patsnap.com]
- 3. swolverine.com [swolverine.com]
- 4. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 5. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metenolone - Wikipedia [en.wikipedia.org]
- 7. medicalantiaging.com [medicalantiaging.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
- 11. scispace.com [scispace.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. benchchem.com [benchchem.com]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Studies of Methenolone Esters
Disclaimer: This document is intended for research and drug development professionals only. The information contained herein is for investigational purposes in preclinical animal models and is not a guide for human use. The administration of anabolic-androgenic steroids (AAS) without the supervision of a qualified medical professional can lead to serious health consequences. All research involving animals must be conducted under approved ethical guidelines and protocols.
Introduction
Methenolone is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (B1667394) (DHT). It is available in two primary esterified forms: Methenolone Acetate (B1210297) and Methenolone Enanthate. These esters are utilized in preclinical research to investigate their potential therapeutic effects, such as in conditions of muscle wasting and anemia, as well as to understand their long-term physiological and toxicological profiles. Methenolone esters are known for their moderate anabolic effects and weak androgenic properties. A key characteristic is their inability to aromatize into estrogen, which eliminates the risk of estrogen-related side effects in research models.[1][2] This document provides detailed application notes and protocols for the long-term administration of Methenolone esters in a research setting.
Pharmacological Profile of Methenolone Esters
| Feature | Methenolone Acetate | Methenolone Enanthate |
| Administration Route | Oral[1] | Intramuscular Injection[2] |
| Active Substance | Methenolone | Methenolone |
| Ester | Acetate | Enanthate |
| Anabolic/Androgenic Ratio | Moderate Anabolic, Weak Androgenic[1][2] | Moderate Anabolic, Weak Androgenic[2] |
| Aromatization | No[1] | No |
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from long-term studies of Methenolone Enanthate in rat models. Data for long-term Methenolone Acetate studies in rodents is limited in the available scientific literature.
Table 1: Effects of Methenolone Enanthate on Body and Organ Weights in Rats
| Species/Sex | Dosage | Route | Duration | Change in Body Weight | Change in Kidney Weight | Change in Testicular Weight | Reference |
| Wistar Rats (Male) | 10 mg/kg (thrice-weekly) | Not Specified | 42 days | Lower rate of gain | Increased | Decreased | [3][4] |
| Wistar Rats (Female) | 10 mg/kg (thrice-weekly) | Not Specified | 42 days | Significantly Increased | Not Reported | Not Applicable | [3][4] |
| Wistar Rats (Male) | 10 mg/kg (5 days/week) | Intramuscular | 5 weeks | Not Reported | Not Reported | Not Reported | [5][6] |
| Sprague-Dawley Rats (Male) | 50 mg (weekly) | Intramuscular | 8 weeks | Inhibited Growth | Heavier and Enlarged | Lighter | [7] |
Table 2: Effects of Methenolone Enanthate on Bone Morphometry in Rats
| Species/Sex | Dosage | Route | Duration | Effect on Femur Length | Effect on Humerus Length | Other Bone Effects | Reference |
| Adolescent Rats (Male) | 0.5 mg/kg (5 days/week) | Intraperitoneal | 4 weeks | Negative | Not Reported | Negative effect on corpus femoris thickness | [8] |
| Adolescent Rats (Female) | 0.5 mg/kg (5 days/week) | Intraperitoneal | 4 weeks | Positive | Not Reported | Positive effect on corpus femoris thickness | [8] |
| Wistar Rats (Male) | 10 mg/kg (5 days/week) | Intramuscular | 5 weeks | Shorter | Shorter | No significant difference in cortex and corpus thickness, and medullary diameter. | [6][9] |
Table 3: Effects of Methenolone Enanthate on Cardiac Parameters in Rats
| Species/Sex | Dosage | Route | Duration | Effect on Left Ventricular Mass (LVM) | Effect on Left Ventricular Mass Index (LVMI) | Effect on Left Ventricular Lumen Diameter (LVLD) | Reference |
| Rats (Female) | 0.5 mg/kg (5 days/week) | Intraperitoneal | 4 weeks | Significantly Higher | Significantly Higher | Significantly Lower | [10][11] |
| Rats (Male) | 0.5 mg/kg (5 days/week) | Intraperitoneal | 4 weeks | Similar to Control | Similar to Control | Not Reported | [10][11] |
Experimental Protocols
Protocol 1: Long-Term Parenteral Administration of Methenolone Enanthate in Rats
This protocol is based on methodologies reported in preclinical rodent studies.[5][6][7][11]
1. Materials:
- Methenolone Enanthate powder
- Sterile vehicle (e.g., sesame oil, cottonseed oil, or peanut oil)[7][10]
- Sterile glass vials
- Sterile syringes (1 mL) and needles (25-27 gauge)[12]
- 70% Ethanol for disinfection
- Animal balance
- Appropriate animal restraint device
2. Preparation of Methenolone Enanthate Solution:
- In a sterile environment (e.g., a laminar flow hood), weigh the required amount of Methenolone Enanthate powder.
- Calculate the volume of the sterile vehicle needed to achieve the desired concentration (e.g., 10 mg/mL).
- Add the Methenolone Enanthate powder to a sterile glass vial.
- Add the sterile vehicle to the vial.
- Gently warm and vortex the vial until the powder is completely dissolved and the solution is clear.
- Store the solution at a controlled room temperature, protected from light.
3. Dosing and Administration:
- Weigh the animal to determine the correct dose volume.
- Gently restrain the animal.
- Disinfect the injection site (quadriceps or gluteal muscle for intramuscular injection) with 70% ethanol.[13]
- Insert the needle into the muscle, taking care to avoid the sciatic nerve.[13]
- Aspirate to ensure the needle is not in a blood vessel.[13]
- Inject the solution slowly.
- Withdraw the needle and apply gentle pressure to the injection site.
- Record the date, time, dose, and any observations.
4. Monitoring:
- Daily: Observe animals for any signs of distress, changes in behavior, or adverse reactions at the injection site.
- Weekly: Record body weight and food/water consumption.
- Periodic: Collect blood samples for hematology, clinical chemistry, and hormone level analysis.
- Terminal: At the end of the study, euthanize the animals according to the approved protocol. Perform a gross necropsy and collect tissues for histopathological examination. Organ weights (e.g., heart, liver, kidneys, testes) should be recorded.
Protocol 2: Long-Term Oral Administration of Methenolone Acetate in Rodents (Proposed)
As specific long-term oral administration protocols for Methenolone Acetate in rodents are not well-documented in the scientific literature, this proposed protocol is based on general guidelines for oral gavage and voluntary oral administration.[14][15][16][17]
1. Materials:
- Methenolone Acetate powder
- Vehicle (e.g., corn oil, sesame oil, or a palatable vehicle like sweetened condensed milk solution for voluntary administration)[18]
- Oral gavage needles (for gavage) or micropipette (for voluntary administration)
- Syringes
- Animal balance
2. Preparation of Methenolone Acetate Suspension/Solution:
- Weigh the required amount of Methenolone Acetate powder.
- Calculate the volume of the vehicle needed for the desired concentration.
- If using an oil-based vehicle for gavage, create a uniform suspension by vortexing or stirring.
- If using a palatable vehicle for voluntary administration, dissolve or suspend the compound in the vehicle. The stability of Methenolone Acetate in the chosen vehicle over the dosing period should be validated.
3. Dosing and Administration (Oral Gavage):
- Weigh the animal to determine the correct dose volume.
- Gently restrain the animal.
- Insert the oral gavage needle gently into the esophagus.
- Administer the suspension slowly.
- Carefully remove the gavage needle.
- Monitor the animal for any signs of respiratory distress.
4. Dosing and Administration (Voluntary Oral Administration):
- This method is less stressful for the animals.[18]
- Habituate the animals to the palatable vehicle for several days before introducing the drug.
- Present the vehicle containing the drug to the animal in a small dish or via a micropipette.
- Ensure the animal consumes the entire dose.
5. Monitoring:
- Follow the same monitoring procedures as outlined in Protocol 1.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Methenolone, as a DHT derivative, exerts its effects by binding to and activating the androgen receptor (AR).[1][2] Upon binding, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of target genes.[8][19][20][21] This leads to the anabolic and androgenic effects observed.
Caption: Androgen Receptor Signaling Pathway of Methenolone.
Experimental Workflow for a Long-Term Study
The following diagram illustrates a typical experimental workflow for a long-term preclinical study of Methenolone esters.
Caption: General Experimental Workflow for Long-Term Studies.
References
- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 2. Metenolone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Behavioral effects of long-term administration of an anabolic steroid in intact and castrated male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen receptor-mediated gene repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acikerisim.selcuk.edu.tr [acikerisim.selcuk.edu.tr]
- 10. benchchem.com [benchchem.com]
- 11. Side effect of metenolone enanthate on rats heart in puberty: morphometrical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntnu.edu [ntnu.edu]
- 13. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral gavage in rats: animal welfare evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oral gavage administration: Topics by Science.gov [science.gov]
- 17. awionline.org [awionline.org]
- 18. Researchers [rodentmda.ch]
- 19. Androgen receptor - Wikipedia [en.wikipedia.org]
- 20. Androgen Receptor-Mediated Transcription in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation of Androgen Receptor-Mediated Transcription by RPB5 Binding Protein URI/RMP - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification of Methenolone Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
References
- 1. Metenolone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 3. Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry with a focus on non-hydrolysed sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doping control for methenolone using hair analysis by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. agilent.com [agilent.com]
- 12. fda.gov [fda.gov]
- 13. toxicologia.unb.br [toxicologia.unb.br]
- 14. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Methenolone in Muscle Wasting Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenolone (B1676379), a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone, has been a subject of interest for its potential therapeutic applications in muscle wasting diseases such as cachexia and sarcopenia.[1][2] Unlike some other AAS, methenolone exhibits moderate anabolic effects with reduced androgenic properties, making it a candidate for promoting muscle growth while potentially minimizing certain side effects.[2] Its primary mechanism of action involves binding to the androgen receptor (AR), which in turn stimulates protein synthesis and enhances nitrogen retention in muscle tissue, crucial processes for muscle maintenance and growth.[2][3]
These application notes provide a summary of preclinical and in vitro studies investigating the effects of methenolone on skeletal muscle. Detailed protocols for key experiments are included to facilitate further research into its therapeutic potential for muscle wasting conditions. While preclinical data suggests a positive impact on muscle mass and function, it is important to note that comprehensive quantitative data from human clinical trials specifically evaluating methenolone for sarcopenia and cachexia are limited in publicly available literature.
Preclinical Efficacy of Methenolone in Animal Models
Animal studies have provided foundational evidence for the anabolic effects of methenolone on skeletal muscle. These studies are critical for understanding the compound's physiological impact and for designing future clinical investigations.
Quantitative Data from Preclinical Studies
| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Sheep | Methenolone + Electrical Stimulation | 100 mg/week (intramuscular) | 14 weeks | Muscle Mass: +79.97% (vs. 11.07% in control) Tetanic Force Capacity: +259% (vs. control) | [4][5] |
| Growing Rats (Female) | Methenolone Enanthate | 10 mg/kg (thrice-weekly) | 42 days | Body Weight: Significantly increased Total Body Nitrogen: Significantly increased Skeletal Muscle Protein Synthesis: Significantly increased | [6] |
| Growing Rats (Male) | Methenolone Enanthate | 10 mg/kg (thrice-weekly) | 42 days | Rate of Weight Gain: Lower than control Skeletal Muscle Protein Synthesis: No significant difference from control | [6] |
Experimental Protocol: Methenolone Administration in a Sheep Model of Muscle Conditioning
This protocol is based on a study investigating the effect of methenolone on the contractile performance of chronically stimulated latissimus dorsi muscle in sheep.[4][5]
1. Animal Model:
-
Adult female sheep.
-
The latissimus dorsi (LD) muscle is used as the experimental model.
2. Experimental Groups:
-
Group A (Control): Chronic electrical stimulation of the LD muscle.
-
Group B (Methenolone): Chronic electrical stimulation of the LD muscle combined with weekly methenolone administration.
3. Methenolone Administration:
-
Compound: Methenolone.
-
Dosage: 100 mg per week.[4]
-
Route of Administration: Intramuscular injection.
-
Duration: 14 weeks.
4. Muscle Conditioning:
-
Implant a pulse generator (e.g., Itrel, Medtronic) for chronic electrical stimulation of the LD muscle.
5. Outcome Measures:
-
Muscle Mass: At the end of the 14-week period, excise the LD muscles and measure their weight.
-
Contractile Performance: Assess the force capacity of the LD muscles under tetanic and supramaximal stimulation patterns.
In Vitro Assessment of Methenolone's Anabolic Activity
Cell-based assays are essential for elucidating the molecular mechanisms underlying methenolone's effects on muscle cells and for high-throughput screening of related compounds. The C2C12 myoblast cell line is a widely used model for studying myogenesis and muscle hypertrophy in vitro.[7]
Experimental Protocol: C2C12 Myotube Hypertrophy Assay
This protocol outlines the steps to assess the hypertrophic effects of methenolone on differentiated C2C12 myotubes.
1. Cell Culture and Differentiation:
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS).
-
Procedure:
-
Culture C2C12 myoblasts in GM until they reach approximately 80-90% confluency.
-
To induce differentiation, replace the GM with DM.
-
Culture the cells in DM for 4-6 days to allow for the formation of multinucleated myotubes. Replace the DM every 48 hours.
-
2. Methenolone Treatment:
-
Prepare stock solutions of methenolone (acetate or enanthate) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of methenolone in DM at desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Include a vehicle control (DM with the same final concentration of the solvent).
-
After 4-6 days of differentiation, replace the DM with the methenolone-containing DM or vehicle control DM.
-
Incubate the myotubes for 24-48 hours.
3. Measurement of Myotube Hypertrophy:
-
Fixation and Staining:
-
Gently wash the myotubes with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a myotube marker, such as Myosin Heavy Chain (MHC), overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained myotubes using a fluorescence microscope.
-
Measure the diameter of at least 50 myotubes per treatment condition. Take multiple measurements along the length of each myotube to ensure accuracy.
-
Calculate the average myotube diameter for each treatment group and compare it to the vehicle control.
-
4. Protein Synthesis Assay (Optional):
-
To directly measure the effect of methenolone on protein synthesis, a radioactive amino acid incorporation assay can be performed.
-
Procedure:
-
During the final hours of methenolone treatment, add a radiolabeled amino acid (e.g., [3H]-leucine) to the culture medium.
-
After incubation, lyse the cells and precipitate the proteins.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes is crucial for understanding the mechanism of action and for designing robust studies.
Figure 1: Simplified signaling pathway of methenolone in muscle cells.
Figure 2: General experimental workflow for studying methenolone.
Conclusion
Methenolone demonstrates significant anabolic effects in preclinical models, promoting increases in muscle mass and protein synthesis. The provided protocols for in vivo and in vitro studies offer a framework for researchers to further investigate its potential as a therapeutic agent for muscle wasting diseases. While the existing preclinical data is promising, the lack of robust human clinical trial data for sarcopenia and cachexia highlights a critical area for future research. Further studies are necessary to establish the efficacy and safety of methenolone in a clinical setting for these debilitating conditions.
References
- 1. swolverine.com [swolverine.com]
- 2. What is Metenolone enanthate used for? [synapse.patsnap.com]
- 3. testoboost.uk [testoboost.uk]
- 4. Anabolic steroids (metenolone) improve muscle performance and hemodynamic characteristics in cardiomyoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of an anabolic steroid (Metenolon) on contractile performance of the chronically stimulated latissimus dorsi in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Generation and Analysis of Cytotoxic T Lymphocytes Under the Influence of Methylprednisolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotoxic T lymphocytes (CTLs) are critical effector cells of the adaptive immune system, responsible for eliminating virus-infected and malignant cells. The in vitro generation of antigen-specific CTLs is a fundamental technique in immunology research and a cornerstone of immunotherapy development. Methylprednisolone (B1676475), a synthetic glucocorticoid, is a potent immunosuppressive drug widely used in clinical settings to manage inflammatory and autoimmune diseases. Its mechanism of action includes the modulation of T cell activation, proliferation, and effector function. Understanding the precise effects of methylprednisolone on the generation and activity of CTLs is crucial for optimizing therapeutic regimens and developing novel immunomodulatory drugs.
These application notes provide a comprehensive overview and detailed protocols for the in vitro generation of CTLs and the assessment of their cytotoxic function in the presence of methylprednisolone. The provided methodologies, data summaries, and pathway diagrams are intended to guide researchers in designing and executing experiments to investigate the immunomodulatory effects of glucocorticoids on cellular immunity.
Data Presentation: Quantitative Effects of Methylprednisolone on Cytotoxic T Lymphocyte Generation and Function
The following tables summarize the quantitative impact of methylprednisolone on key parameters of CTL activity as reported in the scientific literature. These data highlight the dose-dependent and context-specific nature of methylprednisolone's immunosuppressive effects.
Table 1: Inhibition of Cytotoxic T Lymphocyte Generation
| Methylprednisolone Concentration | Duration of Exposure | Experimental System | Reported Effect | Reference |
| 0.01 µg/mL | During 5-day priming MLC | Human secondary MLC | Highly effective in inhibiting the generation of cytotoxic memory cells. | [1] |
| 1 µg/mL | During priming phase of MLC | Human secondary MLC | Required 10 times as many effector cells to achieve a comparable level of cytotoxicity. | [1] |
| 0.25 - 10 µg/mL | Entire period of in vitro sensitization | Human lymphocyte-mediated cytotoxicity model | 74% suppression of lymphocyte-mediated cytotoxicity. | [2] |
| Not specified | During initial 24 hours of 7-day sensitization | Human lymphocyte-mediated cytotoxicity model | 48% suppression of lymphocyte-mediated cytotoxicity. | [2] |
Table 2: Increased Effector to Target (E:T) Ratio Required in the Presence of Methylprednisolone
| Methylprednisolone Concentration | Experimental Condition | Required Increase in E:T Ratio | To Achieve | Reference |
| Not specified | CTLs generated in the presence of methylprednisolone | 12.5-fold increase | 30% 51Cr release | [2] |
Experimental Protocols
Protocol 1: In Vitro Generation of Allogeneic Cytotoxic T Lymphocytes using Mixed Leukocyte Culture (MLC) and Assessment of Methylprednisolone Effects
This protocol describes the generation of CTLs by co-culturing responder lymphocytes with allogeneic stimulator cells and how to incorporate methylprednisolone to study its immunosuppressive effects.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors (responder and stimulator)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque PLUS
-
Mitomycin C or irradiation source
-
Methylprednisolone stock solution (e.g., 1 mg/mL in DMSO, sterile filtered)
-
96-well round-bottom culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Isolation of PBMCs:
-
Isolate PBMCs from the blood of the responder and stimulator donors by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Wash the isolated PBMCs three times with sterile PBS or RPMI 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium and perform a cell count and viability assessment using trypan blue exclusion.
-
-
Preparation of Stimulator Cells:
-
To prevent the proliferation of stimulator cells in the MLC, treat them with Mitomycin C (e.g., 25 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 2000-3000 rads).
-
Wash the treated stimulator cells three times with complete RPMI 1640 medium to remove any residual Mitomycin C.
-
Resuspend the stimulator cells at a concentration of 2 x 10⁶ cells/mL.
-
-
Setting up the Mixed Leukocyte Culture (MLC):
-
Resuspend the responder PBMCs at a concentration of 2 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
In a 96-well round-bottom plate, add 50 µL of the responder cell suspension (1 x 10⁵ cells) to each well.
-
Prepare serial dilutions of the methylprednisolone stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL).
-
Add 50 µL of the methylprednisolone dilutions or vehicle control (medium with the corresponding concentration of DMSO) to the appropriate wells.
-
Add 100 µL of the treated stimulator cell suspension (2 x 10⁵ cells) to each well. The final volume in each well should be 200 µL.
-
Set up control wells: responder cells alone, stimulator cells alone, and responder cells with vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days.
-
-
Harvesting Effector Cells:
-
After the incubation period, gently resuspend the cells in each well.
-
Collect the cells (now considered effector cells) and wash them once with complete RPMI 1640 medium.
-
Resuspend the effector cells in a known volume of medium and perform a cell count. These cells are now ready for the cytotoxicity assay.
-
Protocol 2: Chromium-51 (⁵¹Cr) Release Assay for Measuring Cytotoxicity
This protocol details the classic method for quantifying the lytic activity of the in vitro-generated CTLs.
Materials:
-
Effector cells (from Protocol 1)
-
Target cells (phytohemagglutinin (PHA)-stimulated blasts from the stimulator donor)
-
Sodium chromate (B82759) (Na₂⁵¹CrO₄) solution
-
Fetal bovine serum (FBS)
-
Complete RPMI 1640 medium
-
1% Triton X-100 solution
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Preparation and Labeling of Target Cells:
-
Prepare target cells by stimulating PBMCs from the stimulator donor with PHA (1-2 µg/mL) for 2-3 days.
-
Wash the PHA-stimulated blasts and resuspend them at 1 x 10⁷ cells/mL in RPMI 1640 medium.
-
Add 100 µCi of ⁵¹Cr to the cell suspension and incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.
-
Wash the labeled target cells three times with a large volume of complete RPMI 1640 medium to remove unincorporated ⁵¹Cr.
-
Resuspend the labeled target cells at a concentration of 1 x 10⁵ cells/mL in complete RPMI 1640 medium.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of the labeled target cell suspension (1 x 10⁴ cells) into each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of the effector cells to achieve various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).
-
Add 100 µL of the effector cell suspensions to the wells containing the target cells.
-
Set up control wells in triplicate:
-
Spontaneous release: 100 µL of target cells and 100 µL of medium only.
-
Maximum release: 100 µL of target cells and 100 µL of 1% Triton X-100 solution.
-
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Harvesting Supernatant and Measuring Radioactivity:
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well and transfer to counting tubes.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis for each E:T ratio using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations: Diagrams of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for CTL generation and cytotoxicity assessment.
Methylprednisolone Signaling Pathway in T Lymphocytes
Caption: Methylprednisolone's mechanism of action in T cells.
Concluding Remarks
The protocols and data presented herein provide a robust framework for investigating the impact of methylprednisolone on the in vitro generation and function of cytotoxic T lymphocytes. The suppressive effects of methylprednisolone are multifaceted, involving the inhibition of key transcription factors and the upregulation of inhibitory microRNAs, ultimately leading to reduced T cell proliferation and effector function. For professionals in drug development, these methodologies are invaluable for screening new immunomodulatory compounds and for elucidating their mechanisms of action. A thorough understanding of how corticosteroids like methylprednisolone influence CTLs is essential for advancing the fields of immunology and immunotherapy.
References
Animal Models for Evaluating the Effects of Methenolone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone, is of significant interest for its potential therapeutic applications in conditions such as anemia, muscle wasting diseases, and osteoporosis.[1] To rigorously evaluate the efficacy and safety of Methenolone, robust and well-characterized animal models are essential. This document provides detailed application notes and protocols for utilizing rodent models, primarily rats, to investigate the multifaceted effects of Methenolone. The following sections offer summaries of quantitative data from key studies, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative outcomes from various studies investigating the effects of Methenolone in rat models.
Table 1: Effects of Methenolone Enanthate on Body Composition and Muscle Protein Synthesis in Growing Rats [2]
| Parameter | Male Control | Male Treated (10 mg/kg, thrice-weekly) | Female Control | Female Treated (10 mg/kg, thrice-weekly) |
| Body Weight Gain | Normal | Lower rate of gain | Normal | Significantly increased |
| Kidney Weight | Normal | Increased | Normal | Not reported |
| Testicular Weight | Normal | Decreased | N/A | N/A |
| Total Body Nitrogen | No significant difference | No significant difference | Normal | Significantly increased |
| Total Body Potassium | No significant difference | No significant difference | Normal | Significantly increased |
| Total Body Phosphorus | No significant difference | No significant difference | Normal | Significantly increased |
| Food Conversion Efficiency | Normal | Not reported | Normal | Increased |
| Skeletal Muscle Protein Synthesis | No significant difference | No significant difference | Normal | Significantly increased |
Table 2: Morphometric Evaluation of Methenolone Enanthate on Femoral Development in Adolescent Rats [3][4]
| Parameter | Male Control | Male Treated (0.5 mg/kg/day, 5 days/week) | Female Control | Female Treated (0.5 mg/kg/day, 5 days/week) |
| Femur Length | 33.18 ± 0.44 mm | 32.11 ± 0.38 mm | 31.54 ± 0.37 mm | 32.25 ± 0.41 mm |
| Femur Corpus Thickness | 4.47 ± 0.13 mm | 4.21 ± 0.11 mm | 4.25 ± 0.12 mm | 4.45 ± 0.14 mm |
| Femur Cortex Thickness | No significant difference | No significant difference | Normal | Significantly thicker |
| Femur Medulla Diameter | No significant difference | No significant difference | No significant difference | No significant difference |
| *p < 0.05 compared to control |
Table 3: Effects of Methenolone Enanthate on Humerus Morphometry in Growing Rats [5]
| Parameter | Control (C) | Exercise (E) | Methenolone (M) | Methenolone + Exercise (ME) |
| Humerus Length (mm) | 26.42 ± 0.28 | 26.23 ± 0.59 | 25.35 ± 0.45 | 25.31 ± 0.40 |
| Humerus Cortex Thickness (mm) | 0.46 ± 0.01 | 0.47 ± 0.04 | 0.42 ± 0.07 | 0.43 ± 0.06 |
| Humerus Corpus Thickness (mm) | 2.22 ± 0.42 | 2.23 ± 0.07 | 2.11 ± 0.75 | 2.20 ± 0.68 |
| Humerus Medullar Diameter (mm) | 1.30 ± 0.51 | 1.27 ± 0.33 | 1.24 ± 0.24 | 1.25 ± 0.24 |
| *p < 0.05 compared to control and exercise groups |
Table 4: Morphometrical Effects of Methenolone Enanthate on the Heart in Adolescent Rats [6]
| Parameter | Male Control | Male Treated (0.5 mg/kg/day, 5 days/week) | Female Control | Female Treated (0.5 mg/kg/day, 5 days/week) |
| Left Ventricular Mass (LVM) | Similar to treated | Similar to control | Normal | Significantly higher |
| Left Ventricular Mass Index (LVMI) | Similar to treated | Similar to control | Normal | Significantly higher |
| Left Ventricular Lumen Diameter (LVLD) | Normal | Not reported | Normal | Significantly lower |
| p < 0.05; **p < 0.005 |
Experimental Protocols
Protocol 1: General Administration of Methenolone Enanthate in Rats
This protocol describes the general procedure for administering Methenolone enanthate to rats for studying its anabolic and other systemic effects.
1. Animal Model:
- Species: Wistar or Sprague-Dawley rats.
- Age: Dependent on the study's focus (e.g., weanling for growth studies, adolescent for developmental studies, adult for maintenance effects).
- Sex: Both male and female rats should be included as effects can be sex-dependent.
- Housing: House animals individually to prevent aggression, especially in males treated with AAS. Maintain a 12-hour light/dark cycle with ad libitum access to standard chow and water.
- Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
2. Dosing and Administration:
- Drug: Methenolone enanthate.
- Vehicle: Sterile sesame oil or cottonseed oil.
- Dosage: Dosages can range from 0.5 mg/kg to 10 mg/kg of body weight, depending on the research question.[2][3][4]
- Route of Administration: Intramuscular (IM) or intraperitoneal (IP) injection.
- Frequency: Varies from thrice-weekly to five times a week.[2][3]
- Duration: Typically ranges from 4 to 8 weeks.
3. Experimental Groups:
- Control Group: Receives vehicle only.
- Treatment Group(s): Receives Methenolone enanthate at the desired dose(s).
- (Optional) Exercise Group: To investigate the synergistic effects of Methenolone and exercise.
4. In-life Monitoring:
- Monitor body weight and food intake regularly (e.g., weekly).
- Observe for any clinical signs of toxicity or adverse effects.
5. Euthanasia and Tissue Collection:
- At the end of the study period, euthanize animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
- Collect blood via cardiac puncture for hormonal and biochemical analysis.
- Dissect and weigh target organs (e.g., muscles, heart, kidneys, testes, uterus).
- Collect and process tissues for further analysis (e.g., histology, molecular biology assays).
Protocol 2: Assessment of Skeletal Muscle Protein Synthesis using the SUnSET Method
The SUrface SEnsing of Translation (SUnSET) method is a non-radioactive technique to measure global protein synthesis.[7][8][9][10]
1. Materials:
- Puromycin (B1679871) dihydrochloride (B599025) solution (e.g., 10 mg/mL in sterile PBS).
- Anesthesia (e.g., isoflurane).
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE and Western blotting reagents.
- Anti-puromycin primary antibody.
- Appropriate secondary antibody.
2. Procedure:
- Anesthetize the rat.
- Administer a single intraperitoneal (IP) injection of puromycin (e.g., 0.04 µmol/g body weight).
- Precisely 30 minutes after puromycin injection, euthanize the animal and rapidly dissect the muscle(s) of interest.
- Immediately snap-freeze the muscle tissue in liquid nitrogen and store at -80°C.
- Homogenize the frozen muscle tissue in ice-cold lysis buffer.
- Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the supernatant using a BCA assay.
- Perform SDS-PAGE by loading equal amounts of protein per lane.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and then incubate with the anti-puromycin primary antibody.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Develop the blot using a chemiluminescent substrate and image the bands.
- Quantify the intensity of the puromycin signal, which is proportional to the rate of protein synthesis. Normalize to a loading control (e.g., total protein stain or a housekeeping protein like GAPDH).
Protocol 3: Evaluation of Cardiac Hypertrophy via Transthoracic Echocardiography
This protocol outlines the steps for non-invasive assessment of cardiac structure and function in rats.[11][12]
1. Animal Preparation:
- Anesthetize the rat (e.g., with isoflurane).
- Shave the chest area to ensure good probe contact.
- Place the rat in a supine or left lateral decubitus position on a heated platform to maintain body temperature.
- Monitor heart rate and respiration throughout the procedure.
2. Echocardiographic Imaging:
- Use a high-frequency linear array transducer (e.g., 12-15 MHz).
- Obtain parasternal long-axis and short-axis views of the left ventricle (LV).
- Acquire M-mode images at the level of the papillary muscles from the short-axis view.
3. Measurements and Calculations:
- From the M-mode images, measure the following at end-diastole and end-systole:
- Left ventricular internal dimension (LVIDd, LVIDs).
- Interventricular septal thickness (IVSd, IVSs).
- LV posterior wall thickness (LVPWd, LVPWs).
- Calculate the following parameters:
- LV Mass: Using the formula: LV Mass (g) = 1.04 * [(LVIDd + IVSd + LVPWd)³ - LVIDd³]
- Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] * 100
- Ejection Fraction (EF%): Calculated from the volumes derived from the linear dimensions.
4. Histological Confirmation of Cardiac Fibrosis:
- Following euthanasia, excise the heart and fix in 10% neutral buffered formalin.
- Embed the heart in paraffin (B1166041) and section.
- Stain sections with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrosis).[13][14][15][16][17]
- Quantify the fibrotic area using image analysis software.
Protocol 4: Analysis of Bone Morphometry using Micro-Computed Tomography (micro-CT)
This protocol provides a guideline for the ex vivo analysis of rodent long bones.[18][19][20][21][22]
1. Sample Preparation:
- Dissect the femur or tibia and remove soft tissue.
- Store the bones in 70% ethanol (B145695) or wrap in saline-soaked gauze and freeze at -20°C.
2. Image Acquisition:
- Scan the bone using a micro-CT system with an appropriate resolution (e.g., 10-20 µm voxel size).
- Define the region of interest (ROI) for analysis. For trabecular bone, this is typically a region in the distal femur or proximal tibia, excluding the primary spongiosa. For cortical bone, a mid-diaphyseal region is commonly used.
3. Image Analysis:
- Reconstruct the 3D images from the scan data.
- Segment the bone from the background using a global thresholding algorithm.
- Perform 3D analysis to quantify the following parameters:
- Trabecular Bone:
- Bone Volume/Total Volume (BV/TV)
- Trabecular Number (Tb.N)
- Trabecular Thickness (Tb.Th)
- Trabecular Separation (Tb.Sp)
- Cortical Bone:
- Cortical Thickness (Ct.Th)
- Cortical Area (Ct.Ar)
- Total Cross-sectional Area (Tt.Ar)
- Bone Mineral Density (BMD)
Protocol 5: Quantification of Serum Hormones via ELISA
This protocol describes the general steps for measuring serum testosterone (B1683101) and luteinizing hormone (LH).[23][24][25][26]
1. Sample Collection and Preparation:
- Collect whole blood via cardiac puncture into serum separator tubes.
- Allow the blood to clot at room temperature, then centrifuge to separate the serum.
- Store serum samples at -80°C until analysis.
2. ELISA Procedure:
- Use commercially available ELISA kits specific for rat testosterone and LH.
- Follow the manufacturer's instructions carefully. The general steps are as follows:
- Prepare standards and samples.
- Add standards and samples to the appropriate wells of the antibody-coated microplate.
- Add the enzyme-conjugated secondary antibody or biotinylated antigen, depending on the assay format (competitive or sandwich).
- Incubate as per the protocol.
- Wash the plate to remove unbound reagents.
- Add the substrate solution and incubate to allow color development.
- Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of the hormones in the unknown samples by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
References
- 1. Metenolone - Wikipedia [en.wikipedia.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Side effect of metenolone enanthate on rats heart in puberty: morphometrical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 8. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transthoracic echocardiography: from guidelines for humans to cardiac ultrasound of the heart in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histological Quantification of Chronic Myocardial Infarct in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of myocardial fibrosis by digital image analysis and interactive stereology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Guidelines for assessment of bone microstructure in rodents using micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. researchgate.net [researchgate.net]
- 21. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Guidelines for assessment of bone microstructure in rodents using micro–computed tomography | Semantic Scholar [semanticscholar.org]
- 23. Mouse/Rat Testosterone ELISA Kit (ab285350) | Abcam [abcam.com]
- 24. krishgen.com [krishgen.com]
- 25. sceti.co.jp [sceti.co.jp]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Detection of Methenolone Metabolites by Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenolone (B1676379) is a synthetic anabolic androgenic steroid (AAS) prohibited in sports and regulated in food production.[1] Its detection is crucial for anti-doping control and food safety monitoring. Methenolone is extensively metabolized in the body, and its metabolites can be present in biological matrices as free compounds, glucuronide conjugates, or sulfate (B86663) conjugates.[2][3] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and sensitive technique for the identification and quantification of methenolone and its metabolites.[1][4] This application note provides a detailed protocol for the detection of methenolone metabolites in urine and animal-derived food samples using LC-MS/MS.
Principle
The method involves the extraction of methenolone and its metabolites from the sample matrix, followed by chromatographic separation and detection by tandem mass spectrometry. For conjugated metabolites, an enzymatic hydrolysis or a direct analysis approach can be employed. The high selectivity and sensitivity of LC-MS/MS allow for the accurate identification and quantification of target analytes even at low concentrations.
Key Methenolone Metabolites
Several metabolites have been identified as long-term markers for methenolone abuse. Monitoring these metabolites, in addition to the parent drug, significantly increases the detection window. Key metabolites include:
-
Methenolone sulphate[4]
-
1-methylene-5α-androstan-3α-ol-17-one sulphate[4]
-
3β-hydroxy-1α-methyl-5α-androstan-17-one sulphate[4]
-
16β-hydroxy-1-methyl-5α-androst-1-ene-3,17-dione sulphate[4]
-
3α-hydroxy-1-methylen-5α-androstan-17-one-3-glucuronide[3]
Experimental Protocols
Sample Preparation from Urine
Two primary approaches for urine sample preparation are direct analysis of conjugated metabolites and analysis after enzymatic hydrolysis.
A. Direct Detection of Sulfate Conjugates [4]
This method is suitable for the direct analysis of sulfated metabolites without a hydrolysis step.
-
Internal Standard Addition: Add 50 μL of an internal standard solution (e.g., 21 μg/mL mefruside) to 5 mL of urine.
-
pH Adjustment: Adjust the pH of the urine sample to 9.5 by adding 1.4 g of a NaHCO₃:Na₂CO₃ (10:1) mixture.
-
Salting Out and Extraction: Add 3 g of sodium sulfate to the sample. Extract with 5 mL of ethyl acetate (B1210297) by shaking for 20 minutes.
-
Centrifugation: Centrifuge the sample at 2000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dry residue in 100 μL of a mobile phase-like solution (e.g., 80:20 v/v mixture of mobile phase A and B) for LC-MS analysis.
B. Enzymatic Hydrolysis for Glucuronide Conjugates [5]
This protocol is used to cleave the glucuronic acid moiety from conjugated metabolites.
-
Buffering: To 2.5 mL of urine, add 1.5 mL of phosphate (B84403) buffer (pH 7).
-
Internal Standard Spiking: Add an appropriate internal standard.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase from E. coli.
-
Incubation: Incubate the mixture at 55°C for 3 hours.
-
Extraction: Proceed with liquid-liquid extraction or solid-phase extraction (SPE) as described below.
Sample Preparation from Animal-Sourced Food (Pork, Beef, Mutton, Milk, Eggs)[1]
This method is designed for the quantification of total methenolone (free and conjugated) in complex food matrices.
-
Homogenization: Homogenize 5 g of the tissue sample.
-
Enzymatic Digestion: Add a dual enzyme solution to release conjugated methenolone.
-
Extraction: Extract the total methenolone with 1% formic acid in acetonitrile.
-
Purification: Purify the extract using a PRiME HLB column or QuEChERS salt.
-
Internal Standard: Use an internal standard such as d₃-methyltestosterone to minimize matrix effects.
-
Reconstitution: After evaporation of the solvent, reconstitute the sample for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry Conditions
The following are general LC-MS/MS parameters that can be adapted based on the specific instrument and target analytes.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for the separation of steroids.[6]
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in 0.01% formic acid in water.[4]
-
Mobile Phase B: Acetonitrile/water (90:10 v/v) containing 5 mM ammonium formate and 0.01% formic acid.[4]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 μL.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray ionization (ESI) is commonly used. Negative ionization mode is often preferred for detecting sulfate conjugates, while positive mode can also be used.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis, providing high sensitivity and selectivity. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements and identification of unknown metabolites.
-
Key Transitions: Specific precursor-to-product ion transitions for each metabolite and the internal standard must be optimized. For sulfated metabolites in negative ESI mode, characteristic product ions at m/z 96.9619 and 79.9534 are often monitored.[4]
Quantitative Data
The following table summarizes the performance characteristics of the LC-MS/MS method for methenolone analysis in animal-sourced food.[1]
| Parameter | Value |
| Linear Range | 0.5-20 µg/kg |
| Limit of Detection (LOD) | 0.3 µg/kg |
| Precision (RSD) | <7% |
| Recovery | >90% |
For the analysis of anabolic androgenic steroid glucuronides in urine, detection limits are typically in the range of 1-10 ng/mL.[6]
Visualizations
Conclusion
The described LC-MS/MS methods provide a robust and sensitive approach for the detection and quantification of methenolone metabolites in both urine and animal-derived food samples. The direct analysis of sulfate conjugates offers a simplified sample preparation procedure, while methods incorporating enzymatic hydrolysis allow for the comprehensive profiling of both glucuronidated and sulfated metabolites. The high sensitivity and selectivity of these methods make them well-suited for applications in anti-doping control, clinical toxicology, and food safety analysis.
References
- 1. Quantitative analysis of total methenolone in animal source food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/(MS) confirmatory doping control analysis of intact phase II metabolites of methenolone and mesterolone after Girard's Reagent T derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Methenolone degradation in cell culture experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methenolone in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of Methenolone in vitro.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. Could Methenolone be degrading in my cell culture medium?
A1: Yes, inconsistent results are a potential indicator of compound instability. Methenolone, like other steroids, can degrade under typical cell culture conditions (37°C, aqueous buffered media). The extent of degradation can be influenced by the specific form of Methenolone used (e.g., Methenolone Acetate (B1210297) vs. Methenolone Enanthate), the composition of the culture medium, pH, and incubation time. It is crucial to verify the stability of Methenolone under your specific experimental conditions.
Q2: What are the primary ways Methenolone can degrade in a cell culture environment?
A2: There are two main pathways for Methenolone degradation in cell culture:
-
Chemical (Abiotic) Degradation: This can occur without cellular metabolism. The most likely chemical degradation pathway for Methenolone esters (Acetate and Enanthate) is the hydrolysis of the ester bond at the C17β position. This reaction releases the active form, Methenolone, and the corresponding carboxylic acid (acetic acid or enanthoic acid). The stability of the steroid's core structure can also be sensitive to the pH of the culture medium. Studies on other corticosteroids have shown that stability can decrease as the pH becomes more alkaline.
-
Metabolic (Biotic) Degradation: If your cell line is metabolically active, it may produce enzymes that can modify Methenolone. While Methenolone is designed to be resistant to some common metabolic pathways, cells can perform various transformations, such as hydroxylations or reductions on the steroid A-ring. In vivo studies have identified several metabolites of Methenolone, confirming it is subject to biological transformation.
Q3: I'm using Methenolone Acetate. Is it more or less stable than Methenolone Enanthate or the free Methenolone?
A3: Methenolone Acetate and Enanthate are ester prodrugs of the active compound, Methenolone. The primary point of instability for these forms in an aqueous environment is the ester linkage. The shorter acetate ester is generally hydrolyzed more rapidly than the longer enanthate ester. Therefore, in cell culture media, you can expect Methenolone Acetate to convert to free Methenolone more quickly than Methenolone Enanthate. Free Methenolone does not have an ester to be hydrolyzed but is still subject to potential pH-dependent degradation of the steroid ring structure and cellular metabolism.
Q4: How should I prepare and store my Methenolone stock solution to minimize degradation?
A4: To ensure the stability of your stock solution, follow these guidelines:
-
Solvent: Prepare a high-concentration stock solution (e.g., 10 mM) in a non-aqueous, sterile solvent such as Dimethyl Sulfoxide (DMSO). Methenolone is poorly soluble in water.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
-
Working Dilution: When preparing your experiment, dilute the stock solution into pre-warmed (37°C) cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q5: What could happen if Methenolone degrades in my experiment?
A5: Degradation of Methenolone will lead to a decrease in the concentration of the active compound over time. This can result in:
-
Underestimation of Potency: If the compound degrades, the effective concentration that the cells are exposed to will be lower than the initial concentration, potentially leading to an underestimation of its biological effect (e.g., higher IC50 values).
-
Poor Reproducibility: The rate of degradation can be influenced by minor variations in experimental conditions, leading to high variability between experiments.
-
Confounding Effects: Degradation products may have their own biological activities or could be cytotoxic, confounding the interpretation of your results.
Troubleshooting Guide
Problem: Loss of Compound Activity or Inconsistent Data
If you suspect that Methenolone is degrading during your experiment, it is essential to systematically troubleshoot the issue. The following workflow can help you identify the source of the problem.
Data Presentation
| Compound Form | Medium | Temperature | pH | Time (hours) | % Remaining (Illustrative) | Potential Degradation Pathway |
| Methenolone Acetate | DMEM + 10% FBS | 37°C | 7.4 | 24 | ~85% | Ester Hydrolysis, Cellular Metabolism |
| Methenolone Acetate | DMEM + 10% FBS | 37°C | 7.4 | 48 | ~70% | Ester Hydrolysis, Cellular Metabolism |
| Methenolone Acetate | DMEM (serum-free) | 37°C | 7.4 | 48 | ~80% | Ester Hydrolysis (slower w/o serum esterases) |
| Methenolone | DMEM + 10% FBS | 37°C | 7.4 | 48 | >95% | Cellular Metabolism |
| Methenolone Acetate | DMEM + 10% FBS | 4°C | 7.4 | 48 | >95% | Minimal Hydrolysis at low temperature |
| Methenolone Acetate | DMEM + 10% FBS | 37°C | 8.0 | 48 | ~60% | Base-catalyzed Ester Hydrolysis |
Experimental Protocols
Protocol: Assessing Methenolone Stability in Cell Culture Media
This protocol outlines a procedure to determine the stability of Methenolone in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
1. Materials:
-
Methenolone (or its ester form)
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, as used in your experiments
-
Sterile microcentrifuge tubes or a sterile 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) or Methanol (MeOH), cold (4°C)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of Methenolone in anhydrous DMSO.
-
Spike the Media: Pre-warm your cell culture medium to 37°C. Dilute the Methenolone stock solution into the medium to achieve the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot (e.g., 200 µL). This is your T=0 reference point. Process it immediately as described in step 6.
-
Incubation: Dispense the remaining spiked media into sterile tubes or wells (one for each future time point). Place these samples in a 37°C incubator under the same conditions as your experiments (e.g., 5% CO₂).
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove one tube/well from the incubator.
-
Quench and Process: To stop any degradation, add a 3-fold volume of cold ACN or MeOH to your sample (e.g., 600 µL of ACN for a 200 µL sample). This will precipitate proteins. Vortex the tube vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated material.
-
Analysis: Carefully transfer the clear supernatant to an HPLC vial. Analyze the concentration of the parent Methenolone compound using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of Methenolone remaining at each time point relative to the T=0 concentration: % Remaining = (Concentration at T=x / Concentration at T=0) * 100
Potential Degradation Pathways
The following diagram illustrates the most probable non-enzymatic degradation pathway for Methenolone esters in an aqueous cell culture environment.
References
Optimizing Methenolone dosage to minimize androgenic side effects
Technical Support Center: Methenolone Research
Disclaimer: This information is intended for research professionals and is for informational and experimental purposes only. Methenolone is a controlled substance in many jurisdictions. All experiments should be conducted in compliance with local laws and regulations and under appropriate institutional review board (IRB) or animal care and use committee (IACUC) protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism driving Methenolone's androgenic side effects?
Methenolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), exerts its effects primarily by binding to and activating the androgen receptor (AR).[1][2][3] This ligand-receptor complex then translocates to the cell nucleus, where it binds to Androgen Response Elements (AREs) on DNA, modulating the transcription of target genes.[4] This process, while responsible for the desired anabolic effects in muscle tissue, also mediates androgenic side effects in other tissues like skin and hair follicles.[5][6] Unlike testosterone, Methenolone does not convert to estrogen (a process called aromatization), which eliminates estrogenic side effects like gynecomastia.[1][3] Furthermore, its chemical structure makes it a poor substrate for the 5α-reductase enzyme, meaning its androgenicity is not significantly potentiated in tissues where this enzyme is prevalent.[7][8]
References
- 1. What is Metenolone Acetate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Metenolone enanthate? [synapse.patsnap.com]
- 3. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 4. Androgen Receptor Stimulation Assay - Creative Biolabs [creative-biolabs.com]
- 5. swolverine.com [swolverine.com]
- 6. 7+ Safe Primobolan & Test Cycle? Side Effects, More! [jitsi.cmu.edu.jm]
- 7. Methenolone (Primobolan) and its 3α-reduction | PeterBond.org [peterbond.org]
- 8. Metenolone - Wikipedia [en.wikipedia.org]
Stability testing of Methenolone in different solvent systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of Methenolone (B1676379) and its esters (Acetate and Enanthate) in various solvent systems.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of Methenolone.
Question: I am observing rapid degradation of my Methenolone standard in solution. What are the potential causes?
Answer: Rapid degradation of Methenolone can be attributed to several factors. The stability of steroids like Methenolone is influenced by the solvent system, temperature, pH, and exposure to light and oxygen.
-
Solvent Choice: Methenolone is practically insoluble in water but soluble in various organic solvents.[1] However, the choice of solvent can significantly impact its stability. Some organic solvents can contain impurities (e.g., peroxides in aged ethers) that can accelerate degradation. For analytical purposes, acetonitrile (B52724) and methanol (B129727) are common choices.[2]
-
Temperature: Elevated temperatures are known to accelerate the degradation of steroids.[3] For short-term storage, solutions should be kept at or below 4°C. For long-term storage, -20°C is recommended to minimize degradation.[3]
-
pH: The pH of the solution is a critical factor. Steroids can be susceptible to hydrolysis under acidic or alkaline conditions. It is crucial to monitor and control the pH of your solutions, especially in aqueous or mixed solvent systems.[3]
-
Light Exposure: Exposure to UV-Vis light can cause photolytic degradation of steroids.[4] It is recommended to store Methenolone solutions in light-resistant containers.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[3] Using deoxygenated solvents and minimizing headspace in vials can help mitigate this.
Question: My HPLC chromatogram shows multiple unexpected peaks after storing my Methenolone solution. How can I identify if these are degradation products?
Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm and identify these as degradation products, you can perform the following:
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3][4][5][6] This will help you to intentionally generate degradation products and compare their retention times with the unknown peaks in your sample.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system with a mass spectrometer (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the parent drug and the new peaks, you can propose structures for the degradation products. In-vivo metabolism studies of Methenolone have identified metabolites resulting from oxidation and reduction reactions, which could be similar to degradation products in vitro.[7]
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector with your HPLC to perform peak purity analysis. This can help determine if a single chromatographic peak consists of more than one compound.[8]
Question: I am having difficulty dissolving Methenolone Enanthate for my stability study. What solvents are recommended?
Answer: Methenolone Enanthate is described as being freely soluble in diethyl ether and toluene, and soluble in sesame oil.[1] For laboratory purposes, you can also consider solvents like methanol, ethanol, acetone, and chloroform, in which the acetate (B1210297) form is soluble.[1] When preparing solutions, it is advisable to start with a small amount of solvent and sonicate if necessary to aid dissolution.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for dissolving and storing Methenolone?
A1: The choice of solvent depends on the intended use (e.g., short-term storage, analytical standard, biological assay).
-
For short-term storage and general use: High-purity methanol, ethanol, or acetonitrile are good choices.
-
For analytical purposes (e.g., HPLC): Acetonitrile and methanol are commonly used as components of the mobile phase and as diluents for standards.[2]
-
For biological assays: Dimethyl sulfoxide (B87167) (DMSO) is often used. However, the concentration of DMSO should be kept low in the final assay conditions to avoid solvent-induced artifacts.[3]
Q2: How does temperature affect the stability of Methenolone?
A2: Temperature is a critical factor. Elevated temperatures will accelerate the rate of degradation.[3] It is recommended to store stock solutions and working solutions at low temperatures (4°C for short-term and -20°C for long-term) to minimize degradation.[3]
Q3: What are the expected degradation pathways for Methenolone in solution?
A3: While specific degradation pathways in various solvents are not extensively documented in the literature, based on the structure of Methenolone and general knowledge of steroid degradation, the following are likely:
-
Hydrolysis: The ester linkage in Methenolone Acetate and Enanthate is susceptible to hydrolysis under acidic or basic conditions, which would yield Methenolone and the corresponding carboxylic acid.
-
Oxidation: The keto and hydroxyl groups, as well as the allylic positions in the steroid ring, can be susceptible to oxidation.
-
Isomerization: Changes in pH or exposure to heat can potentially lead to isomerization.
Q4: How can I perform a forced degradation study for Methenolone?
A4: A forced degradation study involves subjecting a solution of Methenolone to various stress conditions to accelerate its degradation.[5][6][9] A general protocol is as follows:
-
Prepare a stock solution of Methenolone in a suitable solvent (e.g., methanol or acetonitrile).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).[3]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).[3]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.[3]
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).[3]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.[3]
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.[3]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Data Presentation
Table 1: Solubility of Methenolone Esters
| Compound | Solvent | Solubility |
| Methenolone Acetate | Acetone, 1,4-Dioxane, Chloroform | Freely Soluble[1] |
| Ethanol (95%), Methanol | Soluble[1] | |
| Diethyl Ether, Sesame Oil | Sparingly Soluble[1] | |
| Hexane, Petroleum Ether | Slightly Soluble[1] | |
| Water | Practically Insoluble[1] | |
| Methenolone Enanthate | Diethyl Ether, Toluene | Freely Soluble |
| Sesame Oil | Soluble | |
| Water | Practically Insoluble[1] |
Table 2: Representative Stability of Methenolone Acetate in Different Solvents under Various Conditions
| Solvent System | Temperature | Light Conditions | Expected Stability (Illustrative) | Notes |
| Acetonitrile | 25°C (Room Temp) | Dark | > 1 month | Good for short to medium-term storage. |
| Methanol | 25°C (Room Temp) | Dark | > 1 month | Similar to acetonitrile. |
| Ethanol | 25°C (Room Temp) | Dark | > 1 month | Good for general use. |
| DMSO | 25°C (Room Temp) | Dark | ~ 1 week | DMSO is hygroscopic; absorbed water can affect stability.[3] |
| Phosphate Buffer (pH 7.4) | 37°C | Dark | Hours to Days | Simulates physiological conditions; expect faster degradation compared to organic solvents.[3] |
| 0.1 M HCl | 60°C | Dark | Hours | Acid hydrolysis of the acetate ester is expected. |
| 0.1 M NaOH | 60°C | Dark | Minutes to Hours | Base-catalyzed hydrolysis is typically faster than acid hydrolysis. |
| Acetonitrile | 25°C | UV Light (254 nm) | Days | Potential for photolytic degradation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay of Methenolone
This protocol is based on a published method for the analysis of Methenolone Acetate.[2][8]
-
Chromatographic System:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Column Temperature: 25°C.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Methenolone Acetate reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample solution containing Methenolone in the desired solvent system.
-
Before injection, dilute an aliquot of the sample solution with the mobile phase to a concentration within the linear range of the method.
-
-
Procedure:
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage of Methenolone remaining in the sample by comparing its peak area to that of the standard.
-
Visualizations
Caption: Experimental workflow for the stability testing of Methenolone.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplements [pharmacia.pensoft.net]
- 9. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
Technical Support Center: Overcoming Methenolone Solubility Challenges for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively work with Methenolone in in vitro settings. Due to its hydrophobic nature, Methenolone and its esters (acetate and enanthate) present significant solubility challenges in aqueous-based cell culture media, which can impact the accuracy and reproducibility of experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility to help you navigate these challenges.
Solubility Data of Methenolone Esters
Understanding the solubility of Methenolone in common laboratory solvents is the first step in designing successful in vitro experiments. The following table summarizes the available quantitative solubility data for Methenolone acetate (B1210297) and Methenolone enanthate.
| Compound | Solvent | Solubility |
| Methenolone Acetate | Dimethyl Sulfoxide (DMSO) | ≥ 3.6 mg/mL[1][2][3] |
| Dimethyl Sulfoxide (DMSO) | 8.6 mg/mL[4] | |
| Methenolone Enanthate | Dimethyl Sulfoxide (DMSO) | 11 mg/mL[5] |
| Ethanol (B145695) | 25 mg/mL[5] | |
| Acetone | Freely Soluble[6] | |
| Chloroform | Freely Soluble[6] | |
| 1,4-Dioxane | Freely Soluble[6] | |
| Methanol | Soluble[6] | |
| Diethyl Ether | Sparingly Soluble[6] | |
| Sesame Oil | Sparingly Soluble[6] | |
| Hexane | Slightly Soluble[6] | |
| Petroleum Ether | Slightly Soluble[6] | |
| Water | Practically Insoluble[6] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when working with Methenolone in in vitro assays.
Q1: My Methenolone solution precipitated immediately after adding it to the cell culture medium. What happened and how can I prevent this?
A1: This is a common phenomenon known as "crashing out" or precipitation, which occurs when a compound dissolved in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[7]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of Methenolone in your assay. The concentration may be exceeding its aqueous solubility limit.
-
Optimize Dilution Technique:
-
Serial Dilution: Instead of adding the concentrated stock solution directly to your final volume of media, perform serial dilutions in pre-warmed (37°C) culture medium.[7]
-
Slow Addition & Mixing: Add the Methenolone stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.[8]
-
-
Control Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, ideally below 0.1% (v/v), and almost always below 0.5% (v/v), as higher concentrations can be cytotoxic and can also contribute to precipitation upon dilution.[7]
-
Pre-warm Media: Always use cell culture medium that has been pre-warmed to 37°C, as solubility generally increases with temperature.[9][10]
Q2: My Methenolone-containing media looked fine initially, but I observed a precipitate after incubation. What causes this delayed precipitation?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.
Troubleshooting Steps:
-
Compound Stability: Methenolone may degrade or metabolize over time in the culture environment, leading to less soluble byproducts. Consider the stability of Methenolone under your specific experimental conditions (e.g., duration, temperature, pH).
-
Media Component Interaction: Components in the cell culture medium, such as salts, proteins in fetal bovine serum (FBS), and pH changes due to cellular metabolism, can interact with Methenolone and reduce its solubility over time.[8][9]
-
Monitor pH: Regularly check the pH of your culture medium, especially in high-density cultures.
-
Serum Effects: Serum proteins can sometimes help solubilize hydrophobic compounds, but can also interact and cause precipitation. If you suspect serum interactions, you could try reducing the serum percentage or using a serum-free medium if your cells can tolerate it.
-
-
Temperature Fluctuations: Repeatedly moving plates between the incubator and the microscope can cause temperature changes that may lead to precipitation of less soluble compounds.[10] Minimize the time that cultures are outside the stable incubator environment.
Q3: Can I use something other than DMSO to dissolve Methenolone?
A3: Yes, other solvents can be used, but their compatibility with your specific cell line and assay must be validated.
-
Ethanol: Methenolone enanthate shows good solubility in ethanol (25 mg/mL).[5] However, ethanol can also be toxic to cells, and its final concentration should be kept to a minimum, typically below 0.1%.
-
Acetone and Chloroform: While Methenolone is freely soluble in these solvents, they are generally too toxic for direct use in cell culture.[6]
-
Solubility Enhancers: For particularly challenging situations, consider the use of solubility enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like steroids, increasing their aqueous solubility.[11][12][13][14] β-cyclodextrins have been shown to be effective for other steroidal drugs.
-
Serum Albumin (e.g., BSA): Bovine serum albumin can act as a carrier protein and help to keep hydrophobic compounds in solution.
-
Experimental Protocols
Below are detailed protocols for key in vitro assays relevant to Methenolone's mechanism of action. These protocols are adapted for working with a poorly soluble compound and should be optimized for your specific cell line and experimental conditions.
Protocol 1: Preparation of Methenolone Stock and Working Solutions
This protocol provides a step-by-step guide for preparing Methenolone solutions to minimize precipitation.
Materials:
-
Methenolone acetate or Methenolone enanthate powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, complete cell culture medium
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of Methenolone powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL). Refer to the solubility table for guidance.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect to ensure no particulates are present.
-
Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize "solvent shock," first create an intermediate dilution of your stock solution in the pre-warmed medium. For example, dilute your 10 mg/mL stock 1:100 in medium to get a 100 µg/mL intermediate solution.
-
-
Prepare Final Working Solutions:
-
Perform serial dilutions from your intermediate or stock solution into pre-warmed complete cell culture medium to achieve your desired final concentrations.
-
Add the Methenolone solution dropwise while gently swirling the medium.
-
Ensure the final solvent concentration remains below the cytotoxic level for your cells (ideally ≤ 0.1%). Remember to include a vehicle control (medium with the same final solvent concentration) in your experiments.
-
Protocol 2: Androgen Receptor (AR) Competitive Binding Assay
This assay measures the ability of Methenolone to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., cytosol from prostate tissue, or recombinant human AR)
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone, [³H]-DHT)
-
Unlabeled Methenolone
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Multi-well plates (e.g., 96-well)
-
Filtration apparatus with glass fiber filters
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of unlabeled Methenolone in the assay buffer.
-
Prepare a solution of radiolabeled androgen at a concentration near its Kd for the AR.
-
Prepare the AR-containing cytosol or recombinant protein in the assay buffer.
-
-
Incubation:
-
In a multi-well plate, combine the AR preparation, a fixed concentration of radiolabeled androgen, and varying concentrations of unlabeled Methenolone or vehicle control.
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the free radioligand will pass through.
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled androgen against the concentration of unlabeled Methenolone.
-
Calculate the IC₅₀ value, which is the concentration of Methenolone that inhibits 50% of the specific binding of the radiolabeled androgen.
-
Protocol 3: In Vitro Protein Synthesis Assay (Puromycin-Based Method)
This assay measures the rate of new protein synthesis in cultured cells, such as C2C12 myotubes, following treatment with Methenolone.[15][16][17]
Materials:
-
Differentiated myotubes (e.g., C2C12 cells) in culture plates
-
Methenolone working solutions
-
Puromycin (B1679871) solution (e.g., 1 µM)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-puromycin antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Treat differentiated myotubes with various concentrations of Methenolone or vehicle control for the desired duration (e.g., 24 hours).
-
-
Puromycin Labeling:
-
30 minutes prior to the end of the experiment, add puromycin to each well to a final concentration of 1 µM. Puromycin is a structural analog of tyrosyl-tRNA and is incorporated into nascent polypeptide chains, effectively terminating translation.[15]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the anti-puromycin antibody to detect puromycin-labeled proteins.
-
Probe the membrane with a loading control antibody to ensure equal protein loading.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for puromycin and the loading control.
-
Normalize the puromycin signal to the loading control signal to determine the relative rate of protein synthesis.
-
Visualizations
Signaling Pathway of Methenolone's Anabolic Action
Caption: Methenolone's mechanism of anabolic action.
Experimental Workflow for Troubleshooting Methenolone Solubility
Caption: Workflow for preparing and troubleshooting Methenolone solutions.
Logical Relationship for Selecting a Solubilization Strategy
Caption: Decision tree for selecting a Methenolone solubilization strategy.
References
- 1. Methenolone acetate CAS#: 434-05-9 [m.chemicalbook.com]
- 2. 434-05-9 CAS MSDS (Methenolone acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Methenolone acetate | 434-05-9 [chemicalbook.com]
- 4. abmole.com [abmole.com]
- 5. Methenolone enanthate CAS#: 303-42-4 [m.chemicalbook.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GSI Treatment Preserves Protein Synthesis in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enrichment of Newly Synthesized Proteins following treatment of C2C12 Myotubes with Endotoxin and Interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Minimizing cross-reactivity in Methenolone immunoassays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize cross-reactivity and address common issues encountered during Methenolone immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in a Methenolone immunoassay?
A1: Cross-reactivity is a common issue in immunoassays where the antibody, intended to bind specifically to Methenolone, also binds to other structurally similar molecules present in the sample.[1][2] This binding of non-target molecules can lead to inaccurate quantification and falsely elevated results. The degree of cross-reactivity depends on the structural similarity between Methenolone and the interfering compound.[2][3]
Q2: Why is Methenolone particularly susceptible to cross-reactivity?
A2: Methenolone is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone.[4] Its core steran nucleus is shared by many other endogenous and synthetic steroids.[5][6] Modifications to this core structure, such as the addition of methyl or hydroxyl groups, create different steroids. Antibodies raised against Methenolone may recognize the core structure or epitopes shared by these related steroids, leading to cross-reactivity.
Q3: Which types of compounds are known to cross-react with Methenolone immunoassays?
A3: Compounds with a high degree of structural similarity to Methenolone are the most likely to cross-react.[2][3] This includes other anabolic steroids (e.g., methyltestosterone, boldenone), endogenous hormones and their metabolites.[3] It is crucial to consult the assay manufacturer's data sheet for a list of known cross-reactants.
Q4: What are "matrix effects" and how do they differ from cross-reactivity?
A4: Matrix effects refer to the interference caused by the overall composition of the sample matrix (e.g., serum, plasma, urine) on the antibody-antigen binding interaction.[7][8] Unlike cross-reactivity, which is due to specific molecular structures, matrix effects are caused by bulk properties like proteins, lipids, salts, or pH that can non-specifically inhibit or enhance the assay signal.[8][9] This can lead to inaccurate results, often seen as lower-than-expected readings.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Background Signal or Falsely Elevated Results
High background can obscure the specific signal, leading to reduced assay sensitivity and inaccurate results.[10]
| Potential Cause | Recommended Solution |
| Cross-reactivity with other steroids or metabolites in the sample.[3][10] | 1. Sample Purification: Implement a sample clean-up step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before the assay.[7][11][12] 2. Confirm with a Specific Method: For critical results, use a highly specific confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][13] |
| Inadequate Plate Blocking: Unoccupied sites on the microplate well surface can bind antibodies non-specifically.[14][15] | 1. Optimize Blocking Buffer: Test different blocking agents (e.g., BSA, casein) and concentrations.[15] 2. Increase Incubation Time: Extend the blocking incubation period to ensure complete saturation of non-specific sites.[15] |
| Antibody Concentration Too High: Excessive primary or secondary antibody concentrations increase non-specific binding.[15] | Perform a Titration: Determine the optimal antibody concentration that provides the best signal-to-noise ratio.[15] |
| Insufficient Washing: Failure to remove unbound reagents leads to a high background signal.[10][15] | 1. Increase Wash Cycles: Perform 3-5 wash cycles. 2. Increase Wash Volume: Use sufficient volume (e.g., 300-400 µL) to cover the well surface. 3. Add a Soak Step: Include a brief soak (e.g., 30 seconds) during each wash to improve removal of unbound reagents.[15] |
| Matrix Effects: Components in the biological sample interfere with the assay.[8] | 1. Sample Dilution: Dilute the sample with assay buffer to reduce the concentration of interfering substances.[8][16] 2. Matrix-Matched Standards: Prepare your standard curve in a matrix similar to your samples (e.g., steroid-free serum).[7] |
Issue 2: Inconsistent or Non-Reproducible Results
Poor reproducibility can undermine the validity of your findings.
| Potential Cause | Recommended Solution |
| Pipetting Inconsistency: Inaccurate or variable pipetting introduces errors.[7] | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Consistent Technique: Use proper, consistent pipetting technique (e.g., pre-wetting tips). 3. Use a Repeater Pipette: For adding common reagents, a repeater pipette can improve consistency.[7] |
| Edge Effects: Wells at the edge of the plate show different results due to temperature gradients or evaporation.[10] | 1. Equilibrate Plate: Allow the plate to reach room temperature before adding reagents. 2. Seal Plate: Use a plate sealer during incubations to prevent evaporation.[10] |
| Improper Reagent Handling: Incorrect dilutions or degraded reagents.[7] | 1. Verify Calculations: Double-check all dilution calculations. 2. Check Storage: Ensure reagents are stored at recommended temperatures and are within their expiration date.[7] 3. Prepare Fresh: Make fresh reagent dilutions for each assay.[7][10] |
Quantitative Data: Cross-Reactivity of Structurally Similar Steroids
The following table summarizes typical cross-reactivity data for compounds often tested in steroid immunoassays. Note that these values can vary significantly between different antibody lots and assay manufacturers. Always refer to the kit-specific data sheet.
| Compound | Structural Similarity to Methenolone | Typical Cross-Reactivity (%) |
| Methenolone | - | 100 |
| Methyltestosterone | High | 5 - 15% |
| Boldenone | High | 5 - 10% |
| Testosterone | Moderate | < 5% |
| Dihydrotestosterone (DHT) | Moderate | < 2% |
| Progesterone | Low | < 0.1% |
| Cortisol | Low | < 0.1% |
| Estradiol | Low | < 0.1% |
| (Data is illustrative; actual values are assay-dependent)[3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Serum/Plasma Samples
This protocol provides a general method for cleaning up serum or plasma samples to reduce both matrix effects and interference from cross-reactive steroids.[12][17]
Materials:
-
C18 SPE Cartridges (e.g., 1 mL)
-
SPE Vacuum Manifold
-
Methanol (ACS Grade)
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Nitrogen gas stream or centrifugal vacuum evaporator (e.g., SpeedVac)
-
Assay Buffer
Methodology:
-
Condition Cartridge: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water through the column. Do not allow the column to dry out.[17]
-
Load Sample: Load up to 1 mL of your serum or plasma sample onto the conditioned cartridge. A slow flow rate (e.g., 0.1 mL/min) is recommended.[17]
-
Wash Cartridge: Wash the cartridge to remove polar, interfering compounds.
-
Dry Cartridge: Dry the SPE cartridge thoroughly under vacuum for approximately 2-5 minutes to remove all residual wash solvents.[17]
-
Elute Methenolone: Elute the target analyte and other steroids with 1 mL of ethyl acetate into a clean collection tube. Use a slow flow rate (e.g., 0.1 mL/min).[17]
-
Evaporate Solvent: Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[18]
-
Reconstitute Sample: Reconstitute the dried extract in a known volume of assay buffer (e.g., 250-500 µL). Vortex vigorously and allow it to sit for 5 minutes to ensure the steroid is fully dissolved.[18] The sample is now ready for analysis in the immunoassay.
Visualizations
Diagram 1: Competitive Immunoassay Principle
Caption: Competitive binding between sample Methenolone, labeled tracer, and a cross-reactant.
Diagram 2: Troubleshooting Workflow for High Cross-Reactivity
Caption: Logical workflow for diagnosing and resolving immunoassay cross-reactivity issues.
References
- 1. longdom.org [longdom.org]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methenolone | C20H30O2 | CID 3037705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stressmarq.com [stressmarq.com]
Technical Support Center: Refining Purification Techniques for Synthesized Methenolone Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of Methenolone derivatives. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of Methenolone derivatives.
| Symptom | Possible Cause | Recommended Solution |
| Recrystallization Issues | ||
| Oily precipitate forms instead of crystals. | The cooling process was too rapid, or significant impurities are present. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. If an oil persists, consider a preliminary purification step like a solvent wash or flash chromatography to remove impurities that inhibit crystallization.[1] |
| Low or no crystal formation. | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A mixture of a polar and a non-polar solvent (e.g., methanol (B129727)/water, acetone/hexane) is a good starting point.[1] |
| A significant amount of product remains in the mother liquor. | Too much solvent was used for the recrystallization. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] |
| Chromatography Issues | ||
| Co-elution of an impurity with the main product peak. | The polarity of the eluting solvent system is not optimal for separating the impurity. | Adjust the solvent system. If the impurity is more polar, decrease the polarity of the eluent. If it is less polar, a slight increase in polarity may be necessary. Consider using a different solvent system altogether.[1] |
| The product elutes too quickly (with the solvent front). | The eluting solvent is too polar. | Start with a less polar solvent system. It is advisable to perform Thin-Layer Chromatography (TLC) analysis with various solvent systems beforehand to determine the optimal polarity for good separation.[1] |
| Tailing of the main product peak. | The column may be overloaded, or the compound is interacting strongly with the stationary phase. | Reduce the amount of crude material loaded onto the column. If using silica (B1680970) gel, which is acidic, acid-sensitive impurities or the product itself might tail. Consider deactivating the silica gel by adding a small amount of triethylamine (B128534) to the eluent.[1] |
| General Purity Issues | ||
| Purified product appears as an oil, not a crystalline solid. | Methenolone enanthate has a relatively low melting point and may exist as a thick oil at room temperature even at high purity. | Try cooling the sample in an ice bath or refrigerator to induce crystallization. If it remains an oil, it could indicate the presence of residual solvent or impurities depressing the melting point, warranting further purification by chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for monitoring the purity of my Methenolone derivative during purification?
A1: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection, typically around 240 nm.[1] For rapid, qualitative assessment of fraction purity during column chromatography, Thin-Layer Chromatography (TLC) is also a valuable tool.[1]
Q2: What is the recommended starting point for the purification of crude Methenolone enanthate?
A2: A multi-step approach is generally recommended. Begin with a simple recrystallization to remove the bulk of impurities. For higher purity, follow up with flash column chromatography. For very high purity applications, such as preparing analytical standards, preparative HPLC is the most effective method.[1]
Q3: What are the common impurities found in synthesized Methenolone enanthate?
A3: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Hydrolysis of the ester linkage can yield Methenolone and enanthic acid, a process that can be accelerated by acidic or basic conditions. Oxidation of the steroid core can also occur with exposure to air and light.[1]
Q4: What safety precautions should be taken when handling Methenolone derivatives and the solvents used for purification?
A4: Methenolone derivatives are potent synthetic anabolic steroids and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood. The solvents used for purification, such as methanol, hexane (B92381), and ethyl acetate (B1210297), are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent before use and follow all recommended safety procedures.[1]
Data Presentation
The following table provides a comparison of common purification techniques for Methenolone enanthate, outlining the typical purity achieved, expected recovery, scale, advantages, and disadvantages of each method.
Table 1: Comparison of Purification Techniques for Methenolone Enanthate
| Purification Method | Typical Purity Achieved | Typical Recovery | Scale | Advantages | Disadvantages |
| Recrystallization | 85-95% | 70-90% | Grams to Kilograms | Simple, inexpensive, good for initial bulk purification. | May not remove closely related impurities; potential for significant product loss in the mother liquor.[1] |
| Flash Column Chromatography | 95-98% | 60-85% | Milligrams to Grams | Good separation of most impurities; relatively fast. | Requires more solvent; potential for product loss on the column.[1] |
| Preparative HPLC | >99% | 50-80% | Milligrams to Grams | Excellent separation of very similar compounds; high purity is achievable. | Expensive, time-consuming, and requires specialized equipment.[1] |
Experimental Protocols
Protocol 1: Recrystallization of Methenolone Enanthate
Objective: To remove bulk impurities from crude Methenolone enanthate.
Materials:
-
Crude Methenolone Enanthate
-
Methanol (ACS grade)
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude Methenolone enanthate in an Erlenmeyer flask with a magnetic stir bar.
-
For every 1 gram of crude material, add 5-10 mL of methanol.
-
Gently heat the mixture with stirring until the solid completely dissolves. Avoid excessive boiling.
-
Once dissolved, slowly add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.
-
Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.[1]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol/water (1:1 v/v) solution.
-
Dry the purified crystals under vacuum to a constant weight.[1]
Protocol 2: Purification by Flash Column Chromatography
Objective: To achieve higher purity of Methenolone enanthate by removing closely related impurities.
Materials:
-
Recrystallized Methenolone Enanthate
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source with a flow controller
-
Fraction collector or test tubes
-
TLC plates, developing chamber, and UV lamp
Methodology:
-
Solvent System Selection: Using TLC, determine a solvent system that provides the Methenolone enanthate with an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into the column and allow it to pack under gravity. Apply gentle pressure with air or nitrogen to obtain a well-packed, stable bed.
-
Sample Loading: Dissolve the recrystallized Methenolone enanthate in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed.[1]
-
Elution: Begin elution with the chosen solvent system, applying pressure to achieve a steady flow rate. Collect fractions and monitor their composition by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methenolone enanthate.[1]
Visualizations
Caption: A typical experimental workflow for the purification of Methenolone derivatives.
References
Technical Support Center: Methenolone-Induced Endogenous Testosterone Suppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methenolone-induced suppression of endogenous testosterone (B1683101). The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism through which methenolone (B1676379) suppresses endogenous testosterone production?
A1: Methenolone, like other anabolic-androgenic steroids (AAS), suppresses endogenous testosterone production primarily through negative feedback on the Hypothalamic-Pituitary-Gonadal (HPG) axis. By acting as an exogenous androgen, methenolone signals the hypothalamus to reduce the secretion of Gonadotropin-Releasing Hormone (GnRH). This, in turn, leads to decreased production and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. Since LH is the primary signal for the Leydig cells in the testes to produce testosterone, its suppression results in reduced endogenous testosterone synthesis.
Q2: How significant is the suppression of gonadotropins and testosterone with methenolone use?
A2: The degree of suppression is dose-dependent. While specific quantitative data for methenolone is limited in publicly available research, studies on other anabolic steroids can provide insight. For instance, administration of the anabolic steroid metandienon has been shown to cause a significant decrease in plasma levels of testosterone, LH, and FSH. In one study, mean plasma testosterone levels fell by 69%, while LH and FSH levels both decreased by approximately 50%. It is important to note that these values are from a study on a different AAS and should be considered as a general reference for the potential suppressive effects of compounds in this class.
Q3: What are the observable signs of testosterone suppression in animal models?
A3: In animal models, such as rats, methenolone administration has been associated with a decrease in testicular weight. Other general signs of hypogonadism that may be observed following AAS use include testicular atrophy and impaired spermatogenesis.
Q4: Is the suppression of the HPG axis induced by methenolone reversible?
A4: Yes, the suppression of the HPG axis is generally considered reversible upon cessation of the drug. However, the time to recovery can vary significantly depending on the dosage and duration of methenolone administration. Complete recovery of gonadotropin and testosterone levels can take several weeks to months.
Q5: What are the common therapeutic agents used to restore endogenous testosterone production after methenolone-induced suppression?
A5: Post-Cycle Therapy (PCT) protocols are often employed to help restore the HPG axis. The most common agents used are:
-
Selective Estrogen Receptor Modulators (SERMs): Such as Clomiphene Citrate and Tamoxifen Citrate. These drugs block estrogen receptors in the hypothalamus and pituitary, which reduces the negative feedback of estrogen and stimulates the release of LH and FSH.
-
Human Chorionic Gonadotropin (hCG): hCG mimics the action of LH and directly stimulates the Leydig cells in the testes to produce testosterone. It is often used to maintain testicular function and size during and after a cycle of AAS.
Troubleshooting Guides
Issue 1: Inconsistent or delayed recovery of testosterone levels post-methenolone administration in an experimental cohort.
-
Possible Cause 1: Inadequate washout period.
-
Troubleshooting Step: Ensure a sufficient washout period is allowed after the final methenolone administration for the drug to clear from the system. The half-life of the specific methenolone ester used (acetate or enanthate) should be considered when determining the washout period.
-
-
Possible Cause 2: Individual variability in HPG axis recovery.
-
Troubleshooting Step: Acknowledge that there can be significant individual variation in the rate of HPG axis recovery. Monitor hormone levels for an extended period to capture the full recovery timeline for each subject. Consider stratifying the analysis based on the rate of recovery.
-
-
Possible Cause 3: Suboptimal PCT protocol.
-
Troubleshooting Step: Review the dosage and timing of the PCT agents. For SERMs like clomiphene citrate, ensure the dosage is adequate to stimulate gonadotropin release. If using hCG, verify the dosage and administration frequency are appropriate for stimulating testicular steroidogenesis without causing Leydig cell desensitization. A combination of hCG and a SERM may be more effective than a single agent.
-
Issue 2: Lack of testicular response to hCG administration.
-
Possible Cause 1: Leydig cell desensitization.
-
Troubleshooting Step: Prolonged or high-dose hCG administration can lead to desensitization of the LH receptors on Leydig cells. Consider reducing the hCG dose or frequency of administration.
-
-
Possible Cause 2: Direct testicular toxicity of methenolone.
-
Troubleshooting Step: While less common with methenolone compared to other AAS, direct testicular toxicity is a possibility. Evaluate testicular histology for any signs of damage to the Leydig cells. In-vitro studies on isolated Leydig cells can help determine if methenolone has a direct inhibitory effect on steroidogenesis.
-
Issue 3: Discrepancies in hormone level measurements.
-
Possible Cause 1: Improper sample collection and handling.
-
Troubleshooting Step: Ensure that blood samples are collected at a consistent time of day, as testosterone levels can have a diurnal rhythm. Serum or plasma should be separated promptly and stored at the appropriate temperature (-20°C or lower) to prevent hormone degradation. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Assay variability.
-
Troubleshooting Step: Use validated and reliable assay methods for hormone quantification, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). Run quality controls and standards with each assay to ensure accuracy and precision. Be aware of potential cross-reactivity with other steroids in the assay.
-
Data Presentation
Table 1: Representative Hormonal Changes Following Anabolic Steroid Administration (Metandienon Study)
| Hormone | Pre-Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) | Percentage Change |
| Testosterone | 29.4 ± 11.6 nmol/l | 9.1 ± 7.5 nmol/l | -69% |
| LH | Varies (baseline) | Decreased | ~ -50% |
| FSH | Varies (baseline) | Decreased | ~ -50% |
Disclaimer: The data presented in this table is from a study on the anabolic steroid metandienon and is intended to be representative of the potential effects of AAS on hormone levels. Specific quantitative effects of methenolone may vary.
Table 2: Example Post-Cycle Therapy (PCT) Protocols for AAS-Induced Hypogonadism
| Agent | Dosage | Duration | Notes |
| Clomiphene Citrate | 25-50 mg/day | 4-6 weeks | Start after the anabolic steroid has cleared from the system. |
| Tamoxifen Citrate | 10-20 mg/day | 4-6 weeks | An alternative SERM to clomiphene citrate. |
| hCG | 500-1000 IU every other day | 2-3 weeks | Often used at the end of a steroid cycle before starting SERMs. |
| Combination Therapy | hCG followed by a SERM | Varies | A common approach to first restore testicular function and then restart the HPG axis. |
Note: These are example protocols and the optimal regimen may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Quantification of Serum Testosterone, LH, and FSH in a Rodent Model
-
Sample Collection:
-
Collect blood samples from rodents via an appropriate method (e.g., tail vein, cardiac puncture) at designated time points (baseline, during methenolone treatment, and post-treatment).
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum and store at -80°C until analysis.
-
-
Hormone Analysis:
-
Testosterone: Quantify serum testosterone levels using a commercially available rodent testosterone ELISA kit or a radioimmunoassay (RIA) protocol. Follow the manufacturer's instructions for the ELISA kit, including the preparation of standards and samples. For RIA, utilize a validated protocol for testosterone extraction and quantification.
-
LH and FSH: Measure serum LH and FSH levels using commercially available rodent LH and FSH ELISA kits. Ensure the kits are validated for the specific species being studied.
-
Protocol 2: In Vitro Assessment of Methenolone's Effect on Leydig Cell Steroidogenesis
-
Leydig Cell Isolation:
-
Isolate Leydig cells from the testes of adult rodents using enzymatic digestion (e.g., collagenase).
-
Purify the Leydig cells using a Percoll gradient.
-
-
Cell Culture and Treatment:
-
Culture the purified Leydig cells in an appropriate medium (e.g., DMEM/F-12) supplemented with serum.
-
Treat the cells with varying concentrations of methenolone for a specified duration (e.g., 24-48 hours). Include a vehicle control group.
-
-
Steroidogenesis Assay:
-
After the treatment period, stimulate the cells with a known concentration of hCG or LH to induce testosterone production.
-
Collect the culture medium and measure the concentration of testosterone using an ELISA or RIA as described in Protocol
-
Technical Support Center: Methenolone Interference in Hormonal Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Methenolone in hormonal assays.
Frequently Asked Questions (FAQs)
Q1: What is Methenolone and why might it interfere with hormonal assays?
A1: Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] It is available as Methenolone Acetate (B1210297) for oral use and Methenolone Enanthate for intramuscular injection.[1][3] Due to its structural similarity to endogenous steroid hormones like testosterone (B1683101), Methenolone and its metabolites can cross-react with antibodies used in immunoassays, leading to inaccurate measurements.[4][5] This interference is most common in competitive immunoassays, which are frequently used for measuring small molecules like steroid hormones.[3][6]
Q2: Which hormonal assays are most likely to be affected by Methenolone interference?
A2: Immunoassays for testosterone are at the highest risk of interference from Methenolone due to their close structural resemblance.[4][5] While less likely, cross-reactivity in other steroid hormone assays, such as those for cortisol or progesterone, cannot be entirely ruled out, especially at high concentrations of Methenolone or its metabolites.[4] The degree of interference is highly dependent on the specificity of the antibody used in the particular assay kit.[7]
Q3: What are the metabolites of Methenolone, and can they also cause interference?
A3: Methenolone is metabolized in the body into various compounds. The primary metabolite of Methenolone acetate is 3α-hydroxy-1-methylen-5α-androstan-17-one.[8] Other identified metabolites result from the oxidation of the 17-hydroxyl group and reduction of the A-ring, with potential hydroxylation at other positions.[8] These metabolites are also structurally similar to endogenous steroids and therefore have the potential to cross-react in immunoassays.
Q4: How can I determine if Methenolone is interfering with my assay?
A4: If you suspect interference, the first step is to review the assay's package insert for any listed cross-reactivity with Methenolone or other anabolic steroids. If this information is not available, you can perform a cross-reactivity study in your laboratory. This involves spiking known concentrations of Methenolone into a steroid-free matrix and measuring the response in your assay. A detailed protocol for this procedure is provided in the Troubleshooting Guide section.
Q5: What are the primary strategies to mitigate Methenolone interference?
A5: The main strategies to overcome interference from Methenolone include:
-
Sample Preparation: Employing extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove Methenolone and its metabolites from the sample before analysis.[4][9]
-
Alternative Analytical Methods: Utilizing more specific analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can chromatographically separate Methenolone from the target hormone, providing more accurate quantification.[10][11]
Troubleshooting Guides
Guide 1: Investigating and Quantifying Methenolone Cross-Reactivity
If you suspect Methenolone is causing inaccurate results in your hormonal immunoassay, this guide provides a step-by-step protocol to determine the percentage of cross-reactivity.
Objective: To quantify the cross-reactivity of Methenolone in a specific hormonal immunoassay.
Experimental Protocol: Cross-Reactivity Determination
-
Materials:
-
Hormonal immunoassay kit (e.g., for testosterone)
-
Methenolone standard of known purity
-
Steroid-free serum or the assay buffer provided with the kit
-
Standard laboratory equipment (pipettes, tubes, microplate reader, etc.)
-
-
Procedure:
-
Prepare a Methenolone Stock Solution: Accurately prepare a high-concentration stock solution of Methenolone in an appropriate solvent (e.g., ethanol (B145695) or methanol).
-
Prepare Methenolone Spiking Solutions: Create a series of dilutions of the Methenolone stock solution in the steroid-free serum or assay buffer to cover a range of concentrations.
-
Prepare a Standard Curve for the Target Analyte: Following the immunoassay kit's instructions, prepare a standard curve for the target hormone (e.g., testosterone) using the provided standards.
-
Run the Assay:
-
Assay the target hormone standard curve in duplicate.
-
Assay the Methenolone spiking solutions in duplicate.
-
Include a blank control (steroid-free serum or assay buffer only).
-
-
Data Analysis:
-
Plot the standard curve for the target hormone (concentration vs. signal).
-
Determine the concentration of the target hormone that yields a 50% reduction in the maximum signal (IC50).
-
For each Methenolone concentration, determine the apparent concentration of the target hormone from the standard curve.
-
Plot the apparent hormone concentration versus the Methenolone concentration and determine the concentration of Methenolone that gives a 50% reduction in the maximum signal.
-
-
Calculate Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of Target Hormone / IC50 of Methenolone) x 100
-
Data Presentation: Interpreting Cross-Reactivity Results
| % Cross-Reactivity | Level of Interference | Recommended Action |
| > 10% | High | Significant interference is likely. Mitigation strategies are essential. |
| 1% - 10% | Moderate | Potential for clinically significant interference, especially at high Methenolone concentrations. |
| < 1% | Low | Interference is unlikely to be significant for most applications. |
Note: This table provides general guidance. The clinical significance of any level of cross-reactivity depends on the specific assay and the expected concentrations of Methenolone and the target hormone.
Guide 2: Sample Preparation to Mitigate Methenolone Interference
This guide provides detailed protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) to remove Methenolone from serum samples prior to hormonal analysis.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Objective: To remove Methenolone and other interfering substances from serum using a C18 SPE cartridge.
-
Materials:
-
C18 SPE cartridges
-
Vacuum manifold
-
Methanol (B129727), water, hexane (B92381), ethyl acetate (all HPLC grade)
-
Nitrogen evaporator
-
Assay buffer
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not allow the cartridge to dry.[4]
-
Sample Loading: Dilute 500 µL of serum with 500 µL of water and load the diluted sample onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash with 5 mL of 40% methanol in water.
-
Wash with 2 mL of hexane to remove non-polar lipids.[12]
-
-
Elution: Elute the steroids with 3 mL of ethyl acetate into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in a known volume of the immunoassay's assay buffer.[13]
-
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
Objective: To extract steroids from serum, leaving interfering substances behind.
-
Materials:
-
Diethyl ether or a mixture of hexane and ethyl acetate
-
Centrifuge
-
Nitrogen evaporator
-
Assay buffer
-
-
Procedure:
-
Solvent Addition: To 1 mL of serum, add 5 mL of diethyl ether.[4]
-
Extraction: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube. For maximum recovery, this step can be repeated, and the organic fractions pooled.[4]
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the appropriate assay buffer.[14]
-
Visualizations
References
- 1. What is the mechanism of Metenolone enanthate? [synapse.patsnap.com]
- 2. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 3. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 4. arborassays.com [arborassays.com]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. mdpi.com [mdpi.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. zellx.de [zellx.de]
- 10. brasilapoio.com.br [brasilapoio.com.br]
- 11. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Injection Vehicles for Methenolone Enanthate
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing injection vehicles for Methenolone enanthate. The following troubleshooting guides and FAQs address common challenges encountered during the formulation of parenteral drug products.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a vehicle for Methenolone enanthate?
When formulating an injectable solution of Methenolone enanthate, a non-polar compound, the primary goal is to create a stable, biocompatible, and effective delivery system. Key factors to consider include:
-
Solubility: The vehicle must be capable of dissolving the desired concentration of Methenolone enanthate without precipitation.
-
Viscosity: The viscosity of the final solution should be low enough for easy administration with a standard gauge needle.
-
Stability: The formulation should protect the active pharmaceutical ingredient (API) from degradation and maintain its physical integrity over time.
-
Biocompatibility: The vehicle and its components must be non-toxic and minimize tissue irritation at the injection site.
Q2: Which carrier oils are most commonly used for intramuscular injections of steroids like Methenolone enanthate?
Fixed oils are the most common choice for parenteral administration of lipophilic drugs. Commonly used oils include:
-
Sesame Oil
-
Cottonseed Oil
-
Castor Oil
-
Grapeseed Oil
-
Ethyl Oleate
The choice of oil can impact the drug's release rate and the viscosity of the final product.
Q3: What is the role of co-solvents in Methenolone enanthate formulations?
Co-solvents, such as benzyl (B1604629) alcohol and benzyl benzoate, are often included to enhance the solubility of the API in the carrier oil.
-
Benzyl Alcohol: Typically used at concentrations of 0.9% to 2% as an antimicrobial preservative and co-solvent.
-
Benzyl Benzoate: A common co-solvent that can significantly increase the solubility of steroids in oil, allowing for higher concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Crystallization of API post-injection | The concentration of Methenolone enanthate exceeds its solubility in the vehicle at physiological temperatures. | 1. Decrease the concentration of the API.2. Increase the proportion of co-solvents (e.g., benzyl benzoate) to improve solubility.3. Consider a different carrier oil with higher solubilizing capacity. |
| High Viscosity of the Formulation | The choice of carrier oil (e.g., castor oil) or a high concentration of the API can lead to high viscosity. | 1. Select a less viscous carrier oil, such as grapeseed oil or ethyl oleate.2. Gently warm the vial before administration to temporarily reduce viscosity.3. Optimize the ratio of co-solvents to carrier oil. |
| Pain at the Injection Site | This can be caused by the chemical properties of the excipients (e.g., high concentration of benzyl alcohol), the pH of the formulation, or crystal formation. | 1. Reduce the concentration of benzyl alcohol to the minimum effective level for preservation.2. Ensure the API is fully dissolved and the solution is free of particulates.3. Evaluate the biocompatibility of the chosen carrier oil and co-solvents. |
| Cloudy or Precipitated Solution | The API has precipitated out of the solution due to low temperature, improper formulation, or degradation. | 1. Gently warm the vial and agitate to see if the precipitate redissolves.2. If precipitation persists, the formulation is not stable and requires re-evaluation of the vehicle composition.3. Verify the storage conditions are appropriate for the formulation. |
Experimental Protocols
Protocol 1: Solubility Assessment of Methenolone Enanthate in Various Vehicles
Objective: To determine the saturation solubility of Methenolone enanthate in different carrier oils and co-solvent systems.
Methodology:
-
Prepare a series of vials for each carrier oil (e.g., sesame oil, cottonseed oil, grapeseed oil).
-
To each vial, add a fixed volume of the selected oil.
-
Add excess Methenolone enanthate powder to each vial to create a saturated solution.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully extract an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol).
-
Analyze the concentration of Methenolone enanthate in the diluted sample using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Viscosity Measurement of Optimized Formulations
Objective: To measure the viscosity of the prepared Methenolone enanthate formulations.
Methodology:
-
Prepare the final formulations with the desired concentration of Methenolone enanthate dissolved in the chosen vehicle system.
-
Use a viscometer (e.g., a cone and plate or rotational viscometer) to measure the viscosity of each formulation.
-
Conduct measurements at a controlled temperature (e.g., 20°C) to ensure consistency.
-
Record the viscosity in centipoise (cP). A lower viscosity is generally preferred for ease of injection.
Data Presentation
Table 1: Solubility of Methenolone Enanthate in Different Carrier Oils
| Carrier Oil | Solubility (mg/mL) at 25°C |
| Grapeseed Oil | Hypothetical Value: 55 |
| Cottonseed Oil | Hypothetical Value: 48 |
| Sesame Oil | Hypothetical Value: 45 |
| Castor Oil | Hypothetical Value: 30 |
Note: The values presented are for illustrative purposes and should be determined experimentally.
Table 2: Effect of Benzyl Benzoate on Methenolone Enanthate Solubility in Grapeseed Oil
| Grapeseed Oil : Benzyl Benzoate Ratio | Solubility (mg/mL) at 25°C |
| 100 : 0 | Hypothetical Value: 55 |
| 80 : 20 | Hypothetical Value: 150 |
| 60 : 40 | Hypothetical Value: 250 |
Note: The values presented are for illustrative purposes and should be determined experimentally.
Visualizations
Caption: Experimental workflow for optimizing Methenolone enanthate injection vehicles.
Caption: Logical diagram for troubleshooting common formulation issues.
Technical Support Center: Optimizing Methenolone Studies in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for reducing variability in animal studies involving Methenolone. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues and provide detailed protocols to enhance experimental reproducibility and data reliability.
Troubleshooting Guides
This section addresses specific problems that researchers may encounter during their experiments with Methenolone, offering potential causes and actionable solutions.
Issue 1: High Variability in Animal Body Weight and Muscle Mass Measurements
-
Question: We are observing significant variability in body weight gain and muscle mass among animals in the same treatment group. What could be the cause, and how can we mitigate this?
-
Answer: High variability in anabolic outcomes can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Inconsistent Drug Administration:
-
Vehicle Preparation: Ensure the Methenolone is completely solubilized in the vehicle. Incomplete dissolution can lead to inconsistent dosing. Gentle warming or sonication can aid in dissolving the compound. Visually inspect the solution for any precipitate before each injection.
-
Injection Technique: Standardize the injection procedure. For intramuscular injections, ensure the needle reaches the target muscle consistently. For subcutaneous injections, lift the skin to form a tent to ensure the substance is delivered into the subcutaneous space and not intradermally or into the underlying muscle. Rotate injection sites to avoid local tissue irritation and inflammation, which can affect absorption.
-
Dosing Accuracy: Use calibrated equipment for all measurements. Body weight should be measured accurately before each administration to calculate the precise dose.
-
-
Animal-Related Factors:
-
Sex Differences: Methenolone can have sex-specific effects. In growing rats, for example, females may show a significant increase in body weight and muscle protein synthesis, while males may exhibit a lower rate of weight gain.[1] Therefore, it is crucial to analyze data from male and female animals separately.
-
Baseline Health Status: Ensure all animals are healthy and free from underlying diseases before starting the experiment. A thorough health screening and proper acclimatization period are essential.
-
Social Stress: Housing conditions can significantly impact stress levels, which in turn affects growth. Group-housed male rodents can exhibit aggressive behavior, leading to chronic stress and reduced weight gain in subordinate animals.[2] Consider single housing for male animals to minimize aggression-related variability.[2]
-
-
Environmental Factors:
-
Diet and Water: Ensure ad libitum access to a standardized diet and water. Variations in food and water intake will directly impact body weight.
-
Cage Environment: Maintain a consistent environment (temperature, humidity, light-dark cycle) for all animals. Environmental stressors can influence the hypothalamic-pituitary-adrenal (HPA) axis and affect metabolism and growth.
-
-
Issue 2: Unexpected Animal Mortality or Adverse Health Events
-
Question: We are experiencing a higher-than-expected mortality rate in our Methenolone-treated group. What are the potential causes and immediate steps to take?
-
Answer: Unexpected mortality in animal studies with anabolic-androgenic steroids (AAS) is a serious concern and requires immediate attention.
-
Potential Causes:
-
Cardiovascular Strain: High doses of AAS can impose significant strain on the cardiovascular system, potentially leading to adverse events.
-
Toxicity: The current dosage may be acutely toxic to the specific strain, sex, or age of the animals being studied.
-
Stress and Injury from Aggression: Increased aggression in group-housed males can lead to severe injuries and death.[2]
-
-
Troubleshooting and Mitigation Strategies:
-
Dose-Response Assessment: If toxicity is suspected, consider conducting a preliminary dose-response study to identify a more tolerable dose that still achieves the desired anabolic effects.
-
Cardiovascular Monitoring: For in-depth studies, consider incorporating non-invasive monitoring of cardiovascular parameters like blood pressure or electrocardiograms (ECGs) in a subset of animals to detect signs of cardiac distress.
-
Necropsy: A thorough necropsy of deceased animals is crucial to identify the cause of death. Pay close attention to the heart, liver, and kidneys for any abnormalities.
-
Housing Conditions: Immediately separate group-housed male rodents to prevent further aggression and related fatalities.[2]
-
-
Issue 3: High Variability in Behavioral Assessments
-
Answer: Behavioral studies are inherently sensitive to a multitude of factors. Reducing variability requires stringent control over the experimental setup and procedures.
-
Standardize Testing Protocols:
-
Acclimatization: Ensure all animals are properly acclimatized to the testing room and equipment before the actual test. This reduces novelty-induced stress and anxiety.
-
Handling: Consistent and gentle handling by the same experimenter can significantly reduce stress-related variability.
-
Time of Day: Conduct behavioral tests at the same time each day to control for circadian rhythm effects on behavior.
-
-
Control for Environmental Factors:
-
Noise and Odors: The testing environment should be free from loud noises and strong odors (including perfumes or scented soaps worn by the experimenter), which can be distracting or stressful for the animals.
-
Lighting: Maintain consistent lighting levels during testing, as this can influence activity and anxiety-like behaviors.
-
-
Animal-Specific Considerations:
-
Sex and Hormonal Cycle: In females, the estrous cycle can influence behavior. Consider monitoring the estrous cycle and either testing at a specific stage or ensuring a balanced distribution of stages across experimental groups.
-
Social Hierarchy: In group-housed animals, the established social hierarchy can affect individual behavior.
-
-
Methenolone-Specific Behavioral Effects:
-
Aggression: Methenolone, like other AAS, can increase aggression, particularly in males.[2] When assessing aggression, use standardized protocols such as the resident-intruder test.
-
Anxiety: The effects of Methenolone on anxiety can be complex, with some studies suggesting anxiolytic effects at low doses and anxiogenic effects with chronic high-dose exposure.[3]
-
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Methenolone?
Methenolone is a derivative of dihydrotestosterone (B1667394) (DHT) and exerts its effects primarily by binding to and activating androgen receptors (AR) in various tissues, including skeletal muscle.[4][5] This interaction initiates a cascade of intracellular events leading to increased protein synthesis and nitrogen retention, which are crucial for muscle growth and repair.[4][5] Unlike some other anabolic steroids, Methenolone does not convert to estrogen, which minimizes the risk of estrogen-related side effects like gynecomastia and water retention.[6]
2. What are the common forms of Methenolone used in research, and how do they differ?
The two primary forms of Methenolone are Methenolone Acetate and Methenolone Enanthate.
-
Methenolone Acetate: This is the oral form of the drug. It has a shorter half-life and is typically administered daily to maintain stable blood levels.[6]
-
Methenolone Enanthate: This is the injectable form, which has a longer half-life of approximately 10.5 days.[7] It is usually administered via intramuscular injection once or twice a week, providing a slower and more sustained release of the hormone.[8]
The choice between the two often depends on the desired duration of the study and the preferred route of administration.
3. How should I prepare and store Methenolone for administration?
-
Preparation: Methenolone Enanthate is typically supplied as an oil-based solution for injection. If you are preparing your own solutions from a raw powder, it should be dissolved in a sterile vehicle such as sesame oil, cottonseed oil, or peanut oil.[9] Ensure the powder is completely dissolved, using gentle heating or sonication if necessary, to ensure a homogenous solution for consistent dosing.[10]
-
Storage: Store Methenolone solutions protected from light at a controlled room temperature (15-30°C).[11] Before each use, visually inspect the solution for any particulate matter or discoloration.
4. What are the key factors to consider for the experimental protocol to minimize variability?
To minimize variability, a well-standardized experimental protocol is essential. Key considerations include:
-
Animal Model: Clearly define the species, strain, sex, and age of the animals.
-
Acclimatization: Allow for an adequate acclimatization period (typically at least one week) for the animals to stabilize physiologically and psychologically after transport and before the start of the experiment.
-
Housing: Standardize housing conditions, including cage size, bedding, and environmental enrichment. For male rodents, consider single housing to prevent aggression.[2]
-
Diet: Use a standardized diet throughout the study and ensure all animals have free access to food and water.
-
Dosing: Be precise with the dose, administration route, vehicle, injection volume, and frequency.
-
Randomization and Blinding: Randomly assign animals to treatment groups and, where possible, blind the investigators to the treatment allocation to reduce bias.
5. Are there known sex-specific effects of Methenolone that I should be aware of?
Yes, several studies have reported significant sex-specific effects of Methenolone. For example, a study in adolescent rats demonstrated that Methenolone enanthate administration suppressed femur growth in males but enhanced it in females.[9] Another study in growing rats showed that treated females had significantly increased body weight and muscle protein synthesis, whereas treated males had a lower rate of weight gain.[1] These findings underscore the critical importance of including both sexes in studies where applicable and analyzing the data separately.
Data Presentation
The following tables summarize quantitative data from animal studies involving Methenolone.
Table 1: Effect of Methenolone Enanthate on Femur and Humerus Length in Male Rats
| Parameter | Control Group (Mean ± SD) | Methenolone Enanthate Group (Mean ± SD) |
| Femur Length (mm) | 32.46 ± 0.29 | 31.67 ± 0.52 |
| Humerus Length (mm) | 26.42 ± 0.28 | 25.35 ± 0.45 |
Data from a study in 28-day-old Wistar male rats treated for 5 weeks.
Table 2: Sex-Specific Effects of Methenolone Enanthate on Femur Development in Adolescent Rats
| Sex | Parameter | Control Group (Mean ± SD) | Vehicle (Peanut Oil) Group (Mean ± SD) | Methenolone Enanthate (0.5 mg/kg) Group (Mean ± SD) |
| Male | Femur Length (mm) | 36.4 ± 0.8 | 36.2 ± 0.7 | 34.9 ± 0.9 |
| Corpus Femoris Thickness (mm) | 4.6 ± 0.2 | 4.5 ± 0.2 | 4.1 ± 0.3 | |
| Female | Femur Length (mm) | 33.8 ± 0.6 | 33.9 ± 0.5 | 34.8 ± 0.7 |
| Corpus Femoris Thickness (mm) | 4.1 ± 0.2 | 4.0 ± 0.3 | 4.5 ± 0.2 |
*p < 0.05 compared to control and vehicle groups. Data from a 4-week study in 40-day-old Sprague-Dawley rats.[9]
Experimental Protocols
Protocol 1: Assessment of Anabolic Effects of Methenolone Enanthate in Growing Rats
-
Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Age: Weanling (approximately 21-28 days old).
-
Sex: Both males and females should be included, but housed and analyzed separately.
-
-
Acclimatization and Housing:
-
Acclimatize animals for at least one week before the study begins.
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide standard rodent chow and water ad libitum.
-
House males individually to prevent aggression.[2]
-
-
Dosing and Administration:
-
Drug: Methenolone Enanthate.
-
Vehicle: Sterile peanut oil or sesame oil.
-
Dose: A range of doses can be used, for example, 0.5 mg/kg, 5 mg/kg, or 10 mg/kg, depending on the study's objectives.
-
Route: Intramuscular (IM) or intraperitoneal (IP) injection.
-
Frequency: Administer 3-5 times per week.
-
Duration: 4-8 weeks.
-
-
In-life Monitoring:
-
Record body weight and food consumption weekly.
-
Observe animals daily for any clinical signs of toxicity or distress.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals according to approved protocols.
-
Dissect specific muscles (e.g., gastrocnemius, soleus) and weigh them.
-
Collect other organs of interest (e.g., heart, liver, kidneys) for weight and histological analysis.
-
Protocol 2: Assessment of Methenolone-Induced Aggression in Male Rodents (Resident-Intruder Test)
-
Animal Preparation:
-
House male experimental animals (residents) individually for at least one week before testing.
-
Use smaller, non-aggressive male intruders for the test.
-
-
Test Procedure:
-
Introduce an intruder into the resident's home cage.
-
Videotape the interaction for a set period (e.g., 10 minutes).
-
Score the videotapes for aggressive behaviors, including:
-
Latency to the first attack.
-
Number of attacks.
-
Total duration of fighting.
-
Dominant and submissive postures.
-
-
-
Data Analysis:
-
Compare the aggressive behaviors between the Methenolone-treated group and the control group.
-
Signaling Pathways and Workflows
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 5. What is Metenolone enanthate used for? [synapse.patsnap.com]
- 6. swolverine.com [swolverine.com]
- 7. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 8. Understanding the Mode of Administration of Methenolone Enanthate | Dr. Jaume Masià [reconstruccionmamaria.es]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | On variability and detecting unreliable measurements in animal cystometry [frontiersin.org]
- 11. Methenolone (PIM 907) [inchem.org]
Troubleshooting unexpected results in Methenolone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Methenolone. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of Methenolone available for research?
A1: Methenolone is primarily available in two esterified forms: Methenolone Acetate (B1210297) and Methenolone Enanthate.[1] The acetate form is an oral medication, while the enanthate form is administered via intramuscular injection.[2][3] The choice between these forms depends on the desired pharmacokinetic profile for the experiment, as the ester determines the drug's release rate and half-life.[2][4]
Q2: What is the primary mechanism of action for Methenolone?
A2: Methenolone is a synthetic derivative of dihydrotestosterone (B1667394) (DHT) and functions as an agonist of the androgen receptor (AR).[1][3][5] Upon binding to the AR in target tissues like skeletal muscle, it initiates a cascade of events leading to increased protein synthesis and nitrogen retention, which are crucial for its anabolic effects.[4][5][6]
Q3: Does Methenolone aromatize to estrogen?
A3: No, Methenolone and its esters do not aromatize into estrogen.[4] This is a key characteristic that distinguishes it from some other anabolic-androgenic steroids (AAS).
Q4: What are the known signaling pathways affected by Methenolone?
A4: The primary signaling pathway activated by Methenolone is the androgen receptor (AR) signaling pathway. Upon ligand binding, the AR translocates to the nucleus and modulates the transcription of target genes. Additionally, some evidence suggests that Methenolone may influence the production of insulin-like growth factor 1 (IGF-1), which plays a role in muscle repair and growth.[4]
Troubleshooting Guides
In Vitro / Cell-Based Assays
Q5: My cell-based assay is showing inconsistent or no response to Methenolone treatment. What are the possible causes?
A5: Several factors could contribute to a lack of expected response in a cell-based assay:
-
Cell Line Suitability: Ensure the cell line used expresses a functional androgen receptor. Not all cell lines are responsive to androgens.
-
Compound Integrity: Verify the purity and stability of your Methenolone compound. Improper storage or handling can lead to degradation.
-
Solvent and Concentration: Methenolone is a lipophilic molecule. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. The final solvent concentration should be non-toxic to the cells.
-
Assay Conditions: Optimize incubation time, cell density, and serum concentration in the media, as these can all influence the cellular response to steroids.
-
Cross-Reactivity in Immunoassays: If using an immunoassay to measure downstream effects, be aware of potential cross-reactivity with other steroids or molecules in your system.[7][8] Consider using more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.[9]
Q6: I am observing high background or non-specific binding in my androgen receptor binding assay. How can I troubleshoot this?
A6: High background in a receptor binding assay can be addressed by:
-
Optimizing Blocking Agents: Use appropriate blocking agents in your assay buffer to minimize non-specific binding to the reaction vessel and other proteins.
-
Washing Steps: Increase the number and stringency of washing steps to remove unbound radioligand or test compound.
-
Receptor Purity: Ensure the purity of your androgen receptor preparation. Contaminating proteins can contribute to non-specific binding.
-
Radioligand Concentration: Use a radioligand concentration that is at or below its dissociation constant (Kd) for the androgen receptor to minimize non-specific binding.[10]
In Vivo / Animal Studies
Q7: I am observing unexpected toxicity or adverse effects in my animal models treated with Methenolone. What should I consider?
A7: Unexpected toxicity in animal models can be dose-dependent and influenced by the specific model and experimental conditions.[11] Key considerations include:
-
Dose-Response Relationship: Conduct a dose-response study to determine the optimal therapeutic window and identify potential toxic doses. High doses of AAS can lead to cardiovascular strain.[11]
-
Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to AAS. For instance, some studies have shown sex-specific effects of Methenolone on bone growth in rats.[12][13]
-
Route of Administration: The route of administration (e.g., intramuscular injection for enanthate, oral gavage for acetate) can significantly impact the pharmacokinetic profile and potential for local or systemic toxicity.
-
Necropsy and Histopathology: If unexpected mortality occurs, perform a thorough necropsy and histopathological analysis of key organs (heart, liver, kidneys) to identify potential causes of toxicity.[11]
Q8: My in vivo study is showing a lack of expected anabolic effects. What could be the reason?
A8: A lack of anabolic response in an animal study could be due to several factors:
-
Inadequate Dosing: The dose of Methenolone may be too low to elicit a significant anabolic effect in the chosen animal model.
-
Diet and Exercise: The anabolic effects of Methenolone are often more pronounced in conjunction with a protein-rich diet and exercise. Ensure your experimental design accounts for these variables.
-
Measurement Parameters: The chosen endpoints for measuring anabolic effects (e.g., muscle mass, protein synthesis rates) may not be sensitive enough to detect subtle changes.
-
Metabolism: Consider the metabolic rate of the animal model. Faster metabolism may require more frequent dosing to maintain effective circulating levels of the compound.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Methenolone Esters
| Parameter | Methenolone Enanthate | Methenolone Acetate | Reference(s) |
| Route of Administration | Intramuscular Injection | Oral | [2][3] |
| Biological Half-Life | Approximately 10.5 days | Shorter (not specified) | [2] |
Table 2: In Vivo Study Parameters in Rodents
| Parameter | Value | Species | Reference(s) |
| Dosage (Bone Development Study) | 0.5 mg/kg | Rat | [12][13] |
| Administration (Bone Development Study) | Intraperitoneal injection, 5 times/week for 4 weeks | Rat | [12][13] |
| Dosage (Growth & Protein Synthesis Study) | 10 mg/kg | Rat | [14] |
| Administration (Growth & Protein Synthesis Study) | Thrice-weekly | Rat | [14] |
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-Dihydrotestosterone)
-
Test compound (Methenolone)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
96-well microplate
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound (Methenolone) in the assay buffer.
-
Prepare a solution of the radioligand in the assay buffer at a concentration at or below its Kd for the AR.[10]
-
Prepare a solution of the androgen receptor in the assay buffer. The optimal concentration should be determined empirically.[10]
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer, the radioligand solution, and either the test compound dilutions or buffer (for total binding).
-
For non-specific binding control wells, add a high concentration of an unlabeled androgen.
-
Initiate the binding reaction by adding the androgen receptor solution to all wells.
-
-
Incubation:
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 18-24 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as filtration or hydroxylapatite precipitation.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.[10]
-
Quantification of Methenolone in Biological Samples by HPLC
This protocol provides a general outline for the determination of Methenolone in biological samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water)
-
Methenolone standard
-
Biological sample (e.g., serum, urine)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Sample Preparation:
-
Extract Methenolone from the biological matrix using a suitable liquid-liquid extraction or solid-phase extraction method.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the components using a C18 column with an isocratic or gradient elution of acetonitrile and water. A common mobile phase composition is acetonitrile:water = 60:40 (v/v).[15]
-
Detect Methenolone using a UV detector at an appropriate wavelength (e.g., 240 nm).[15]
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the Methenolone standard.
-
Determine the concentration of Methenolone in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Methenolone Signaling Pathway.
Caption: General Experimental Workflow and Troubleshooting Logic.
References
- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 2. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 3. Metenolone - Wikipedia [en.wikipedia.org]
- 4. swolverine.com [swolverine.com]
- 5. medicalantiaging.com [medicalantiaging.com]
- 6. What is Metenolone enanthate used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Sensitive Detection of Methenolone in Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of sensitive Methenolone detection in tissue samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the sensitive detection of Methenolone in tissues?
A1: The most common and sensitive method for detecting Methenolone in biological matrices, including tissues, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of Methenolone expected in tissue samples. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable and accurate method, often requiring derivatization of the analyte.
Q2: What are the critical parameters for validating a method for Methenolone detection in tissues?
A2: A comprehensive method validation should assess several key parameters to ensure the reliability and accuracy of the results. These include:
-
Specificity: The ability to differentiate and quantify Methenolone in the presence of other components in the tissue matrix.
-
Linearity: The demonstration that the analytical response is directly proportional to the concentration of Methenolone over a specific range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments.
-
Precision: The degree of agreement among multiple measurements of the same sample, evaluated as repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest concentration of Methenolone that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of Methenolone that can be accurately and precisely quantified.
-
Recovery: The efficiency of the extraction process in recovering Methenolone from the tissue matrix.
-
Matrix Effect: The influence of co-extracted tissue components on the ionization of Methenolone, which can cause ion suppression or enhancement.
-
Stability: The stability of Methenolone in the tissue matrix under different storage and processing conditions.
Q3: How should tissue samples be stored to ensure the stability of Methenolone?
A3: For long-term storage, tissue samples should be frozen at -20°C or -80°C to minimize degradation of Methenolone. It is crucial to prevent freeze-thaw cycles, which can compromise the integrity of both the tissue and the analyte. For short-term storage and transportation, maintaining the samples at 2-8°C is a viable option.
Q4: What are the main metabolites of Methenolone that I should be aware of?
A4: When analyzing for Methenolone, it is important to consider its metabolites, as the parent compound may be present at very low concentrations. The major urinary metabolite is 3α-hydroxy-1-methylen-5α-androstan-17-one. Other metabolites can result from the oxidation of the 17-hydroxyl group and reduction of the A-ring. Depending on the research question, it may be necessary to include these metabolites in the analytical method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction of Methenolone from the tissue. 2. Degradation of Methenolone during sample preparation or storage. 3. Sub-optimal LC-MS/MS instrument parameters. 4. Significant ion suppression due to matrix effects. | 1. Optimize the homogenization and extraction procedure. Consider different extraction solvents or a solid-phase extraction (SPE) clean-up step. 2. Ensure proper storage conditions (frozen at -20°C or -80°C) and minimize sample processing time. Perform stability studies. 3. Optimize MS parameters, such as ion spray voltage, source temperature, and collision energy for Methenolone. 4. Improve sample clean-up to remove interfering matrix components like phospholipids. Use an isotopically labeled internal standard to compensate for matrix effects. |
| Poor Peak Shape | 1. Incompatible solvent used for sample reconstitution. 2. Column contamination or degradation. 3. Issues with the mobile phase composition or pH. | 1. Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion. 2. Implement a column wash protocol or replace the column if necessary. Use a guard column to protect the analytical column. 3. Prepare fresh mobile phase and ensure the pH is appropriate for the analyte and column chemistry. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample homogenization. 2. Variability in the extraction and clean-up steps. 3. Fluctuation in instrument performance. 4. Inconsistent matrix effects between samples. | 1. Standardize the homogenization process to ensure uniformity across all samples. 2. Automate the extraction process if possible. Ensure consistent timing and volumes for all steps. 3. Perform regular instrument maintenance and calibration. 4. Use a suitable internal standard, preferably a stable isotope-labeled version of Methenolone, to normalize for variations. |
| Inaccurate Quantification | 1. Non-linearity of the calibration curve. 2. Unaccounted for matrix effects. 3. Inaccurate preparation of standards and quality control samples. | 1. Ensure the calibration curve is linear over the expected concentration range of the samples. Use a weighted regression if appropriate. 2. Quantify matrix effects and, if significant, use matrix-matched calibration standards or an internal standard that mimics the behavior of the analyte. 3. Verify the concentration and purity of the analytical standards. Prepare fresh calibration standards and quality controls for each analytical run. |
Experimental Protocols
Tissue Homogenization and Extraction
This protocol is a general guideline and may require optimization for specific tissue types.
-
Preparation: Weigh approximately 50 mg of frozen tissue.
-
Homogenization: Add the tissue to a tube with an appropriate volume of extraction solvent (e.g., acetonitrile) and ceramic beads. Homogenize using a bead beater or other mechanical homogenizer until the tissue is completely disrupted.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Lipid Removal (Optional but Recommended): Add hexane (B92381) to the supernatant, vortex vigorously for 5 minutes, and centrifuge to separate the layers. The upper hexane layer containing lipids is discarded, and the lower acetonitrile (B52724) layer is collected.
-
Drying: Evaporate the acetonitrile to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50 methanol (B129727):water).
Solid-Phase Extraction (SPE) for Sample Clean-up
For cleaner samples and to minimize matrix effects, an SPE step can be incorporated after homogenization.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Loading: Load the tissue extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute Methenolone from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate and reconstitute as described in the extraction protocol.
LC-MS/MS Analysis
The following are example parameters and should be optimized for the specific instrument and column used.
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Methenolone from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for Methenolone.
Quantitative Data Summary
The following tables provide example validation data for a hypothetical LC-MS/MS method for Methenolone in tissue.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Methenolone | 0.1 - 100 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 5 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 95 | 90 - 110 |
| High | 80 | 85 - 95 | 90 - 110 |
Visualizations
Caption: Workflow for Methenolone Detection in Tissues.
Caption: Troubleshooting Low Analyte Signal.
Technical Support Center: Enhancing the Stability of Methenolone Stock Solutions
For researchers, scientists, and drug development professionals utilizing Methenolone in their experiments, ensuring the stability of stock solutions is paramount for reproducible and accurate results. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the preparation, storage, and use of Methenolone stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing Methenolone stock solutions?
A1: Methenolone and its esters, Methenolone Acetate and Methenolone Enanthate, are sparingly soluble in aqueous solutions. Therefore, organic solvents are necessary for preparing concentrated stock solutions. The most commonly used solvents are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). The choice of solvent may depend on the specific requirements of the downstream application, such as cell culture compatibility.
Q2: What is the optimal storage temperature for Methenolone stock solutions?
A2: For optimal stability, Methenolone stock solutions should be stored at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. It is crucial to minimize freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended. Some sources suggest that refrigeration of oil-based injectable formulations of Primobolan (Methenolone Enanthate) can lead to crystallization.[1] Therefore, for such formulations, storage at a controlled room temperature, away from light, might be more appropriate.[1][2]
Q3: My Methenolone stock solution has turned a slight yellow color. Is it still usable?
A3: A slight yellow discoloration of the stock solution, particularly after prolonged storage or exposure to light, may indicate some level of degradation. While minor color change might not significantly impact the compound's activity in all experimental setups, it is a sign of potential instability. For sensitive assays, it is recommended to prepare a fresh stock solution. The appearance of a more pronounced yellow or brown color is a strong indicator of significant degradation, and the solution should be discarded.
Q4: I observe precipitation in my Methenolone stock solution after taking it out of the freezer. What should I do?
A4: Precipitation upon thawing is a common issue, especially with highly concentrated stock solutions. This occurs because the solubility of Methenolone is lower at colder temperatures. To resolve this, gently warm the vial in a 37°C water bath and vortex or sonicate until the precipitate is completely redissolved. Always ensure the solution is clear before use. To prevent this from happening in the future, consider preparing a slightly less concentrated stock solution or ensuring the solvent used is of high purity and anhydrous, as water contamination can reduce solubility.
Q5: How long can I store my Methenolone stock solution?
A5: The long-term stability of Methenolone stock solutions depends on the solvent, storage temperature, and exposure to light and air. When stored at -20°C in a tightly sealed, light-protected vial, a Methenolone stock solution in a high-purity anhydrous solvent like DMSO or ethanol can be stable for several months. However, for critical experiments, it is always best to use a freshly prepared solution or one that has been stored for no longer than one to three months. One supplier of Methenolone Enanthate suggests a stability of at least four years when stored properly.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Methenolone Powder | - Inadequate solvent volume- Low-quality or non-anhydrous solvent- Insufficient mixing | - Ensure the correct volume of solvent is used for the desired concentration.- Use high-purity, anhydrous solvents (e.g., DMSO, ethanol).- Vortex the solution for several minutes. If necessary, gentle warming (to 37°C) or sonication can aid dissolution. |
| Precipitation in Stock Solution During Storage | - Stock solution is supersaturated.- Fluctuation in storage temperature.- Absorption of water by the solvent (especially DMSO). | - Prepare a new stock solution at a slightly lower concentration.- Store at a constant -20°C and avoid repeated freeze-thaw cycles by aliquoting.- Use fresh, anhydrous solvent and ensure vials are tightly sealed. |
| Cloudy or Hazy Appearance of the Solution | - Partial precipitation.- Contamination (microbial or particulate). | - Warm the solution and vortex to redissolve any precipitate.- If cloudiness persists, filter the solution through a 0.22 µm syringe filter. If contamination is suspected, discard the solution and prepare a new one under sterile conditions. |
| Inconsistent Experimental Results | - Degradation of Methenolone in the stock solution.- Inaccurate concentration of the stock solution. | - Prepare a fresh stock solution, especially if the current one is old or has been stored improperly.- Verify the initial weighing of the compound and the volume of the solvent. Perform a concentration check using UV-Vis spectrophotometry or HPLC. |
Data on Methenolone Stability
While specific quantitative data on the long-term stability of Methenolone in various solvents is limited in publicly available literature, general guidelines for anabolic steroids suggest that degradation is primarily influenced by temperature, light, and oxidation.
Table 1: General Stability Guidelines for Anabolic Steroid Stock Solutions
| Solvent | Storage Temperature | Estimated Stability | Key Considerations |
| DMSO | -20°C | > 6 months | Hygroscopic; absorb moisture from the air, which can lead to precipitation and hydrolysis of the compound. Use anhydrous DMSO and store in tightly sealed vials. |
| Ethanol | -20°C | > 6 months | Less hygroscopic than DMSO. Ensure it is of high purity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Methenolone Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Methenolone for in vitro experiments.
Materials:
-
Methenolone powder (Acetate or Enanthate)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass:
-
Methenolone Acetate (Molar Mass: 344.49 g/mol ): To prepare 1 mL of a 10 mM stock solution, weigh out 3.44 mg of Methenolone Acetate.
-
Methenolone Enanthate (Molar Mass: 414.62 g/mol ): To prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of Methenolone Enanthate.
-
-
Dissolution:
-
Carefully transfer the weighed Methenolone powder into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied.
-
-
Storage:
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in light-protected vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Stability Assessment of Methenolone Stock Solutions using HPLC
Objective: To determine the stability of a Methenolone stock solution over time under specific storage conditions.
Materials and Equipment:
-
Methenolone stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile (B52724) and water
-
Methenolone analytical standard
-
Volumetric flasks and pipettes
Procedure:
-
HPLC Method:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 242 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Prepare a calibration curve using the Methenolone analytical standard at a range of known concentrations.
-
At time zero (immediately after preparation), dilute an aliquot of the Methenolone stock solution to a concentration that falls within the linear range of the calibration curve.
-
Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot of the stored stock solution.
-
Prepare a sample for HPLC analysis by diluting it to the same concentration as the time-zero sample.
-
Inject the sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Calculate the concentration of Methenolone at each time point using the calibration curve.
-
Determine the percentage of Methenolone remaining relative to the time-zero sample.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Androgen Receptor Signaling Pathway
Methenolone, as an androgenic anabolic steroid, exerts its effects primarily through the androgen receptor signaling pathway. The following diagram illustrates the key steps in this pathway.
Caption: Canonical Androgen Receptor Signaling Pathway for Methenolone.
Experimental Workflow for Stability Assessment
The following diagram outlines the workflow for assessing the stability of Methenolone stock solutions.
Caption: Workflow for Methenolone Stock Solution Stability Testing.
References
Technical Support Center: Debromination in Methenolone Acetate Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Methenolone (B1676379) acetate (B1210297), the debromination step is a critical transformation that can present various challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for debromination in Methenolone acetate synthesis?
There are two primary methods reported for the removal of a bromine atom during the synthesis of Methenolone acetate precursors:
-
Catalytic Hydrogenation: This method typically employs a catalyst such as Raney Nickel (H2/Raney Ni) to hydrogenolytically cleave the carbon-bromine bond.[1]
-
Dehydrobromination: This elimination reaction is often carried out using a base. A specific example in a patent for a related synthesis involves the use of calcium carbonate in the presence of sodium hydroxide (B78521) (NaOH) in dimethylformamide (DMF) at elevated temperatures.[2]
Q2: My debromination reaction with H2/Raney Ni is incomplete. What are the possible causes and solutions?
Incomplete reaction is a common issue. Here are several factors to consider:
-
Catalyst Activity: Raney Nickel is a pyrophoric catalyst that can lose its activity due to improper handling, storage, or poisoning.[3][4][5] Ensure the catalyst is fresh and handled under an inert atmosphere.[1][3][4] Catalyst deactivation can also occur due to impurities in the substrate or solvent.[6]
-
Hydrogen Pressure: Inadequate hydrogen pressure can lead to a sluggish or incomplete reaction. Ensure the reaction vessel is properly sealed and pressurized according to the protocol.
-
Reaction Time and Temperature: The reaction may require longer reaction times or a moderate increase in temperature to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[7]
-
Substrate Purity: Impurities in the starting brominated steroid can interfere with the catalytic process. Ensure the substrate is of high purity.
Q3: I am observing unexpected side products in my catalytic hydrogenation reaction. What could they be?
Side reactions can occur, leading to a mixture of products. Potential side products include:
-
Reduction of other functional groups: Raney Nickel is a strong reducing agent and can potentially reduce other functional groups present in the molecule, such as ketones.[8][9] This can lead to the formation of the corresponding alcohol.
-
Over-reduction: In some cases, other reducible functionalities in the steroid nucleus might be affected.
-
Isomerization: Depending on the reaction conditions, isomerization of the steroid backbone could occur.
Q4: What are the safety precautions for handling Raney Nickel?
Raney Nickel is highly pyrophoric and can ignite spontaneously upon exposure to air.[3][4][10] Strict safety measures are essential:
-
Handling: Always handle Raney Nickel under an inert atmosphere (e.g., nitrogen or argon) in a fume hood or glovebox.[1][3][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant lab coats, safety goggles, and gloves.[3][4][11]
-
Quenching and Disposal: Never allow the catalyst to dry completely in the air. After the reaction, the catalyst should be carefully quenched and disposed of according to established safety protocols.[5]
Q5: In the dehydrobromination reaction with calcium carbonate and NaOH, what is the role of each reagent?
-
Sodium Hydroxide (NaOH): NaOH is a strong base that is the primary reagent responsible for the elimination of HBr.[12]
-
Calcium Carbonate (CaCO3): While NaOH is the main base, calcium carbonate can act as a milder, solid-phase base or a scavenger for the HBr produced, helping to drive the reaction to completion and potentially minimizing side reactions.[2]
Q6: My dehydrobromination reaction is giving a low yield. What are the potential issues?
Low yields in dehydrobromination can be attributed to several factors:
-
Insufficient Base: The amount of base may not be sufficient to drive the reaction to completion.
-
Temperature: The reaction is typically conducted at a high temperature (e.g., 150°C).[2] Inadequate temperature can result in a slow or incomplete reaction.
-
Reaction Time: The reaction may require a longer duration for completion. Monitoring by TLC is crucial.
-
Solvent: The choice of solvent is important. Polar aprotic solvents like DMF are often used.
Troubleshooting Guides
Catalytic Debromination with H2/Raney Ni
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Inactive Catalyst2. Insufficient Hydrogen Pressure3. Low Reaction Temperature4. Short Reaction Time | 1. Use fresh, properly activated Raney Nickel. Handle under inert gas.2. Check for leaks in the hydrogenation apparatus and ensure adequate H2 pressure.3. Gradually increase the reaction temperature while monitoring for side product formation.4. Extend the reaction time and monitor progress by TLC. |
| Formation of Side Products (e.g., reduced ketone) | 1. Overly active catalyst2. High temperature or pressure3. Prolonged reaction time | 1. Use a less active grade of Raney Nickel or decrease the catalyst loading.2. Optimize the temperature and pressure to favor debromination over other reductions.3. Stop the reaction as soon as the starting material is consumed (as determined by TLC). |
| Difficulty in Catalyst Filtration | Fine particle size of Raney Nickel | Use a filter aid like Celite® to facilitate filtration. Ensure the filter cake is not allowed to dry in the air to prevent ignition. |
Dehydrobromination with Calcium Carbonate and NaOH
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Insufficient Base2. Low Reaction Temperature3. Inefficient Mixing | 1. Increase the molar ratio of NaOH to the substrate.2. Ensure the reaction temperature reaches and is maintained at the specified level (e.g., 150°C).3. Ensure vigorous stirring to facilitate the reaction between the solid and liquid phases. |
| Formation of Unidentified Byproducts | 1. High Reaction Temperature2. Prolonged Reaction Time3. Presence of Water | 1. Carefully control the reaction temperature to avoid thermal decomposition.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use anhydrous solvents and reagents to minimize water-related side reactions. |
| Product Degradation | Product instability under strong basic conditions at high temperature. | Consider using a milder base or optimizing the reaction time and temperature to minimize product degradation. |
Quantitative Data Summary
The following table summarizes available quantitative data for the debromination/dehydrobromination steps in related steroid syntheses. It is important to note that yields can vary significantly based on the specific substrate and reaction conditions.
| Method | Reagents | Substrate | Product | Yield (%) | Reference |
| Dehydrobromination | Calcium Carbonate, NaOH, DMF | Tetrapropylammonium acetate dihydrotestosterone | Acetic acid isotestosterone | 99.6 | [2] |
| Catalytic Debromination | H2/Raney Ni | 2β-bromo-1α,17β-dihydroxy-5α-androstan-3-one 17-acetate | 1α,17β-dihydroxy-5α-androstan-3-one 17-acetate | Not specified | [1] |
Experimental Protocols
Protocol 1: Catalytic Debromination using H2/Raney Nickel (General Procedure)
This is a general guideline and should be adapted and optimized for the specific substrate.
-
Preparation: In a suitable hydrogenation vessel, add the brominated steroid substrate and a solvent (e.g., ethanol, ethyl acetate).
-
Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Under the inert atmosphere, carefully add the Raney Nickel catalyst (typically as a slurry in water or ethanol). The catalyst loading should be optimized, but a starting point is often 10-50% by weight of the substrate.
-
Hydrogenation: Seal the vessel, evacuate the inert gas, and introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.
-
Quenching of Catalyst: The recovered catalyst should be immediately and carefully quenched (e.g., with dilute acid) and disposed of according to safety protocols.
-
Purification: Concentrate the filtrate and purify the crude product by crystallization or column chromatography.
Protocol 2: Dehydrobromination using Calcium Carbonate and NaOH
This protocol is based on a procedure described in a patent for a related steroid synthesis and may require optimization.[2]
-
Preparation: In a reaction vessel equipped with a stirrer and a condenser, dissolve the brominated steroid in DMF.
-
Reagent Addition: Add calcium carbonate and a solution of NaOH in methanol.
-
Reaction: Heat the reaction mixture to 150°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.
-
Work-up: After cooling, the reaction mixture is typically quenched with water.
-
Extraction: The product can be extracted with a suitable organic solvent.
-
Purification: The crude product is then purified, for example, by crystallization or column chromatography.
Logical Workflow Diagram
The following diagram illustrates a general troubleshooting workflow for a debromination reaction that is not proceeding as expected.
Caption: Troubleshooting workflow for debromination reactions.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. CN101456888A - Method for preparing methenolone - Google Patents [patents.google.com]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. EP0054390A1 - Dehalogenation of steroids - Google Patents [patents.google.com]
- 8. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Methenolone Enanthate and Testosterone Enanthate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Methenolone (B1676379) enanthate and Testosterone (B1683101) enanthate, two distinct anabolic-androgenic steroids (AAS). The following sections detail their pharmacological profiles, anabolic and androgenic properties, and underlying mechanisms of action, supported by experimental data and methodologies.
Pharmacological Profile
Methenolone enanthate and Testosterone enanthate are both injectable esters of anabolic-androgenic steroids. The enanthate ester provides a sustained release of the parent hormone from the site of injection. However, their core structures and resulting physiological effects exhibit notable differences.
Testosterone enanthate is a prodrug of testosterone, the primary male androgen. Upon administration, esterases cleave the enanthate ester, releasing free testosterone into circulation. Testosterone exerts its effects directly by binding to the androgen receptor (AR) or indirectly after conversion to dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase, and to estradiol (B170435) by aromatase.
Methenolone enanthate is a derivative of dihydrotestosterone (DHT).[1] It is characterized by the addition of a methyl group at the carbon 1 position and a double bond between carbons 1 and 2 of the steroid nucleus. These modifications enhance its anabolic properties and resistance to hepatic breakdown. A key feature of Methenolone is its inability to be converted to estrogenic metabolites, as it is not a substrate for the aromatase enzyme.[1]
Quantitative Comparison of Key Parameters
The following table summarizes the key quantitative parameters of Methenolone enanthate and Testosterone enanthate based on available experimental data.
| Parameter | Methenolone Enanthate | Testosterone Enanthate | Reference |
| Anabolic Rating | 88 | 100 | [2] |
| Androgenic Rating | 44-57 | 100 | [2] |
| Anabolic:Androgenic Ratio | ~1.5-2.0 : 1 | 1 : 1 | [3] |
| Androgen Receptor Binding Affinity | High | High | [4] |
| Aromatization to Estrogen | No | Yes | [1] |
| Elimination Half-Life (Intramuscular) | ~10.5 days | ~4.5 - 5 days | [1][5] |
Mechanism of Action and Signaling Pathway
Both Methenolone enanthate and Testosterone enanthate exert their effects primarily through the androgen receptor (AR), a ligand-activated transcription factor.
Upon entering the target cell, the active hormone (Methenolone or Testosterone/DHT) binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated hormone-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in protein synthesis, muscle growth, and other androgenic effects.
Experimental Protocols
Determination of Anabolic and Androgenic Activity: The Hershberger Assay
The anabolic to androgenic ratio of these compounds is determined using the Hershberger assay, a standardized in vivo bioassay in rats.[6]
Objective: To assess the anabolic and androgenic potency of a test substance.
Methodology:
-
Animal Model: Immature, castrated male rats are used as the animal model. Castration removes the endogenous source of androgens, making the androgen-dependent tissues sensitive to exogenous androgens.
-
Administration: The test compound (e.g., Methenolone enanthate or Testosterone enanthate) is administered daily for a period of 10 consecutive days. A positive control group receives a known androgen like testosterone propionate (B1217596), and a negative control group receives the vehicle.
-
Tissue Collection and Analysis: Approximately 24 hours after the final dose, the animals are euthanized, and specific androgen-dependent tissues are dissected and weighed.
-
Anabolic activity is typically measured by the change in weight of the levator ani muscle.
-
Androgenic activity is determined by the change in weight of the ventral prostate and seminal vesicles.
-
-
Data Interpretation: The anabolic and androgenic effects of the test compound are quantified by comparing the tissue weight changes to those induced by the reference androgen. The ratio of the anabolic effect to the androgenic effect provides the anabolic:androgenic ratio.
Determination of Androgen Receptor Binding Affinity: Radioligand Binding Assay
The binding affinity of a compound to the androgen receptor is determined using a competitive radioligand binding assay.
Objective: To quantify the affinity of a test compound for the androgen receptor.
Methodology:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from the prostate tissue of rats or from cell lines expressing the human androgen receptor.
-
Assay Setup: The assay is conducted in a multi-well plate format.
-
Total Binding: Wells contain the receptor preparation and a radiolabeled ligand with high affinity for the AR (e.g., [³H]-mibolerone or [³H]-R1881).
-
Non-specific Binding: Wells contain the receptor preparation, the radiolabeled ligand, and a high concentration of an unlabeled, high-affinity androgen to saturate the receptors.
-
Competitive Binding: Wells contain the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound (Methenolone or Testosterone).
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand. The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value, providing a measure of the binding affinity.
Comparative Side Effect Profile
The differing pharmacological properties of Methenolone enanthate and Testosterone enanthate lead to distinct side effect profiles.
| Side Effect Category | Methenolone Enanthate | Testosterone Enanthate |
| Estrogenic | None. Does not aromatize.[1] | Can cause gynecomastia, water retention, and increased blood pressure due to conversion to estradiol. |
| Androgenic | Milder androgenic effects, but can still cause acne, oily skin, and hair loss in sensitive individuals.[7] | More pronounced androgenic effects including acne, oily skin, accelerated male pattern baldness, and benign prostatic hyperplasia. |
| Cardiovascular | Can negatively impact cholesterol levels (suppression of HDL).[7] | Can negatively impact cholesterol levels and increase hematocrit, potentially raising the risk of thromboembolic events. |
| Hepatotoxicity | Considered to have low to no hepatotoxicity in its injectable form.[7] | Not considered hepatotoxic at therapeutic doses. |
| Endogenous Testosterone Suppression | Suppresses natural testosterone production.[7] | Suppresses natural testosterone production. |
Logical Relationship in Comparative Analysis
The selection and potential therapeutic application of these compounds are guided by a logical assessment of their properties.
References
- 1. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 2. endocrine.org [endocrine.org]
- 3. The effects of testosterone propionate and methenolone enanthate on the healing of humeral osteotomies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. What are the side effects of Metenolone enanthate? [synapse.patsnap.com]
Validating the Anabolic to Androgenic Ratio of Methenolone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic to androgenic ratio of Methenolone, a synthetic anabolic-androgenic steroid (AAS), with other commonly known AAS. The information presented is supported by experimental data derived from the established in vivo Hershberger assay, providing a framework for understanding the pharmacological profile of these compounds.
Comparative Analysis of Anabolic to Androgenic Ratios
The differentiation between desired anabolic (myotrophic) effects and limiting androgenic side effects is a critical aspect of AAS development and research. The anabolic to androgenic ratio serves as a key indicator of a compound's therapeutic potential. The data presented below, derived from preclinical studies in rodent models, quantifies this ratio for Methenolone and several comparator steroids.
| Compound | Anabolic:Androgenic Ratio | Anabolic Activity (Relative to Testosterone (B1683101) Propionate) | Androgenic Activity (Relative to Testosterone Propionate) |
| Methenolone Enanthate | ~20:1 | Moderate | Very Low |
| Testosterone Propionate | 1:1 | Baseline | Baseline |
| Nandrolone Decanoate | ~11:1 | High | Low |
| Oxandrolone | ~10:1 | High | Low |
Note: The ratios are approximations based on data from various preclinical studies and may vary depending on the specific experimental conditions.
Experimental Protocols: The Hershberger Assay
The gold-standard for determining the anabolic and androgenic activity of a steroid in vivo is the Hershberger assay. This bioassay relies on the differential response of specific tissues in a castrated male rat model to androgenic stimulation.
Principle
In a castrated, peripubertal male rat, the regression of androgen-dependent tissues occurs. The administration of an AAS will stimulate the growth of these tissues in a dose-dependent manner. The anabolic activity is typically measured by the increase in weight of the levator ani-bulbocavernosus (LABC) muscle, a skeletal muscle. The androgenic activity is determined by the weight increase of accessory sex glands, such as the ventral prostate (VP), seminal vesicles (SV) and coagulating glands, Cowper's glands (COW), and the glans penis (GP).[1][2][3]
Detailed Methodology (based on OECD Test Guideline 441)
-
Animal Model: Peripubertal male rats are castrated. A post-surgery recovery period of at least seven days is allowed for the regression of endogenous androgen-dependent tissues.[1]
-
Grouping: Animals are divided into a vehicle control group and at least two dose groups for the test substance. A positive control group receiving a reference androgen, typically testosterone propionate, is also included. A minimum of six animals per group is recommended.[4]
-
Administration: The test compound (e.g., Methenolone enanthate) and the reference androgen are administered daily for ten consecutive days. The route of administration can be subcutaneous injection or oral gavage.[4][5]
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:
-
Ventral Prostate (VP)
-
-
Data Analysis: The weights of the respective tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of the LABC muscle is indicative of anabolic activity. A statistically significant increase in the weights of the VP, SV, COW, and GP indicates androgenic activity. The anabolic to androgenic ratio is then calculated by comparing the relative potencies of the test compound to the reference standard in stimulating the growth of these respective tissues. A compound is considered to have androgenic potential if there is a statistically significant increase in at least two of the five target organ weights compared to the control group.[3]
Visualizing the Mechanism of Action
The biological effects of Methenolone and other AAS are mediated through the androgen receptor. The following diagram illustrates the generalized signaling pathway.
Caption: Generalized signaling pathway of anabolic-androgenic steroids.
Conclusion
The in vivo data from the Hershberger assay validates Methenolone as an AAS with a favorable anabolic to androgenic ratio, demonstrating a significant separation of myotrophic from androgenic effects compared to testosterone. This characteristic underscores its potential for therapeutic applications where muscle-wasting is a concern and virilizing side effects are to be minimized. The standardized protocols outlined in this guide provide a robust framework for the continued investigation and comparison of existing and novel anabolic compounds.
References
Methenolone vs. Oxandrolone: A Preclinical Comparative Guide for Muscle Atrophy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methenolone and Oxandrolone, two synthetic anabolic-androgenic steroids (AAS), in the context of preclinical muscle atrophy models. The information presented is based on available experimental data to assist researchers in evaluating these compounds for further investigation.
Introduction to the Compounds
Methenolone, often known by its brand name Primobolan, is a dihydrotestosterone (B1667394) (DHT) derivative characterized by its mild anabolic and low androgenic properties. It is available in both oral (Methenolone Acetate) and injectable (Methenolone Enanthate) forms. Historically, it has been used to treat muscle-wasting diseases.[1]
Oxandrolone, marketed as Anavar, is another DHT derivative known for its high anabolic-to-androgenic ratio. It is an orally administered AAS that has been clinically used to promote weight gain after surgery, trauma, or chronic infections, and to counteract the catabolic effects of long-term corticosteroid therapy.[2]
Mechanisms of Action
Both Methenolone and Oxandrolone exert their anabolic effects primarily by binding to and activating the androgen receptor (AR) in skeletal muscle. This activation initiates a cascade of downstream events leading to increased protein synthesis and reduced protein degradation, ultimately resulting in muscle hypertrophy and prevention of atrophy.
Androgen Receptor Signaling Pathway
Activation of the androgen receptor by either Methenolone or Oxandrolone leads to its translocation to the nucleus. Inside the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes involved in muscle growth and repair. This includes the upregulation of genes associated with protein synthesis and the potential downregulation of genes involved in muscle breakdown.
Caption: Androgen Receptor Signaling Pathway for Methenolone and Oxandrolone.
A notable distinction in their mechanisms is Oxandrolone's ability to antagonize the catabolic effects of glucocorticoids. It has been shown to block glucocorticoid receptor (GR) signaling in an AR-dependent manner, providing an additional layer of anti-catabolic protection.
Preclinical Data Comparison
Direct preclinical comparative studies between Methenolone and Oxandrolone in the same muscle atrophy models are limited. The following tables summarize available quantitative data from different preclinical studies. It is crucial to interpret these findings with caution due to the variations in animal models, atrophy induction methods, and experimental protocols.
Table 1: Effects of Methenolone in Preclinical Models
| Parameter | Animal Model | Atrophy Model | Treatment Details | Key Findings | Reference |
| Muscle Protein Synthesis | Growing Wistar Rats (female) | N/A (Growth Study) | 10 mg/kg Methenolone Enanthate, thrice weekly for 6 weeks | Significantly increased rate of mixed skeletal muscle protein synthesis compared to controls. | [3] |
| Muscle Mass | Sheep | Cardiomyoplasty with electrical conditioning | 100 mg/week Methenolone | Significant increase in latissimus dorsi muscle mass (+79.9% vs. +11.07% in controls). | [4] |
| Muscle Fiber Type | Sheep | Cardiomyoplasty with electrical conditioning | 100 mg/week Methenolone | Shift towards a higher proportion of Type I fibers (96.7% vs. 65.2% in controls). | [4] |
Table 2: Effects of Oxandrolone in Preclinical Models
| Parameter | Animal Model | Atrophy Model | Treatment Details | Key Findings | Reference |
| Muscle Fiber Cross-Sectional Area | Old Male Sprague Dawley Rats | Rotator Cuff Tear (Denervation-like) | 0.1 mg/kg/day Oxandrolone for 2 weeks | Significantly larger mean cross-sectional area of supraspinatus and infraspinatus muscle fibers compared to placebo. | [5] |
| Muscle Fibrosis | Old Male Sprague Dawley Rats | Rotator Cuff Tear (Denervation-like) | 0.1 mg/kg/day Oxandrolone for 2 weeks | Lower fibrosis fraction in the supraspinatus muscle belly compared to placebo. | [5] |
| Muscle Function (Tetanic Force) | Sprague Dawley Rats | Severe Burn and Hindlimb Unloading | 0.1 mg/kg/day Oxandrolone for 14 days | No significant increase in tetanic force in the plantaris muscle with Oxandrolone alone. | [6][7] |
| Signaling Pathways | Sprague Dawley Rats | Severe Burn and Hindlimb Unloading | 0.1 mg/kg/day Oxandrolone with exercise | Elevated levels of Raptor and p-Akt in the OX/EX group, suggesting increased protein synthesis signaling. | [6][7] |
Experimental Protocols
Methenolone Study in Growing Rats
-
Animal Model: Female Wistar rats (weanling to maturity).
-
Treatment: Intramuscular injections of Methenolone Enanthate (10 mg/kg) three times a week for the duration of the study (from 22 to 64 days of age).
Oxandrolone Study in Rotator Cuff Tear Model
-
Animal Model: Old male CD Sprague Dawley IGS rats (1-1.5 years old).
-
Atrophy Induction: Surgical transection of the supraspinatus and infraspinatus tendons to simulate a rotator cuff tear.
-
Treatment: Two weeks after the initial surgery, rats received either a placebo or Oxandrolone (0.1 mg/kg/day) orally for two weeks.
-
Analysis: Four weeks after the initial surgery, the rotator cuff was surgically repaired. Six weeks after the repair, the animals were euthanized, and the supraspinatus and infraspinatus muscles were harvested for histological analysis, including measurement of myofiber size and fibrosis.[5]
Experimental Workflow
The following diagram illustrates a general experimental workflow for investigating the efficacy of a compound in a preclinical muscle atrophy model.
Caption: General workflow for preclinical muscle atrophy studies.
Conclusion
Both Methenolone and Oxandrolone demonstrate anabolic and anti-catabolic properties in preclinical models, primarily through androgen receptor activation. The available data suggests that both compounds have the potential to mitigate muscle wasting. Oxandrolone has been more extensively studied in specific atrophy models, such as those induced by denervation-like injury and catabolic states, with evidence supporting its role in preserving muscle fiber size and reducing fibrosis. Methenolone has demonstrated a clear capacity to stimulate muscle protein synthesis and increase muscle mass in models of growth and conditioning.
The lack of direct comparative studies using identical preclinical models and methodologies makes it difficult to definitively conclude which compound is superior for treating muscle atrophy. Future head-to-head preclinical studies are warranted to provide a more direct comparison of their efficacy and to further elucidate their mechanisms of action in various muscle wasting conditions. Researchers should carefully consider the specific context of muscle atrophy they are investigating when selecting a compound for further study.
References
- 1. scispace.com [scispace.com]
- 2. Methenolone Acetate|Anabolic Steroid for Research [benchchem.com]
- 3. Skeletal Muscle Atrophy Induced by Dexamethasone Is Attenuated by Amino Acid Complex Supplementation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Methenolone Acetate and Methenolone Enanthate Half-Life
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methenolone is a dihydrotestosterone (B1667394) (DHT) based anabolic steroid. The addition of different ester groups to the parent molecule alters its pharmacokinetic properties, primarily its rate of absorption and elimination half-life. Methenolone acetate (B1210297) is the shorter-acting, orally administered version, while Methenolone enanthate is a longer-acting, injectable formulation. The significant difference in their half-lives dictates their clinical and research applications.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Methenolone Acetate | Methenolone Enanthate |
| Common Administration Route | Oral | Intramuscular Injection |
| Reported Half-Life | 4-6 hours[1] | ~10.5 days[2][3] |
| Active Substance | Methenolone | Methenolone |
| Frequency of Administration | Daily | Weekly to Bi-weekly |
Experimental Protocols
While a specific plasma half-life determination study with a detailed protocol is not available in the public domain, the following is a detailed experimental protocol from a study on the metabolism of Methenolone acetate in humans. This provides valuable insight into the methodology used to study the fate of this compound in the human body.
Metabolism of Orally Administered Methenolone Acetate in Humans (Adapted from Goudreault & Massé, 1990)
Objective: To identify the urinary metabolites of Methenolone acetate after oral administration in human subjects.
Subjects and Dosage:
-
Two healthy male volunteers participated in the study.
-
A single oral dose of 50 mg of Methenolone acetate was administered to each subject.
Sample Collection:
-
Urine samples were collected from each volunteer at timed intervals after the administration of the drug.
-
The collection period extended up to 90 hours post-administration to capture the excretion of the parent drug and its metabolites.
Sample Preparation and Analysis:
-
Urine samples were fractionated to separate free steroids, glucuronide-conjugated metabolites, and sulfate-conjugated metabolites.
-
Enzymatic hydrolysis was performed on the conjugated fractions to release the steroid metabolites.
-
The extracted steroids were then derivatized to form trimethylsilyl (B98337) (TMS) ethers to enhance their volatility and thermal stability for gas chromatography.
-
Analysis was performed using gas chromatography coupled with mass spectrometry (GC-MS) to separate and identify the chemical structures of the metabolites based on their mass spectra.
Key Findings:
-
The parent steroid, Methenolone, was detected in the urine for up to 90 hours post-administration.
-
A total of twelve metabolites were identified, primarily in the glucuronide fraction. The major biotransformation product was identified as 3α-hydroxy-1-methylen-5α-androstan-17-one.
-
The study concluded that the metabolism of Methenolone acetate involves oxidation of the 17-hydroxyl group and reduction of the A-ring.
Visualizing Pharmacokinetic Differences
The following diagrams illustrate the key differences in the administration and pharmacokinetic profiles of Methenolone acetate and enanthate.
Caption: Comparative pharmacokinetic pathways of oral Methenolone acetate and injectable Methenolone enanthate.
Caption: A generalized workflow for the experimental determination of a drug's plasma half-life.
References
Efficacy of Methenolone in Promoting Myogenesis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vitro efficacy of anabolic-androgenic steroids (AAS) is crucial for identifying potential therapeutic applications. This guide provides a comparative overview of Methenolone's effectiveness in promoting myogenesis in various cell lines, alongside other anabolic agents. Due to a notable lack of direct comparative studies in the public domain, this guide synthesizes available information on Methenolone's mechanism of action and standard in vitro myogenesis assays, while also highlighting the existing data gaps.
Introduction to Methenolone and Myogenesis
Methenolone is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (B1667394) (DHT). It is recognized for its moderate anabolic effects and weak androgenic properties.[1] The primary therapeutic applications have been in treating muscle wasting diseases and certain types of anemia.[1] Its mechanism of action in promoting muscle growth is primarily through binding to and activating the androgen receptor (AR).[1] This activation triggers a cascade of intracellular events leading to increased protein synthesis and nitrogen retention in muscle tissue, which are fundamental to myogenesis—the formation of new muscle tissue.[1]
In the context of cellular biology, myogenesis is a complex process involving the proliferation of myoblasts (muscle precursor cells), their subsequent differentiation, and fusion to form multinucleated myotubes, the precursors to mature muscle fibers. Key to this process are myogenic regulatory factors (MRFs) such as MyoD and myogenin, which orchestrate the expression of muscle-specific proteins.
Comparative Analysis of Myogenic Efficacy
Direct comparative studies with quantitative data on the efficacy of Methenolone in promoting myogenesis in different cell lines are limited in the available scientific literature. However, we can infer its potential relative to other AAS based on its known mechanisms and data from related in vivo and in vitro studies.
| Compound | Proposed Myogenic Mechanism | Known In Vitro Effects (General) |
| Methenolone | Androgen receptor agonist; potential to increase protein synthesis and nitrogen retention. | Expected to promote myoblast differentiation and myotube formation. |
| Testosterone (B1683101) | Androgen receptor agonist; known to increase IGF-1 and protein synthesis. | Promotes proliferation and differentiation of C2C12 and L6 myoblasts.[2] |
| Nandrolone | Androgen receptor agonist; potent anabolic effects. | Upregulates MyoD mRNA and protein expression in C2C12 cells. |
Experimental Protocols for Assessing Myogenesis In Vitro
To quantitatively assess the myogenic potential of compounds like Methenolone, several well-established in vitro assays using muscle cell lines are employed. The most commonly used are the murine C2C12 and rat L6 myoblast cell lines.
Cell Culture and Differentiation
-
Cell Lines: C2C12 or L6 myoblasts.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and antibiotics.
-
Procedure: Cells are cultured in GM until they reach 70-80% confluency. To induce differentiation, the GM is replaced with DM. The differentiation process is typically monitored over several days.
Quantification of Myotube Formation (Fusion Index)
-
Purpose: To measure the extent of myoblast fusion into myotubes.
-
Procedure:
-
After a set period in DM (e.g., 72-96 hours), cells are fixed and stained.
-
Nuclei are stained with DAPI (blue).
-
Myotubes are visualized by immunostaining for a muscle-specific protein like Myosin Heavy Chain (MHC) (e.g., with a green fluorescent secondary antibody).
-
Images are captured using fluorescence microscopy.
-
The fusion index is calculated as: (Number of nuclei within myotubes / Total number of nuclei) x 100%.
-
-
Data Interpretation: A higher fusion index indicates a greater degree of myogenic differentiation.
Analysis of Myogenic Marker Expression
-
Purpose: To quantify the expression of key genes and proteins involved in myogenesis.
-
Methods:
-
Quantitative Real-Time PCR (qPCR): Measures the mRNA levels of myogenic regulatory factors (e.g., MyoD, Myogenin) and muscle-specific proteins (e.g., MHC).
-
Western Blotting: Measures the protein levels of MyoD, Myogenin, MHC, and other relevant signaling proteins.
-
-
Procedure (General):
-
Cells are harvested at different time points during differentiation.
-
RNA or protein is extracted.
-
qPCR or Western blot analysis is performed using specific primers or antibodies.
-
-
Data Interpretation: An increase in the expression of these markers signifies progression through the myogenic program.
Signaling Pathways in Myogenesis
The myogenic effects of androgens like Methenolone are primarily mediated through the Androgen Receptor signaling pathway.
Conclusion and Future Directions
While Methenolone is known to possess anabolic properties, there is a significant lack of publicly available, direct comparative studies that quantify its myogenic efficacy in different cell lines against other AAS. The experimental frameworks outlined in this guide provide a basis for conducting such much-needed research. Future studies should focus on generating quantitative data on myotube formation, fusion indices, and the expression of key myogenic regulatory factors in response to Methenolone in C2C12, L6, and primary human myoblast cell lines. Such data would be invaluable for the scientific community in elucidating the precise in vitro effects of Methenolone and its potential for therapeutic development in muscle-related disorders.
References
Methenolone's Androgen Receptor Binding Specificity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise interaction between a compound and its target receptor is paramount. This guide provides a detailed comparison of the binding specificity of Methenolone to the androgen receptor (AR), benchmarked against other key androgens. The data presented is supported by established experimental protocols to ensure a comprehensive understanding of the compound's performance.
Methenolone, a synthetic anabolic-androgenic steroid (AAS), exerts its biological effects primarily by acting as an agonist to the androgen receptor.[1][2][3] Upon binding, the Methenolone-AR complex initiates a cascade of cellular events, leading to the modulation of gene expression responsible for the anabolic and androgenic effects of the steroid.[3] The affinity and specificity of this initial binding event are critical determinants of the compound's potency and therapeutic profile.
Comparative Binding Affinity of Androgens to the Androgen Receptor
The binding affinity of various androgens to the androgen receptor can be quantitatively compared using competitive binding assays. The following table summarizes the relative binding affinities (RBA) of Methenolone and other androgens, as determined in a seminal study by Saartok, Dahlberg, and Gustafsson (1984). In this study, the potent synthetic androgen [3H]methyltrienolone (MT) was used as the radioligand, and the RBA of other steroids was calculated relative to MT (RBA of MT = 100%). The experiments were conducted using cytosol from rat skeletal muscle, rabbit skeletal muscle, and rat prostate.
| Compound | Relative Binding Affinity (%) vs. Methyltrienolone (MT) in Rat Skeletal Muscle | Relative Binding Affinity (%) vs. Methyltrienolone (MT) in Rabbit Skeletal Muscle | Relative Binding Affinity (%) vs. Methyltrienolone (MT) in Rat Prostate |
| Methyltrienolone (MT) | 100 | 100 | 100 |
| Methenolone | 51 | 47 | 58 |
| Nandrolone | 66 | 59 | 75 |
| Testosterone | 28 | 25 | 38 |
| Dihydrotestosterone (DHT) | 20 | 41 | 77 |
Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984).[4]
These data indicate that Methenolone possesses a significant binding affinity for the androgen receptor, albeit lower than that of Nandrolone and the synthetic androgen Methyltrienolone. Its affinity is notably higher than that of the primary endogenous androgen, Testosterone, and in some tissues, Dihydrotestosterone.
Experimental Protocols
The determination of androgen receptor binding affinity is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of a test compound (e.g., Methenolone) to displace a radiolabeled ligand with known high affinity for the receptor.
Protocol: Competitive Radioligand Binding Assay for the Androgen Receptor
1. Objective: To determine the relative binding affinity of a test compound for the androgen receptor.
2. Materials:
- Receptor Source: Cytosol preparation from target tissues (e.g., rat prostate, skeletal muscle) or cells expressing the androgen receptor.
- Radioligand: A high-affinity, radiolabeled androgen, such as [3H]methyltrienolone (R1881) or [3H]dihydrotestosterone ([3H]DHT).
- Test Compounds: Unlabeled Methenolone and other androgens for comparison.
- Buffers and Reagents: Tris-HCl buffer, EDTA, dithiothreitol (B142953) (DTT), molybdate, charcoal-dextran suspension, and scintillation cocktail.
3. Procedure:
- Preparation of Receptor Cytosol: Target tissues are homogenized in a cold buffer solution and centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.
- Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. Control tubes containing only the radioligand and receptor (for total binding) and tubes with an excess of unlabeled ligand (for non-specific binding) are also prepared.
- Equilibrium: The incubation is carried out at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
- Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is the use of a charcoal-dextran suspension, which adsorbs the free radioligand. The mixture is centrifuged, and the supernatant containing the bound ligand is collected.
- Quantification: The amount of radioactivity in the supernatant is measured using a liquid scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
- The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
- The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.
Visualizing the Process and Pathway
To further elucidate the experimental process and the biological context of Methenolone's action, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Androgen receptor signaling pathway activated by Methenolone.
References
Methenolone's Impact on Lipid Profiles: A Comparative Analysis with Other Anabolic-Androgenic Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Methenolone and other commonly used anabolic-androgenic steroids (AAS) on serum lipid profiles. The data presented is compiled from various clinical studies to offer an objective overview for research and drug development purposes.
Abstract
Anabolic-androgenic steroids are known to exert significant effects on cardiovascular health, with alterations in lipid profiles being a primary concern. These changes, characterized by a reduction in high-density lipoprotein (HDL) cholesterol and an increase in low-density lipoprotein (LDL) cholesterol, contribute to an atherogenic lipid profile, elevating the risk of cardiovascular disease. This guide focuses on Methenolone, a dihydrotestosterone (B1667394) derivative, and compares its impact on lipid parameters—HDL, LDL, total cholesterol, and triglycerides—with other prevalent AAS such as Testosterone (B1683101), Nandrolone (B1676933), and Stanozolol. While Methenolone is generally considered to have a milder impact on cholesterol levels, this analysis seeks to contextualize its effects based on available experimental data.
Comparative Data on Lipid Profile Alterations
The following table summarizes the quantitative impact of various AAS on lipid profiles as reported in clinical trials and observational studies. It is important to note that the magnitude of these changes can be influenced by dosage, duration of administration, and individual metabolic factors.
| Anabolic-Androgenic Steroid | Dosage | Duration | HDL Cholesterol Change | LDL Cholesterol Change | Total Cholesterol Change | Triglycerides Change |
| Methenolone (Primobolan) | Varies | Varies | Slight Reduction[1] | Mild Increase[1] | Not consistently reported | Not consistently reported |
| Testosterone Enanthate | 200 mg/week | 6 weeks | -9%[2] | -16%[2] | No significant change[3] | No significant change[3] |
| Testosterone Cypionate | 300 mg/week | 2 weeks | -21%[4] | No significant change[4] | No significant change[4] | Not Reported |
| Nandrolone Decanoate | 100 mg/week | 6 weeks | Trend towards depression (-2.00 +/- 8.83 mg/dL)[5] | Trend towards elevation (+5.05 +/- 20.45 mg/dL)[5] | No significant change[5] | No significant change[5] |
| Stanozolol (oral) | 6 mg/day | 6 weeks | -33%[2] | +29%[2] | Not Reported | Not Reported |
Note: The effects of Methenolone are described qualitatively due to a lack of precise quantitative data in head-to-head comparative studies.
Detailed Experimental Protocols
The methodologies employed in clinical trials assessing the impact of AAS on lipid profiles generally adhere to a structured approach to ensure the reliability and validity of the findings. Below is a synthesized protocol based on common practices in the field.
1. Study Design:
-
Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group design.[4]
-
Participants: Healthy, non-smoking male volunteers, often with experience in resistance training, are typically recruited. Participants undergo a comprehensive medical screening to exclude individuals with pre-existing cardiovascular, hepatic, or renal conditions.[6]
-
Ethical Considerations: All studies must be approved by an Institutional Review Board (IRB), and all participants are required to provide written informed consent.
2. Intervention:
-
Drug Administration: The specific AAS (e.g., Methenolone Enanthate, Testosterone Cypionate) is administered at a defined dosage and frequency (e.g., weekly intramuscular injections). A placebo group receives a vehicle injection (e.g., cottonseed oil).[4]
-
Washout Period: In crossover designs, a washout period of several weeks to months is implemented between treatments to ensure the complete clearance of the administered compounds and the return of lipid levels to baseline.
3. Data Collection and Analysis:
-
Blood Sampling: Venous blood samples are collected at baseline, at specified intervals during the treatment period, and post-treatment. Participants are required to fast for at least 12 hours prior to blood collection.[7]
-
Lipid Profile Analysis: Serum samples are analyzed for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using standardized enzymatic assays. HDL subfractions (HDL2, HDL3) may also be quantified.[8]
-
Hormonal Analysis: Serum levels of total and free testosterone, estradiol, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are often measured to monitor the hormonal impact of the AAS.[6]
-
Statistical Analysis: Statistical methods such as ANOVA for repeated measures or t-tests are used to compare changes in lipid parameters between the treatment and placebo groups. A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway of AAS-Induced Lipid Alterations
Anabolic-androgenic steroids primarily influence lipid metabolism through their interaction with the androgen receptor, leading to downstream effects on hepatic enzyme activity. A key mechanism is the upregulation of hepatic lipase, an enzyme that plays a crucial role in the catabolism of HDL cholesterol.
Experimental Workflow for an AAS Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial designed to investigate the effects of an anabolic-androgenic steroid on lipid profiles.
Discussion and Conclusion
The available evidence indicates that anabolic-androgenic steroids can significantly alter lipid profiles, creating a more atherogenic state. While compounds like Stanozolol exhibit a pronounced negative impact, Testosterone and Nandrolone appear to have a more moderate effect, particularly on LDL cholesterol.
Methenolone is consistently reported to be a milder agent in terms of its influence on serum lipids.[1] This is often attributed to its lower androgenic rating and its non-aromatizing nature.[9] However, the lack of direct, quantitative comparative studies makes it challenging to precisely rank its impact relative to other AAS. The general consensus suggests a slight reduction in HDL and a mild increase in LDL, but these effects are likely dose-dependent.[1]
The primary mechanism for AAS-induced HDL reduction is the increased activity of hepatic lipase, which accelerates the catabolism of HDL particles. This effect is a direct consequence of androgen receptor activation in hepatic cells.
For researchers and drug development professionals, understanding these differential effects is crucial for the development of new androgenic compounds with improved safety profiles. Future research should focus on conducting head-to-head clinical trials to provide clear, quantitative data on the comparative lipid effects of Methenolone and other next-generation anabolic agents.
References
- 1. swolverine.com [swolverine.com]
- 2. Androgen receptor signaling in hepatocellular carcinoma and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. Changes in lipoprotein-lipid levels in normal men following administration of increasing doses of testosterone cypionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of demonstrated effect of nandrolone on serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood Test Protocols for Anabolic Steroid Users - Comprehensive Guide [driadashop.to]
- 7. steroidal.com [steroidal.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. swolverine.com [swolverine.com]
Methenolone vs Nandrolone: a comparative study on protein synthesis
A Comparative Analysis of Methenolone and Nandrolone (B1676933) on Protein Synthesis
This guide provides a detailed comparison of two anabolic-androgenic steroids, Methenolone and Nandrolone, with a specific focus on their impact on muscle protein synthesis. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Methenolone, a derivative of dihydrotestosterone (B1667394) (DHT), and Nandrolone, a 19-nortestosterone derivative, are both recognized for their anabolic properties, primarily their ability to enhance muscle growth.[1][2] Their primary mechanism of action involves binding to and activating the androgen receptor (AR), which in turn modulates gene expression to increase protein synthesis and nitrogen retention.[1][3] While both compounds promote an anabolic state, they exhibit differences in their potency, side-effect profiles, and specific molecular signaling pathways. This guide synthesizes available experimental data to provide a comparative overview.
Quantitative Data on Protein Synthesis
| Compound | Animal Model | Muscle Type | Key Finding | Reference |
| Methenolone Enanthate | Growing female Wistar rats | Mixed skeletal muscle | Significantly increased rate of protein synthesis compared to controls. (Quantitative data not specified in abstract) | [4] |
| Sheep (with electrical conditioning) | Latissimus dorsi | 79.9% +/- 40.8% increase in muscle mass compared to conditioning alone (+11.07% +/- 1.06%). | [5] | |
| Nandrolone Decanoate (B1226879) | Male C57BL/6 mice | Gastrocnemius | Increased Fractional Synthetic Rate (FSR) from 0.04 ± 0.003 fraction/day (sham) to 0.05 ± 0.01 fraction/day. | [6][7] |
| Castrated C57BL/6 mice | Myofibrillar protein | Reversed a 29% decrease in myofibrillar protein synthesis induced by castration. | [8] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the key studies cited.
Methenolone Study in Wistar Rats
-
Objective: To determine the effect of Methenolone Enanthate on growth, body composition, and skeletal muscle protein synthesis in growing rats.[4]
-
Animal Model: Growing Wistar rats (from 22 to 64 days of age).[4]
-
Drug Administration: Methenolone enanthate (Primobolan) was administered at a dose of 10 mg/kg thrice-weekly.[4]
Nandrolone Study in C57BL/6 Mice
-
Objective: To examine the acute and long-term effects of nandrolone decanoate (ND) on fractional synthetic rates (FSR) of muscle protein.[6][7]
-
Drug Administration: Nandrolone decanoate was administered via injections at a dose of 10 mg/kg/week for 6 weeks.[6][7]
-
Measurement of Fractional Synthetic Rate (FSR):
-
Tracer Administration: 24 hours before euthanasia, animals were injected intraperitoneally with 1.5 mL of deuterated water (D₂O).[6][7]
-
Tissue Collection: The gastrocnemius and soleus muscles were extracted.[6][7]
-
Sample Analysis: Samples were analyzed for deuterated alanine (B10760859) enrichment in the bound protein and intracellular fraction by liquid chromatography-tandem mass spectrometry to estimate the FSR of mixed tissue protein.[6][7]
-
Signaling Pathways
Both Methenolone and Nandrolone exert their anabolic effects primarily through the androgen receptor. However, the downstream signaling cascades may have distinct features.
General Androgen Receptor Signaling Pathway
The binding of an androgen to the androgen receptor in the cytoplasm triggers a conformational change, dissociation from heat shock proteins, and translocation of the androgen-AR complex into the nucleus. This complex then dimerizes and binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-activators and the initiation of transcription of target genes involved in muscle protein synthesis.[3]
Caption: General Androgen Receptor Signaling Pathway.
Specific Signaling Pathways of Nandrolone
Research suggests that Nandrolone's anabolic effects involve the modulation of several signaling pathways beyond general AR activation. These include the Akt/mTOR pathway, which is a central regulator of protein synthesis, and pathways involving MyoD, Numb, and calcineurin-NFAT, which are crucial for myogenesis and muscle hypertrophy.[1][8][12][13][14] Nandrolone has been shown to restore Akt/mTORC1 signaling in states of androgen withdrawal and to activate calcineurin-NFAT signaling.[8][12][14] It also upregulates MyoD and Numb, a Notch inhibitor, promoting myogenic differentiation.[1] Furthermore, nandrolone may reduce the expression of the mTOR inhibitor REDD2 and the calcineurin inhibitor RCAN2.[15]
Caption: Specific Signaling Pathways of Nandrolone.
Signaling Pathways of Methenolone
The specific downstream signaling pathways for Methenolone are less detailed in the available literature compared to Nandrolone. Its primary anabolic effect is attributed to its binding to the androgen receptor, leading to increased protein synthesis and nitrogen retention.[1] Some sources suggest that Methenolone may also stimulate the production of insulin-like growth factor-1 (IGF-1), a key hormone in muscle repair and growth.[16] The IGF-1 signaling cascade is known to activate the PI3K/Akt/mTOR pathway, a central regulator of protein synthesis.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Anabolic steroids (metenolone) improve muscle performance and hemodynamic characteristics in cardiomyoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early Life Androgen Administration Attenuates Aging Related Declines in Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early Life Androgen Administration Attenuates Aging Related Declines in Muscle Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique | Springer Nature Experiments [experiments.springernature.com]
- 11. In vivo measurement of muscle protein synthesis rate using the flooding dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anabolic steroids activate calcineurin-NFAT signaling and thereby increase myotube size and reduce denervation atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testosterone regulation of Akt/mTORC1/FoxO3a signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. swolverine.com [swolverine.com]
- 17. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Methenolone's Impact on Muscle Performance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methenolone's effects on muscle performance in animal models, supported by experimental data. The information is presented to facilitate informed decisions in preclinical research and development.
Methenolone, a synthetic anabolic-androgenic steroid (AAS), has been evaluated in various animal models to determine its efficacy in promoting muscle growth and enhancing physical performance. This guide synthesizes key findings from preclinical studies, offering a comparative analysis of Methenolone against other anabolic agents, detailing experimental protocols, and illustrating the underlying signaling pathways.
Comparative Analysis of Anabolic Effects
Methenolone has demonstrated positive effects on muscle mass and protein synthesis in animal studies. However, its potency relative to other anabolic steroids, such as testosterone (B1683101) and nandrolone, is a critical consideration for research applications.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key animal studies investigating the effects of Methenolone and comparator anabolic agents on muscle-related parameters.
Table 1: Effects of Methenolone on Muscle Mass and Force in Sheep
| Treatment Group | Change in Muscle Mass (%) | Maximum Force (kp) |
| Electrical Conditioning Alone | +11.07 ± 1.06 | 4.23 ± 0.55 |
| Electrical Conditioning + Methenolone (100 mg/week) | +79.9 ± 40.8[1][2] | 6.0 ± 3.14[1] |
This study on sheep latissimus dorsi muscle demonstrated that the addition of Methenolone to electrical conditioning significantly augmented the increase in muscle mass and maximum force generation compared to electrical stimulation alone.[1][2]
Table 2: Effects of Methenolone on Body Composition and Protein Synthesis in Growing Rats
| Treatment Group (Female Wistar Rats) | Change in Body Weight | Change in Total Body Nitrogen, Phosphorus, and Potassium | Rate of Skeletal Muscle Protein Synthesis |
| Control | No significant change | No significant change | Baseline |
| Methenolone Enanthate (10 mg/kg, thrice-weekly) | Significantly increased[3] | Significantly increased[3] | Significantly increased[3] |
In growing female rats, Methenolone enanthate treatment led to significant increases in body weight and the retention of key elements indicative of lean mass accretion.[3] Furthermore, a direct measure of mixed skeletal muscle protein synthesis revealed a significant increase in the Methenolone-treated group.[3]
Table 3: Comparative Androgen Receptor (AR) Binding Affinity
| Anabolic Steroid | Relative Binding Affinity for Skeletal Muscle AR |
| Methyltrienolone (MT) | 100% (Reference) |
| 19-Nortestosterone (Nandrolone) | High |
| Methenolone | High |
| Testosterone | Moderate |
| 1α-methyl-DHT | Moderate |
This in vitro study highlights that Methenolone exhibits a high binding affinity for the androgen receptor in skeletal muscle, comparable to that of Nandrolone and greater than that of Testosterone.[4] This strong interaction with the AR is a primary driver of its anabolic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of protocols employed in the cited animal studies.
Animal Models and Drug Administration
-
Sheep Model: In studies investigating muscle performance in cardiomyoplasty models, adult female sheep were utilized.[1][2] Methenolone was administered at a dose of 100 mg/week.[1]
-
Rat Model: For studies on growth and body composition, growing Wistar rats (from 22 to 64 days of age) were used.[3] Methenolone enanthate was administered at a dose of 10 mg/kg body weight three times a week.[3] Another study in adolescent male and female rats used Methenolone enanthate at a dose of 0.5 mg/kg, administered via intraperitoneal injections five times a week for four weeks.[5]
Muscle Performance and Composition Analysis
-
Maximum Force Measurement (Sheep): Hemodynamic measurements were performed during isolated perfusion of the subclavian artery while maintaining pressure in the latissimus dorsi muscle.[1] Maximum force was recorded under these controlled conditions.[1]
-
Muscle Mass Assessment (Sheep): The weight of the latissimus dorsi muscles was measured at the end of the experimental period to determine the percentage increase in mass.[2]
-
Body Composition Analysis (Rats): Total body nitrogen, potassium, and phosphorus were measured to assess changes in lean body mass.[3]
Signaling Pathways and Experimental Workflows
The anabolic effects of Methenolone are primarily mediated through its interaction with the androgen receptor, which in turn modulates gene expression to promote muscle protein synthesis.
Methenolone Signaling Pathway
Caption: Methenolone's mechanism of action in muscle cells.
Experimental Workflow for Animal Studies
Caption: General experimental workflow for animal studies.
References
- 1. Anabolic steroids (metenolone) improve muscle performance and hemodynamic characteristics in cardiomyoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of an anabolic steroid (Metenolon) on contractile performance of the chronically stimulated latissimus dorsi in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methenolone vs. Testosterone: A Comparative Analysis of Binding Affinity to Sex Hormone-Binding Globulin (SHBG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Methenolone and Testosterone to Sex Hormone-Binding Globulin (SHBG), supported by experimental data. Understanding these interactions is crucial for evaluating the pharmacokinetics and bioavailability of these anabolic-androgenic steroids (AAS).
Quantitative Analysis of SHBG Binding Affinity
The binding affinity of a steroid to SHBG is a key determinant of its metabolic clearance rate and the proportion of the unbound, biologically active fraction available to target tissues. The following table summarizes the relative binding affinities (RBA) of Methenolone and Testosterone to SHBG, as determined by competitive binding assays.
| Compound | Relative Binding Affinity (RBA) to SHBG | Reference Compound |
| Testosterone | 0.19 | Dihydrotestosterone (B1667394) (DHT) |
| Methenolone | Weaker than Testosterone | Dihydrotestosterone (DHT) |
Data sourced from Tissari et al. (1984)[1]
Key Findings:
-
Testosterone exhibits a moderate binding affinity for SHBG, with a relative binding affinity of 0.19 compared to Dihydrotestosterone (DHT), which is set as the reference standard with an RBA of 1.00.[1]
-
Methenolone demonstrates a significantly lower binding affinity for SHBG compared to Testosterone.[1][2] While a precise RBA value is not consistently reported, studies categorize it as a weaker competitor for SHBG binding sites.[1]
-
The established hierarchy for SHBG binding among these and related androgens is: Dihydrotestosterone (DHT) > Testosterone > Methenolone.[3][4][5][6]
Experimental Protocol: Competitive Binding Assay for SHBG
The relative binding affinities presented were determined using a competitive binding assay. This method quantifies the ability of a test compound (e.g., Methenolone or Testosterone) to displace a radiolabeled ligand from SHBG.
Methodology Overview:
-
Preparation of SHBG Source: Diluted human plasma from late pregnancy, a rich source of SHBG, is utilized.[1]
-
Radioligand: Tritiated dihydrotestosterone ([³H]DHT) serves as the high-affinity radioligand that binds to SHBG.[1]
-
Competitive Displacement: Constant concentrations of [³H]DHT and the SHBG source are incubated with increasing concentrations of the unlabeled competitor steroids (the "cold" ligands), such as Testosterone and Methenolone.
-
Separation of Bound and Free Ligand: After incubation and reaching equilibrium, the mixture is treated with dextran-coated charcoal. The charcoal binds the free, unbound [³H]DHT, while the larger SHBG-[³H]DHT complexes remain in the supernatant.
-
Quantification: The radioactivity of the supernatant, which corresponds to the amount of bound [³H]DHT, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor steroid that displaces 50% of the bound [³H]DHT (the IC50 value) is determined. The relative binding affinity is then calculated by comparing the IC50 of the test compound to the IC50 of the reference standard (DHT).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive binding assay used to determine the relative binding affinities of Methenolone and Testosterone to SHBG.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- 6. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methenolone's Androgen Receptor Binding Affinity in the Landscape of Anabolic Steroids: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate interactions between anabolic-androgenic steroids (AAS) and the androgen receptor (AR) is paramount for elucidating their mechanisms of action and informing the development of new therapeutic agents. This guide provides a comparative analysis of the relative binding affinity (RBA) of Methenolone to the androgen receptor, benchmarked against other prominent anabolic steroids. The data presented is supported by established experimental protocols and visualized through signaling pathway and workflow diagrams.
Relative Binding Affinity to the Androgen Receptor
The biological activity of anabolic steroids is initiated by their binding to the androgen receptor, a ligand-activated transcription factor. The affinity of this binding is a key determinant of a steroid's potency. The following table summarizes the relative binding affinity of Methenolone and other common AAS for the androgen receptor, primarily based on the findings of Saartok et al. (1984), who utilized a competitive binding assay with [3H]methyltrienolone (MT) as the radioligand in rat skeletal muscle and prostate tissue.[1][2][3] It is important to note that while some steroids exhibit high affinity, others, such as stanozolol (B1681124), have weak binding to the androgen receptor yet can still be potent activators of androgen receptor-induced effects.[4][5]
| Anabolic-Androgenic Steroid | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | Notes |
| Methyltrienolone (MT) | High (Reference Compound) | A potent, non-aromatizable androgen used as the reference ligand in many binding affinity studies. |
| Trenbolone | High | Binds to the androgen receptor with an affinity similar to dihydrotestosterone.[6][7] |
| Nandrolone | High | RBA is greater than that of Methenolone and Testosterone (B1683101).[1][3] |
| Methenolone | Moderate to High | RBA is greater than that of Testosterone.[1][2][3] |
| Testosterone | Moderate | Serves as the primary natural ligand for the androgen receptor. |
| Dihydrotestosterone (DHT) | High | A potent endogenous androgen; its RBA can be higher than testosterone in certain tissues like the prostate.[1][2] |
| Stanozolol | Weak | Exhibits low binding affinity for the androgen receptor (RBA values < 0.05).[1][4][5] |
Experimental Protocols
The determination of relative binding affinity is typically achieved through competitive radioligand binding assays. This methodology quantifies the ability of an unlabeled steroid (the competitor) to displace a radiolabeled steroid with known high affinity from the androgen receptor.
Competitive Radioligand Binding Assay Protocol
This protocol is a synthesized representation of standard methodologies described in the scientific literature.[8][9][10][11][12]
1. Preparation of Receptor Source:
- A source of androgen receptors is prepared, typically from cytosolic extracts of target tissues (e.g., rat prostate or skeletal muscle) or from cells engineered to express the human androgen receptor.[8]
- The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged to isolate the cytosol, which contains the soluble androgen receptors.
2. Incubation:
- A constant, saturating concentration of a high-affinity radiolabeled androgen (e.g., [³H]-Methyltrienolone or [³H]-Dihydrotestosterone) is incubated with the receptor preparation.
- Increasing concentrations of the unlabeled test steroid (e.g., Methenolone) are added to compete for binding to the androgen receptor.
- Control tubes are included for determining total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a large excess of unlabeled high-affinity ligand).
- The incubation is carried out at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 18-24 hours).[11]
3. Separation of Bound and Free Ligand:
- At the end of the incubation period, the receptor-bound radioligand must be separated from the unbound radioligand.
- Common methods include charcoal-dextran adsorption, where charcoal adsorbs the free radioligand, or filtration through glass fiber filters that trap the receptor-ligand complex.[12]
4. Quantification of Radioactivity:
- The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
5. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test steroid that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.
- The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test steroid to the IC50 of a reference standard (e.g., Testosterone or DHT).
Mandatory Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the androgen receptor upon binding by an androgenic steroid.
Caption: Canonical androgen receptor signaling pathway.
Experimental Workflow: Competitive Binding Assay
The diagram below outlines the key steps in a typical competitive binding assay used to determine the relative binding affinity of anabolic steroids.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stanozolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of the affinity of different anabolics and synthetic hormones to the human androgen receptor, human sex hormone binding globulin and to the bovine progestin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Methenolone and Testosterone Propionate in Preclinical and Clinical Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methenolone (B1676379) and Testosterone (B1683101) Propionate, two androgenic compounds that have been investigated for their therapeutic potential in cancer, particularly in advanced breast cancer. This document synthesizes findings from key clinical trials and preclinical research, presenting quantitative data, detailed experimental protocols, and visualizations of the proposed signaling pathways to facilitate an objective evaluation of their performance and mechanisms of action.
Executive Summary
Methenolone, a synthetic anabolic-androgenic steroid (AAS), and Testosterone Propionate, a testosterone ester, have both demonstrated anti-tumor effects in certain cancer contexts, primarily through their interaction with the androgen receptor (AR). Clinical studies, predominantly in postmenopausal women with advanced breast cancer, have shown that Methenolone Enanthate may offer a higher objective response rate with a potentially more favorable side effect profile, particularly concerning virilization, when compared to Testosterone Propionate. However, the molecular mechanisms underlying their differential effects are still under investigation. This guide aims to provide a detailed side-by-side comparison to inform further research and drug development efforts in this area.
Quantitative Data Comparison
The following tables summarize the key quantitative data extracted from comparative and individual studies of Methenolone Enanthate and Testosterone Propionate in the context of advanced breast cancer.
Table 1: Comparative Efficacy in Advanced Breast Cancer (Kennedy & Yarbro, 1968) [1]
| Treatment Group | Number of Patients | Objective Improvement | No Improvement |
| Methenolone Enanthate | 27 | 13 (48%) | 14 (52%) |
| Testosterone Propionate | 13 | 0 (0%) | 13 (100%) |
Table 2: Efficacy of Methenolone Enanthate in Disseminated Breast Cancer (Notter, 1975) [2][3]
| Treatment Group | Number of Evaluable Patients | Objective Remission (>3 months) |
| Methenolone Enanthate | 41 | 8 (19.5%) |
Table 3: Comparison of Virilizing Side Effects
| Androgen | Virilizing Potential | Key Observations from Clinical Trials |
| Methenolone Enanthate | Less virilizing than Testosterone Propionate[2][3] | Virilization is dose-dependent and can occur with high doses over several months.[3] |
| Testosterone Propionate | Higher virilizing potential | Commonly reported in clinical use for breast cancer. |
Experimental Protocols
Kennedy & Yarbro, 1968: A Randomized Study in Advanced Breast Cancer[1]
-
Objective: To evaluate the efficacy of Methenolone Enanthate compared to Testosterone Propionate in the treatment of advanced breast carcinoma in postmenopausal women.
-
Study Design: A randomized clinical trial.
-
Patient Population: Postmenopausal women with advanced, inoperable, or metastatic breast cancer.
-
Treatment Arms:
-
Methenolone Enanthate: 400 mg intramuscularly three times per week.
-
Testosterone Propionate: 100 mg intramuscularly three times per week.
-
-
Evaluation Criteria: Objective improvement was defined as a measurable decrease in the size of tumor masses or recalcification of osteolytic metastases.
Notter, 1975: Metenolone Enanthate in Disseminated Carcinoma of the Breast[2][3]
-
Objective: To evaluate the therapeutic effect of high-dose Metenolone Enanthate in patients with disseminated or inoperable breast carcinoma.
-
Study Design: Open-label, non-randomized trial.
-
Patient Population: 43 postmenopausal women with disseminated or inoperable breast carcinoma.
-
Treatment Protocol:
-
Dosage: 400 to 1200 mg of Metenolone Enanthate per week, administered intramuscularly.
-
Duration: A minimum of 3 months of continuous therapy.
-
-
Evaluation Criteria: Objective remission was defined as a greater than 50% reduction in the size of measurable tumor lesions, lasting for more than three months.
Signaling Pathways and Mechanisms of Action
Both Methenolone and Testosterone Propionate exert their effects primarily through the Androgen Receptor (AR), a ligand-activated transcription factor. In the context of estrogen receptor-positive (ER+) breast cancer, the activation of AR is generally considered to have a tumor-suppressive role by antagonizing ER signaling.
Proposed Anti-Tumorigenic Signaling Pathway of Androgen Receptor Agonists in ER+ Breast Cancer
The binding of an androgen agonist, such as Methenolone or Testosterone, to the AR in the cytoplasm of an ER+ breast cancer cell initiates a cascade of events that can lead to the inhibition of tumor growth. The activated AR translocates to the nucleus and can interfere with ER-mediated transcription through several proposed mechanisms:
-
Direct Competition for Estrogen Response Elements (EREs): The activated AR may compete with the Estrogen Receptor (ER) for binding to EREs on the DNA, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation.
-
Upregulation of ERβ: AR activation may lead to an increase in the expression of ERβ, which is known to have an inhibitory effect on ERα-driven cell growth.
-
Sequestration of Co-activators: The AR can bind to and sequester transcriptional co-activators that are necessary for ER-mediated gene transcription.
Differential Aspects of Methenolone and Testosterone Propionate Signaling
A key difference between the two androgens lies in their metabolic fate. Testosterone Propionate can be converted to estrogens via the enzyme aromatase. This conversion could potentially counteract its anti-tumor effects in ER+ breast cancer by providing a ligand for ER. Methenolone, on the other hand, is a derivative of dihydrotestosterone (B1667394) (DHT) and is not aromatized to estrogens. This lack of conversion to an ER agonist may contribute to its observed higher efficacy in some studies.
Discussion and Future Directions
The available clinical data, although dated, suggests that Methenolone Enanthate may be a more effective agent than Testosterone Propionate for the treatment of advanced breast cancer in postmenopausal women, with a more favorable safety profile regarding virilization. The lack of aromatization of Methenolone is a plausible explanation for this potential superiority.
However, the studies conducted were small and utilized methodologies that may not meet current clinical trial standards. Further research is warranted to:
-
Conduct larger, well-controlled clinical trials to definitively compare the efficacy and safety of modern formulations of Methenolone and Testosterone derivatives in specific subtypes of breast cancer (e.g., AR-positive, ER-positive/negative).
-
Elucidate the detailed molecular mechanisms and downstream signaling pathways of these androgens in different breast cancer cell lines to identify biomarkers for patient selection.
-
Investigate the potential for combination therapies, for instance, with agents that target other signaling pathways involved in breast cancer progression.
The historical data on Methenolone and Testosterone Propionate provides a valuable foundation for the renewed interest in targeting the androgen receptor in breast cancer. A deeper understanding of their comparative pharmacology and mechanisms of action will be crucial for the development of novel and more effective endocrine therapies.
References
An In Vitro Showdown: Methenolone Enanthate vs. Drostanolone Enanthate
In the landscape of anabolic-androgenic steroid research, Methenolone and Drostanolone (B1670957) stand out as two dihydrotestosterone (B1667394) (DHT) derivatives with distinct profiles. While both are favored for their purported anabolic effects without estrogenic side effects, a direct, comprehensive in vitro comparison has remained elusive in publicly available literature. This guide synthesizes available data to offer researchers, scientists, and drug development professionals an objective look at their in vitro characteristics, focusing on androgen receptor binding, anabolic activity, and metabolism.
At a Glance: Key In Vitro Characteristics
| Parameter | Methenolone | Drostanolone |
| Androgen Receptor (AR) Binding Affinity | High | Potent Agonist |
| Anabolic/Androgenic Ratio (in vivo, rodent) | 1:2–1:3[1] | 1:3–1:4[2] |
| Aromatization | No | No[2] |
| Primary Mechanism of Action | Androgen Receptor Agonist[3] | Androgen Receptor Agonist[2] |
Delving Deeper: In Vitro Experimental Data
Androgen Receptor Binding Affinity
The initial and most critical step in the mechanism of action for both Methenolone and Drostanolone is binding to the androgen receptor (AR). A higher binding affinity is often correlated with greater anabolic potential.
One study provides the relative binding affinity (RBA) of Methenolone compared to other anabolic steroids in rat skeletal muscle and prostate tissue. In this research, Methenolone demonstrated a relatively high affinity for the androgen receptor[4][5].
Table 1: Relative Binding Affinity of Methenolone and Other Androgens for the Androgen Receptor [4][5]
| Compound | Relative Binding Affinity (%) in Rat Skeletal Muscle (vs. Methyltrienolone) | Relative Binding Affinity (%) in Rat Prostate (vs. Methyltrienolone) |
| Methyltrienolone (R1881) | 100 | 100 |
| Methenolone | 57 | 58 |
| Testosterone | 43 | 41 |
| Nandrolone | 76 | 75 |
| Dihydrotestosterone (DHT) | 39 | 92 |
Data synthesized from a study assessing the binding of various steroids to the androgen receptor. Drostanolone was not evaluated in this specific study.
In Vitro Anabolic Activity: Myotube Hypertrophy
The anabolic effect of these compounds can be assessed in vitro by measuring the hypertrophy of muscle cells, such as in the C2C12 myotube hypertrophy assay. This assay provides a visual and quantifiable measure of a compound's ability to increase muscle cell size. While the C2C12 cell line is a well-established model for studying androgen-induced muscle hypertrophy, specific comparative studies for Methenolone and Drostanolone are lacking[1]. The expected outcome would be a dose-dependent increase in myotube diameter upon treatment with either compound.
In Vitro Metabolism
The metabolic fate of a steroid is crucial for its activity and clearance. In vitro metabolism studies using human liver microsomes can provide insight into the metabolic stability and the types of metabolites formed.
For Methenolone, in vitro studies with horse liver microsomes have identified several metabolites, primarily resulting from hydroxylation and oxidation[6]. While human data is not as readily available, it is known to be resistant to 3α-hydroxysteroid dehydrogenase (3α-HSD) metabolism, which is thought to contribute to its anabolic effects[3].
Drostanolone is also a poor substrate for 3α-HSD[2]. Studies on its urinary metabolites in humans have identified several phase I and phase II metabolites, suggesting that hydroxylation and conjugation are key metabolic pathways[7]. Direct comparative in vitro metabolism studies in human liver microsomes would be necessary to definitively compare their metabolic stability and metabolite profiles.
Signaling Pathways and Experimental Workflows
The primary signaling pathway for both Methenolone and Drostanolone is the androgen receptor signaling cascade.
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor (AR) signaling pathway for Methenolone and Drostanolone.
Experimental Workflow: Androgen Receptor Competitive Binding Assay
Caption: Workflow for an Androgen Receptor Competitive Binding Assay.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of Methenolone enanthate and Drostanolone enanthate for the androgen receptor.
Materials:
-
Rat ventral prostate tissue
-
Homogenization buffer (e.g., Tris-EDTA buffer with protease inhibitors)
-
Radiolabeled androgen (e.g., [³H]-methyltrienolone, R1881)
-
Unlabeled Methenolone enanthate and Drostanolone enanthate
-
Unlabeled dihydrotestosterone (DHT) as a positive control
-
Hydroxyapatite slurry
-
Scintillation cocktail
-
96-well plates
-
Centrifuge, scintillation counter
Procedure:
-
Receptor Preparation: Homogenize rat ventral prostate tissue in ice-cold buffer. Centrifuge at high speed to obtain the cytosolic fraction containing the androgen receptors.
-
Assay Setup: In a 96-well plate, set up reactions containing the cytosolic fraction, a fixed concentration of radiolabeled androgen, and varying concentrations of the test compound (Methenolone enanthate or Drostanolone enanthate) or control.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Add ice-cold hydroxyapatite slurry to each well to adsorb the receptor-ligand complexes. Centrifuge to pellet the hydroxyapatite.
-
Washing: Wash the pellets multiple times with buffer to remove unbound radioligand.
-
Detection: Add scintillation cocktail to the pellets and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can be calculated from the IC50.
C2C12 Myotube Hypertrophy Assay
Objective: To assess the in vitro anabolic activity of Methenolone enanthate and Drostanolone enanthate by measuring their effect on C2C12 myotube diameter.
Materials:
-
C2C12 myoblast cell line
-
Growth medium (DMEM with 10% fetal bovine serum)
-
Differentiation medium (DMEM with 2% horse serum)
-
Methenolone enanthate and Drostanolone enanthate
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining reagents (e.g., anti-myosin heavy chain antibody and a fluorescent secondary antibody, DAPI for nuclear staining)
-
Fluorescence microscope and imaging software
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in culture plates and grow them to near confluence in growth medium.
-
Differentiation: Replace the growth medium with differentiation medium to induce myoblasts to fuse into myotubes. Culture for 4-6 days.
-
Treatment: Treat the differentiated myotubes with varying concentrations of Methenolone enanthate, Drostanolone enanthate, or vehicle control for 48-72 hours.
-
Fixing and Staining: Fix the cells and stain for myosin heavy chain and nuclei.
-
Imaging and Analysis: Capture fluorescent images of the myotubes. Measure the diameter of a significant number of myotubes for each treatment condition using imaging software.
-
Data Analysis: Compare the average myotube diameter between the treated and control groups to determine the hypertrophic effect.
In Vitro Metabolism Assay with Human Liver Microsomes
Objective: To compare the metabolic stability and identify the primary metabolites of Methenolone enanthate and Drostanolone enanthate.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Methenolone enanthate and Drostanolone enanthate
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Setup: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the test compound (Methenolone enanthate or Drostanolone enanthate).
-
Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify the formed metabolites.
-
Data Analysis: Determine the rate of disappearance of the parent compound to assess metabolic stability. Characterize the structures of the major metabolites based on their mass spectra.
Conclusion
Based on the available in vitro data, both Methenolone and Drostanolone are potent androgens that exert their effects through the androgen receptor. Methenolone has a demonstrated high binding affinity for the AR. While quantitative data for Drostanolone is less accessible, its classification as a potent agonist suggests a strong interaction with the receptor as well. Neither compound is subject to aromatization, a key feature for researchers investigating purely androgenic effects. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the nuanced differences in their in vitro anabolic activity and metabolic profiles. Such research would be invaluable for a more complete understanding of these two closely related DHT derivatives.
References
- 1. physoc.org [physoc.org]
- 2. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metenolone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Human androgen receptor mutation disrupts ternary interactions between ligand, receptor domains, and the coactivator TIF2 (transcription intermediary factor 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry with a focus on non-hydrolysed sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methenolone: A Guide for Laboratory Professionals
Effective management and disposal of Methenolone are critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Researchers, scientists, and drug development professionals must adhere to strict protocols when handling this anabolic steroid. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of Methenolone waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle Methenolone with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves that have been inspected before use.
-
Body Protection: A lab coat is mandatory to prevent skin contact. For larger quantities or when there is a risk of splashing, consider fire/flame resistant and impervious clothing.[1]
-
Ventilation: All handling of Methenolone, particularly in powdered form, should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dust.
Regulatory Framework for Methenolone Disposal
Methenolone is classified as a controlled substance, and its disposal is governed by multiple regulatory bodies, including the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
-
DEA Regulations: As a Schedule III controlled substance, Methenolone disposal must comply with DEA regulations outlined in 21 CFR Part 1317.[2] These rules provide options for registered entities to dispose of controlled substance inventory, including using a DEA-registered reverse distributor or destroying the substance on-site in a manner that renders it non-retrievable.[3][4] The DEA's "non-retrievable" standard is currently best met by incineration.[4]
-
EPA Regulations: Pharmaceutical waste is also regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). While Safety Data Sheets (SDS) for Methenolone may not always classify it as a hazardous chemical under OSHA, it is best practice to handle it as such to ensure compliance with environmental regulations.[1][5] Disposal into drains or regular trash is strictly prohibited.[5]
Quantitative Data and Classification
The following table summarizes key classifications and handling parameters for Methenolone waste, based on regulatory guidelines and safety data.
| Parameter | Guideline | Citation |
| DEA Schedule | Schedule III Controlled Substance | [6] |
| Waste Classification | Treat as Hazardous Chemical Waste | [1][5] |
| Disposal Method | Incineration via a licensed hazardous material disposal company or DEA-registered reverse distributor. | [1][4] |
| Container Type | Chemically compatible, leak-proof, with a secure lid. | |
| Container Labeling | Must be clearly labeled as "Hazardous Waste," with the full chemical name (Methenolone), and the date of accumulation. | |
| Spill Residue | All contaminated materials (absorbents, PPE) must be collected and disposed of as hazardous waste. | [7] |
Experimental Protocols
Currently, there are no established or recommended experimental protocols for the in-laboratory chemical neutralization or deactivation of Methenolone for disposal purposes. The safest and most compliant procedure is to manage it as hazardous chemical and controlled substance waste designated for professional disposal. Attempting to neutralize the substance in-house can be dangerous and may violate federal and local regulations.
Step-by-Step Disposal Workflow
The proper disposal of Methenolone follows a structured workflow to ensure safety and compliance at every stage. This process begins with the identification of the waste and ends with its documented destruction.
Caption: Logical workflow for the proper disposal of Methenolone waste.
Detailed Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the correct PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation: Segregate Methenolone waste from other laboratory waste streams. Keep pure or concentrated Methenolone separate from materials that are merely contaminated.
-
Containerization:
-
Collect all materials contaminated with Methenolone in a designated hazardous waste container that is chemically compatible and has a secure, leak-proof lid.
-
Do not overfill the container; a common practice is to fill it to no more than 90% of its capacity.
-
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("Methenolone"), the accumulation start date, and other information as required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, at or near the point of waste generation, and under the control of laboratory personnel.
-
Documentation: For disposal of Methenolone from inventory (i.e., expired or unwanted stock), meticulous records must be kept. A DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed to document the destruction.[8] Maintain this and all disposal records for a minimum of two years, or as required by state law.[8]
-
Arrange for Disposal: Contact your institution's EHS office or a licensed hazardous waste contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.
-
Transfer and Transport: The waste will be collected by trained personnel and transported to a permitted treatment, storage, and disposal facility (TSDF).
-
Final Destruction: The most common and DEA-accepted method for destroying controlled substances is incineration at a licensed facility.[4]
-
Certificate of Destruction: After the waste has been destroyed, you will receive a Certificate of Destruction (COD) from the disposal vendor. This document is a crucial part of your compliance records.[8]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of Methenolone, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and state regulations.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 3. Diversion Control Division | Disposal Q&A [deadiversion.usdoj.gov]
- 4. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA [epa.gov]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. easyrxcycle.com [easyrxcycle.com]
Comprehensive Safety Protocol for Handling Methenolone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methenolone (and its esters, Methenolone Acetate (B1210297) and Methenolone Enanthate). Adherence to these procedural steps is critical to ensure personal safety and minimize laboratory contamination.
Methenolone is an androgen and anabolic steroid (AAS).[1] Due to its chemical nature and potential health risks, including suspected carcinogenicity and reproductive toxicity, stringent safety measures are required during its handling, storage, and disposal.[2][3][4]
Hazard Identification and Classification
Methenolone and its esters are classified with several health hazards. It is crucial to be aware of these risks before beginning any procedure.
| Hazard Classification | Methenolone Enanthate | Methenolone Acetate |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[2][4] | Not Classified[5] |
| Carcinogenicity | Category 2 (Suspected of causing cancer)[2][4] | Category 2 (Suspected of causing cancer)[3] |
| Reproductive Toxicity | Category 1A (May damage fertility or the unborn child)[2][4] | Category 2 (Suspected of damaging fertility)[3] |
| Effects on or via Lactation | May cause harm to breast-fed children[2][4] | May cause harm to breast-fed children[3] |
| Specific Target Organ Toxicity | --- | STOT RE 2 (May cause damage to organs through prolonged or repeated exposure)[3] |
Note: Hazard classifications can vary between suppliers. One Safety Data Sheet (SDS) for Methenolone Acetate indicated it was not a hazardous substance.[5] However, given the classifications for the enanthate ester and other acetate data, it is prudent to handle both compounds with the highest degree of caution.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling Methenolone. This equipment should be donned before entering the designated handling area and removed before exiting.
| Body Area | Required PPE | Specification & Rationale |
| Eye / Face | Safety Goggles & Face Shield | Tightly fitting safety goggles with side-shields are required to protect against dust and splashes.[6] A full-face shield provides an additional layer of protection for the entire face.[7] |
| Hands | Chemical Impermeable Gloves | Wear two pairs of nitrile or butyl rubber gloves.[3] Gloves must comply with EN374 standards. Discard and replace immediately if contaminated. |
| Body | Dedicated Lab Coat / Coveralls | A dedicated, long-sleeved lab coat is the minimum requirement. For procedures with a high risk of contamination, impervious "bunny suit" coveralls are recommended.[8] |
| Respiratory | Respirator | Handling should occur in a ventilated enclosure (e.g., fume hood). If engineering controls are insufficient, or during spill cleanup or when unpacking non-plastic sealed containers, a full-face respirator or at minimum an N95-rated respirator should be used to prevent inhalation of airborne particles.[6][8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural workflow for safely handling Methenolone from preparation to disposal.
Preparation and Pre-Handling
-
Designated Area: All handling of Methenolone powder must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Decontamination: Ensure the work surface is clean before beginning and have decontamination materials (e.g., 70% ethanol) readily available.
-
Assemble Materials: Before handling the compound, gather all necessary labware, solvents, and waste containers.
-
Don PPE: Put on all required PPE as specified in the table above. Ensure a proper fit for all items.
Handling the Compound
-
Avoid Dust and Aerosols: Use careful technique when transferring powder to avoid creating dust.[2] Use non-sparking tools.[2]
-
Weighing: Use a ventilated balance enclosure or a fume hood when weighing the powder. If possible, weigh directly into the receiving vessel to minimize transfer steps.
-
Dissolving: When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2][3][6] Wash hands thoroughly after handling is complete and PPE has been removed.[3]
Storage
-
Container: Store Methenolone in a tightly sealed, clearly labeled container.
-
Location: The container must be stored in a locked, secure location to prevent unauthorized access.[2][6]
-
Conditions: Store according to the manufacturer's specific recommendations regarding temperature and incompatibility with other substances.
Emergency and Disposal Plan
Accidental Release or Spill
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Isolate: Prevent further spread of the spill if it is safe to do so.
-
Protect: Ensure you are wearing appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Clean-up:
-
For solid spills: Gently cover the spill with absorbent paper to avoid raising dust. Dampen the paper with a suitable solvent (e.g., ethanol), then carefully wipe from the outside in.
-
For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand).
-
-
Collect Waste: Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate cleaning agent, followed by a rinse.
-
Report: Report the incident to the laboratory supervisor or safety officer.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][3] Seek medical advice if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][3] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[2] Seek immediate medical attention.[2][6] |
Disposal Protocol
-
Chemical Waste: All unused Methenolone and solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.[4]
-
Contaminated Materials: All disposable items that have come into contact with Methenolone (e.g., gloves, weigh paper, pipette tips, absorbent pads) must be collected in a designated, sealed hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through an approved and licensed waste disposal contractor, following all local and national regulations.[3]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for safely handling Methenolone in a laboratory setting.
Caption: Workflow for safe handling of Methenolone from preparation to disposal.
References
- 1. Metenolone - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. echemi.com [echemi.com]
- 7. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
